6-Aminoquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMBEAVSLUTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669198 | |
| Record name | 6-Aminoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69904-06-9 | |
| Record name | 6-Aminoquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Quinoxalinone Scaffold
An In-Depth Technical Guide to the Foundational Synthesis of 6-Aminoquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a foundational synthetic route to this compound, a key heterocyclic scaffold in medicinal chemistry. While the definitive "first" synthesis is not readily apparent in contemporary literature databases, the following methodology is constructed upon the well-established principles of quinoxalinone synthesis, primarily the Hinsberg condensation, a method dating back to 1884.[1][2][3] This document offers a comprehensive, practical, and scientifically-grounded protocol, designed to be a self-validating system for the proficient chemist.
Quinoxaline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities.[3][4] The introduction of an amino group at the 6-position and an oxo group at the 2-position of the quinoxaline ring system creates a versatile intermediate, this compound. This molecule serves as a valuable building block for the synthesis of more complex pharmaceutical candidates, including antagonists for various receptors and potential anticancer agents.[5][6] The strategic placement of the amino group provides a critical handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[5]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through several strategic disconnections. A logical and robust approach involves the cyclocondensation of a suitably substituted ortho-phenylenediamine with a two-carbon electrophile. This strategy is a variation of the classical Hinsberg synthesis of quinoxalines.[2][3]
A plausible and efficient retrosynthetic pathway begins with the target molecule and disconnects the pyrazinone ring, leading back to 1,2,4-triaminobenzene and a glyoxylic acid equivalent.
Caption: Retrosynthetic analysis of this compound.
This approach is advantageous as it builds the heterocyclic core with the key amino functionality already in place, minimizing the need for protecting group strategies or harsh functional group interconversions at a later stage.
Experimental Protocol: A Step-by-Step Guide
This protocol details a two-step synthesis of this compound, commencing with the synthesis of the key intermediate, 6-nitroquinoxalin-2(1H)-one, followed by its reduction to the target amine.
Part 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
This initial step involves the condensation of 4-nitro-1,2-phenylenediamine with ethyl glyoxylate.
Reaction Scheme:
Caption: Synthesis of 6-Nitroquinoxalin-2(1H)-one.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-1,2-phenylenediamine | 153.14 | 1.53 g | 10 mmol |
| Ethyl glyoxylate (50% in toluene) | 102.09 | 2.04 g | 10 mmol |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
| Ethanol (95%) | 46.07 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 50 mL of 95% ethanol.
-
To this suspension, add glacial acetic acid (5 mL) to facilitate the dissolution of the starting material and catalyze the reaction.
-
Add ethyl glyoxylate (2.04 g of a 50% solution in toluene, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product, 6-nitroquinoxalin-2(1H)-one, in a vacuum oven at 60 °C to a constant weight. The expected product is a yellow to orange solid.
Part 2: Synthesis of this compound
The final step is the reduction of the nitro group to an amine using a standard catalytic hydrogenation procedure.[5][7]
Reaction Scheme:
Caption: Reduction of 6-Nitroquinoxalin-2(1H)-one.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Nitroquinoxalin-2(1H)-one | 191.13 | 1.91 g | 10 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 190 mg (10 wt %) | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |
| Celite® or Diatomaceous Earth | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 6-nitroquinoxalin-2(1H)-one (1.91 g, 10 mmol) in 100 mL of methanol.
-
Carefully add 10% palladium on carbon (190 mg) to the solution.
-
Seal the flask and purge with hydrogen gas. Inflate a balloon with hydrogen gas and attach it to the flask to maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. The progress of the reduction can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture if necessary.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the compound.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating through the use of in-process controls (TLC monitoring) and terminal characterization. The expected spectroscopic data for the final product should be consistent with the proposed structure. The use of well-established and reliable reactions, such as the Hinsberg condensation and catalytic hydrogenation, provides a high degree of confidence in the successful outcome of the synthesis.
Conclusion
This guide presents a robust and reproducible synthesis of this compound based on foundational and well-documented chemical transformations. By providing a detailed, step-by-step protocol and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of this important heterocyclic building block.
References
- Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione - Benchchem.
- Methods of Preparation of Quinoxalines - Encyclopedia.pub.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.
- 6-Aminoquinoxaline synthesis - ChemicalBook.
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
- Synthesis of quinoxalinones - Organic Chemistry Portal.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- One-pot synthesis of some (1H)-quinoxalin-2-ones - Academic Journals.
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - MDPI.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
Navigating the Chemical Identity of 6-Aminoquinoxalin-2(1H)-one: A Technical Guide to its CAS Number and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Precise Chemical Identification
In the landscape of chemical research and drug development, the unique and unambiguous identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number® is the globally recognized standard for defining chemical substances, ensuring clarity and consistency across literature, patents, and regulatory submissions. This guide delves into the specific case of 6-Aminoquinoxalin-2(1H)-one, a molecule of interest within the broader, pharmacologically significant class of quinoxalinones. We will explore the nuances of its CAS number, its relationship to closely related compounds, and the historical and scientific context of the quinoxalinone scaffold.
The Challenge of Identifying this compound
A direct and distinct CAS number for this compound is not readily found in major chemical databases and supplier catalogs. This suggests that the compound may be a less common derivative, potentially synthesized for specific research purposes and not yet widely registered, or it may be indexed under a different nomenclature or as a salt form.
However, the identity of this compound can be clearly understood by examining its structural components and its relationship to well-documented precursors and parent structures. This guide will, therefore, focus on the key identifiable compounds that define the synthesis and chemical neighborhood of this compound.
Key Related Compounds and Their CAS Numbers
To fully grasp the chemical identity of this compound, it is essential to understand the following related compounds:
| Compound Name | Structure | CAS Number | Key Role |
| 6-Aminoquinoxaline | ![]() | 6298-37-9[1][2][3][4][5] | A closely related compound, lacking the carbonyl group at the 2-position. Often a starting material or a reference compound in synthesis. |
| 6-nitro-1H-quinoxalin-2-one | ![]() | 25652-34-0[6] | The direct nitro precursor to this compound. Its reduction yields the target compound. |
| 2(1H)-Quinoxalinone | ![]() | 1196-57-2[7][8] | The parent scaffold of the quinoxalinone family, lacking any substitution on the benzene ring. |
| 6-Amino-1,4-dihydroquinoxaline-2,3-dione | ![]() | 6973-93-9[9] | A related dione derivative, highlighting the structural diversity within this chemical class. |
Diagram: Relationship of Key Compounds
Caption: Interrelationship of this compound with its precursor and related scaffolds.
Historical Context and Synthesis of the Quinoxalinone Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, has been a subject of scientific inquiry for over a century due to its versatile chemical properties and broad spectrum of biological activities.[10][11] Quinoxaline derivatives are integral to a range of applications, from dyes and pharmaceuticals to materials science.[10][11]
The introduction of a carbonyl group to form the quinoxalin-2(1H)-one scaffold creates a privileged structure in medicinal chemistry.[12][13] These compounds have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic applications.[12][14]
The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0).
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the reduction of 6-nitro-1H-quinoxalin-2-one.
Materials:
-
6-nitro-1H-quinoxalin-2-one (CAS: 25652-34-0)
-
Reducing agent (e.g., Tin(II) chloride, Sodium dithionite, or catalytic hydrogenation with Pd/C)
-
Appropriate solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)
-
Acid or base for pH adjustment as needed
Procedure (Illustrative example using Tin(II) chloride):
-
Dissolve 6-nitro-1H-quinoxalin-2-one in a suitable solvent such as ethanol.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Diagram: Synthetic Pathway
Caption: General synthetic route to this compound from its nitro precursor.
The Role of CAS Numbers in Drug Discovery and Development
The precise identification of a chemical entity via its CAS number is critical for several reasons:
-
Unambiguous Communication: It eliminates confusion arising from multiple systematic, proprietary, or common names for the same substance.[1]
-
Literature and Patent Searching: A CAS number serves as a reliable key for comprehensive searches of scientific and patent databases.
-
Regulatory Compliance: Regulatory bodies worldwide use CAS numbers for substance identification in inventories and for safety and environmental regulations.[1]
-
Procurement and Supply Chain Management: It ensures the correct chemical is ordered and handled throughout the supply chain.
While a specific CAS number for this compound remains elusive in public databases, the established CAS numbers for its key precursor and parent scaffold provide the necessary anchor points for researchers to accurately document and communicate their work.
Conclusion and Future Outlook
The case of this compound highlights the dynamic nature of chemical registration. As novel compounds are synthesized and characterized, they enter the CAS REGISTRY® database. For researchers working with this specific molecule, it is crucial to reference the CAS numbers of its precursors and related structures to maintain clarity and scientific rigor. The rich history and diverse biological activities of the quinoxalinone scaffold suggest that derivatives such as this compound will continue to be of significant interest in the pursuit of new therapeutic agents. As research on this compound progresses and is published, it is likely to be assigned a unique CAS number, further solidifying its place in the chemical landscape.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis.
- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%. [6298-37-9]
- Biosynth. (n.d.). 6-Aminoquinoxaline. [6298-37-9 | FA05410]
- LookChem. (n.d.). Cas 6298-37-9, 6-Aminoquinoxaline.
- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497.
- CymitQuimica. (n.d.). 6-Amino-1,4-dihydroquinoxaline-2,3-dione. [CAS: 6973-93-9]
- ChemWhat. (2025). 6-Aminoquinoxaline CAS#: 6298-37-9.
- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
- CP Lab Chemicals. (n.d.). 6-nitro-1H-quinoxalin-2-one, min 97%, 1 gram. [CAS Number: 25652-34-0]
- National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
- PubChem. (n.d.). 6-Amino-1,2-dihydroisoquinolin-1-one. [CID 51342001]
- Biosynth. (n.d.). 6-nitro-1H-quinoxalin-2-one. [25652-34-0 | ABA65234]
- CAS Common Chemistry. (n.d.). 2(1H)-Quinoxalinone.
- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%. [6298-37-9]
- PubChem. (n.d.). 6-Quinoxalinamine. [CID 237859]
- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone. [NIST WebBook]
- BLD Pharm. (n.d.). 6298-37-9|Quinoxalin-6-amine.
- Oakwood Chemical. (n.d.). Quinoxalin-2(1H)-one. [1196-57-2]
- Wikipedia. (n.d.). Quinoxaline.
- ScienceDirect. (2014).
Sources
- 1. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]
- 2. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]
- 3. lookchem.com [lookchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 2(1H)-Quinoxalinone [webbook.nist.gov]
- 8. Quinoxalin-2(1H)-one [oakwoodchemical.com]
- 9. 6-Amino-1,4-dihydroquinoxaline-2,3-dione | CymitQuimica [cymitquimica.com]
- 10. Quinoxaline - Wikipedia [en.wikipedia.org]
- 11. recipp.ipp.pt [recipp.ipp.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arabjchem.org [arabjchem.org]
physicochemical properties of 6-Aminoquinoxalin-2(1H)-one
Introduction
6-Aminoquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline class. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a prominent structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The presence of both an amino group and a lactam (cyclic amide) functionality in this compound makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its synthesis, purification, formulation, and biological activity.
Chemical Structure and Identifiers
-
IUPAC Name: 6-amino-1H-quinoxalin-2-one
-
Molecular Formula: C₈H₇N₃O[3]
-
Molecular Weight: 161.16 g/mol
Caption: Chemical structure of this compound.
Physical Properties
| Property | Value | Notes |
| Melting Point | >300 °C (decomposes) | Estimated based on the high melting point of the parent compound, quinoxaline-2,3-dione.[3] |
| Boiling Point | Decomposes before boiling | Expected based on the high melting point.[3] |
| Appearance | Solid | [3] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in public literature. However, qualitative assessments and data from analogous compounds suggest it is likely to be poorly soluble in aqueous media and more soluble in polar organic solvents.[2][4]
| Solvent | Solubility | Rationale |
| Water | Poorly soluble | The aromatic core is hydrophobic. |
| DMSO | Soluble | A common solvent for many heterocyclic compounds. |
| Methanol, Ethanol | Slightly soluble to soluble | The presence of the amino and lactam groups allows for hydrogen bonding.[5] |
| Chloroform | Slightly soluble | [5] |
| Non-polar solvents (e.g., hexane) | Insoluble | The polar functional groups limit solubility in non-polar media. |
Expert Insight: The poor aqueous solubility is a common challenge for many quinoxaline derivatives and can impact their biological testing and formulation.[6] Structural modifications, such as the introduction of ionizable groups, are often employed to enhance solubility.[6]
Acidity and Basicity (pKa)
The pKa values of this compound are critical for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While experimentally determined pKa values for this specific molecule are not readily found, we can estimate them based on its functional groups.
-
Acidic pKa: The N-H proton in the lactam ring is weakly acidic.
-
Basic pKa: The amino group at the 6-position is basic, as is the pyrazine nitrogen atom.
Expert Insight: The pKa can be influenced by the electronic effects of the substituents on the quinoxaline ring.[7] For accurate determination, experimental methods are necessary.
Experimental Protocols
Synthesis of this compound
A general and environmentally friendly method for the synthesis of quinoxalin-2(1H)-one derivatives involves the condensation of a 1,2-diaminobenzene with a 1,2-dicarbonyl compound.[1][8][9] This can be adapted for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,2,4-triaminobenzene (1 equivalent) in a suitable solvent (e.g., water or ethanol), add glyoxylic acid (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield pure this compound.[6][10]
Determination of Physicochemical Properties
Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic equilibrium solubility of a compound.[4]
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed container.[4]
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Separation of Solid and Liquid Phases: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining pKa values.[11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound in deionized water or a co-solvent system if the compound has low aqueous solubility. The ionic strength of the solution should be kept constant.[11]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter.[11]
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
1H NMR Spectroscopy
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shifts for the carbonyl carbon and aromatic carbons can be predicted based on data from similar quinoxalinone structures.[14]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak ([M]+ or [M+H]+) would be expected at m/z 161 or 162, respectively.[14]
UV-Vis Spectroscopy
The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically shows strong absorption bands in the UV region.[15] These absorptions are due to π → π* and n → π* electronic transitions within the aromatic and carbonyl chromophores.[15] Studies on similar compounds show a strong shoulder peak around 327 and 340 nm and a weaker peak around 280 nm.[15]
Applications and Future Directions
Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] this compound, as a functionalized quinoxaline, serves as a valuable intermediate in the synthesis of novel compounds for drug discovery and materials science.[16] Further research into its biological activities and the development of efficient synthetic methodologies will continue to be of significant interest to the scientific community.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arabjchem.org [arabjchem.org]
- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminoquinoxalin-2(1H)-one solubility in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Aminoquinoxalin-2(1H)-one
Abstract
Introduction to this compound
The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound combines this core with an amino functional group and a lactam moiety, creating a molecule with a unique electronic and steric profile. Understanding its behavior in various solvent systems is the foundational first step for its application in chemical synthesis, purification, and biological screening.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69904-06-9 | [3] |
| Molecular Formula | C₈H₇N₃O | [3] |
| Molecular Weight | 161.16 g/mol | [3] |
| Appearance | Likely a solid (based on analogs) | [4][5] |
| Chemical Structure | ![]() |
Predicted Solubility Profile: A Structure-Based Analysis
The principle of "like dissolves like" is a powerful predictor of solubility.[6] By dissecting the structure of this compound, we can infer its likely behavior in different classes of solvents.
-
Aromatic Core: The bicyclic quinoxalinone system is largely nonpolar and aromatic, suggesting solubility in solvents that can engage in π-π stacking or have similar aromatic character.[7]
-
Amino Group (-NH₂): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. It is also basic, meaning its protonation in an acidic medium to form a cationic ammonium salt will dramatically increase aqueous solubility.[8]
-
Lactam Moiety (-C(O)NH-): The cyclic amide group is polar and contains both a hydrogen bond donor (N-H) and acceptor (C=O). This feature enhances its affinity for polar protic and aprotic solvents.
Based on these features and data from analogous compounds, a qualitative solubility profile can be predicted.[7]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low (in neutral water) to Moderate | The molecule has polar groups capable of hydrogen bonding, but the nonpolar aromatic core limits high solubility in water. Solubility in alcohols is expected to be better than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the molecule. DMSO is a common choice for creating stock solutions of complex organic molecules.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents of intermediate polarity can solvate the aromatic core but are less effective at solvating the polar N-H groups.[7] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity from the amino and lactam groups makes the molecule incompatible with nonpolar solvents. Toluene may show slightly better performance than hexane due to its aromatic character.[7] |
| Aqueous Acid | 5% HCl | High | The basic amino group will be protonated to form a highly polar, water-soluble ammonium salt.[9] |
| Aqueous Base | 5% NaOH | Low to Moderate | The lactam N-H is weakly acidic and may be deprotonated by a strong base, which could increase solubility. However, this effect is generally less pronounced than the protonation of the amino group. |
Experimental Determination of Solubility
Theoretical predictions must be validated through empirical testing. The following protocols are designed to provide reliable and reproducible solubility data.
Workflow for Qualitative Solubility Assessment
This initial screening method provides a rapid, semi-quantitative understanding of the compound's solubility across different solvent types, which is essential for guiding further experiments.[9][10] The workflow follows a logical progression from water to acidic and basic aqueous solutions, and finally to organic solvents.
Caption: Decision workflow for qualitative solubility testing.
Protocol for Thermodynamic (Equilibrium) Solubility
This method, often referred to as the "shake-flask" method, determines the true equilibrium solubility of a compound and is considered the gold standard.[2][11] It measures the concentration of a saturated solution in equilibrium with excess solid.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is critical for ensuring saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or rotator. The system must be given sufficient time to reach equilibrium, which can range from 24 to 72 hours. This step is crucial as premature measurement will underestimate the true solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This filtration step is a self-validating measure to ensure only the dissolved compound is analyzed.
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the thermodynamic solubility, typically expressed in mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility Assessment
For drug development professionals, kinetic solubility is often more relevant than thermodynamic solubility. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution, mimicking the conditions of many high-throughput biological screens.[2]
Methodology (Nephelometric Assay):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Preparation: In a microplate, dispense the DMSO stock solution.
-
Precipitation Induction: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to create a dilution series. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.[8]
-
Incubation: Mix the solutions and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering (turbidity) of the solutions in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.
Data Interpretation and Practical Applications
-
Reaction Chemistry: A high solubility in a solvent like DMF or DCM suggests its suitability for synthetic reactions. Low solubility in a solvent like hexane indicates its potential use as an anti-solvent for crystallization and purification.
-
Biological Assays: For in vitro studies, compounds are typically stored as concentrated stocks in DMSO. The kinetic solubility in aqueous buffers like PBS is a critical parameter. Poor kinetic solubility can lead to compound precipitation in the assay, resulting in inaccurate and unreliable biological data.[8] If precipitation occurs, strategies include lowering the final compound concentration, increasing the final DMSO percentage (while monitoring for cell toxicity), or using co-solvents like PEG 400.[8]
-
Drug Development: The pH-dependent solubility is vital. The increased solubility in acidic conditions, as predicted for this compound, suggests that the compound would be more soluble in the acidic environment of the stomach, which has implications for oral bioavailability.
Safety Precautions
While specific toxicology data for this compound is not available, related quinoxalinone and aminoquinoxaline compounds are classified as irritants.[12][13]
-
Causes skin and serious eye irritation.[12]
-
May cause respiratory irritation.[12]
-
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handle the compound in a well-ventilated area or a chemical fume hood.[14]
References
- Benchchem. (n.d.). Physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Benchchem. (n.d.). In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Quinoxalin-2(1H)-one.
- Fisher Scientific. (2013, September 12). SAFETY DATA SHEET - 2-Hydroxyquinoxaline.
- ChemicalBook. (2025, July 24). 6-Aminoquinoxaline.
- Sigma-Aldrich. (n.d.). 6-Aminoquinoxaline 95%.
- ChemicalBook. (n.d.). 6-Aminoquinoxaline - Safety Data Sheet.
- Lab-Chemicals.Com. (n.d.). This compound, 95%.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(quinoxalin-2-yl)aniline for Biological Assays.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 5. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]
- 6. chem.ws [chem.ws]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Determination of the Fluorescence Quantum Yield of 6-Aminoquinoxalin-2(1H)-one and Its Derivatives
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practical execution of fluorescence quantum yield determination for 6-Aminoquinoxalin-2(1H)-one. Quinoxalin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and their potential as versatile fluorophores.[1][2] While their biological applications are widely explored, a comprehensive understanding of their photophysical properties, particularly the fluorescence quantum yield (ΦF), is crucial for their rational design and application in areas such as high-performance bio-imaging probes, chemosensors, and optoelectronic materials.[3][4]
Unlike their well-studied oxygenated counterparts, coumarins, the fluorescence behavior of quinoxalinones has been less extensively documented.[4] This guide, therefore, provides not just a review of existing knowledge but a robust, field-proven methodology to empower researchers to precisely quantify the fluorescence efficiency of this compound and its novel derivatives.
Theoretical Foundations: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the most critical parameter for characterizing the efficiency of a fluorescent molecule. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A higher quantum yield (approaching 1.0 or 100%) indicates a brighter fluorophore, where the absorbed energy is efficiently converted into fluorescent light. Conversely, a low quantum yield suggests that the majority of the absorbed energy is lost through non-radiative decay pathways, such as internal conversion and intersystem crossing, which often manifest as heat.
For professionals in drug development and materials science, a high quantum yield is paramount for applications requiring high sensitivity, such as:
-
Fluorescent Probes & Labels: Ensuring a bright signal for clear imaging and detection of biological targets.[3]
-
Chemosensors: Providing a significant and easily detectable change in fluorescence upon binding to an analyte.[3]
-
Organic Light-Emitting Diodes (OLEDs): Maximizing the efficiency of light emission in electronic devices.[1]
The quantum yield of quinoxalin-2(1H)-one derivatives is not an intrinsic constant. It is highly sensitive to the molecular environment and structural modifications. Key influencing factors include:
-
Solvent Polarity (Solvatochromism): The polarity of the solvent can significantly alter the energy levels of the excited state. For many quinoxalinones, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which can be accompanied by a change in quantum yield.[4]
-
Substituent Effects: The nature and position of electron-donating or electron-withdrawing groups on the quinoxaline ring can dramatically tune the photophysical properties.[3][5] For example, an amino group, as in this compound, is an electron-donating group that is expected to influence its fluorescence characteristics.
-
pH and Temperature: Changes in pH can alter the protonation state of the molecule, particularly the nitrogen atoms in the heterocyclic ring, affecting its electronic structure and fluorescence.[3] Temperature variations can influence non-radiative decay rates.
Experimental Design: The Relative Quantum Yield Method
The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence properties of the test sample to a well-characterized reference standard with a known quantum yield. This guide details the protocol for this comparative method.
Rationale and Causality Behind Experimental Choices
-
Why a Reference Standard? Absolute quantum yield measurement requires specialized and complex instrumentation (an integrating sphere). The relative method provides a highly accurate alternative by canceling out instrumental parameters that are difficult to quantify, such as the exact photon flux of the excitation source and the detector efficiency.
-
Why Dilute Solutions (Absorbance < 0.1)? This is the most critical parameter for ensuring accuracy. At higher concentrations, the "inner filter effect" becomes significant. Primary inner filtering occurs when the sample absorbs too much of the excitation light before it can traverse the entire cuvette, leading to non-uniform illumination. Secondary inner filtering happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution. Keeping the absorbance below 0.1 at the excitation wavelength ensures a linear relationship between absorbance and fluorescence intensity, a fundamental assumption of this method.[6]
-
Why Corrected Emission Spectra? The raw output from a spectrofluorometer is distorted by the wavelength-dependent efficiency of its components (e.g., monochromators, detectors). Using "corrected" spectra, where these instrumental artifacts have been mathematically removed, is essential for an accurate comparison between the standard and the sample, especially if their emission profiles differ.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the complete workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Standard Operating Protocol (SOP)
This protocol provides a step-by-step methodology for the accurate determination of the quantum yield of this compound.
Equipment and Reagents
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer capable of providing corrected emission spectra
-
Matched 1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (test sample, "X")
-
Fluorescence Standard (e.g., Anthracene or Quinine Sulfate, "ST")
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
Selection of the Reference Standard
The choice of standard is crucial for accuracy. The ideal standard should have:
-
A known, well-documented, and high quantum yield.
-
An absorption spectrum that overlaps with the excitation wavelength used for the test sample.
-
Chemical stability and photostability under the experimental conditions.
-
Emission in a similar spectral region to the test sample to minimize wavelength-dependent detection biases.
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) |
| Anthracene | Ethanol | 345 | 402 | 0.27[7] |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 |
For this compound, which is expected to absorb in the UV-A or near-visible range, Anthracene in ethanol is often a suitable choice.[7]
Step-by-Step Methodology
-
Solvent Selection: Choose a single spectroscopic grade solvent in which both the test sample and the standard are soluble and stable. Ethanol is a common starting point.[7]
-
Stock Solution Preparation: Prepare stock solutions of both the test sample and the standard in the chosen solvent with a concentration that yields an absorbance of ~1.0.
-
Preparation of Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.
-
Absorbance Measurement:
-
Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where the sample absorbs strongly but is not at the absolute peak to minimize inner filter effects.
-
Record the absorbance spectrum for each dilution of both the sample and the standard.
-
Record the specific absorbance value at λex for each solution.
-
-
Fluorescence Measurement:
-
Using the same λex, record the corrected fluorescence emission spectrum for each solution.
-
Ensure that the same instrument settings (e.g., slit widths) are used for all measurements of the sample and the standard.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad). The plot should be highly linear (R² > 0.99); non-linearity indicates the presence of inner filter effects or other issues.
-
-
Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[6]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term (ηX²/ηST²) cancels out to 1.
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 2: Hypothetical Data for Quantum Yield Calculation of this compound
| Compound | Solvent | Gradient (Grad) | Refractive Index (η) | Calculated Quantum Yield (ΦF) |
| Anthracene (Standard) | Ethanol | 85,430 | 1.36 | 0.27 (Known) |
| 6-AQ-2(1H)-one (Test) | Ethanol | 47,120 | 1.36 | 0.15 |
Calculation: ΦX = 0.27 * (47120 / 85430) * (1.36² / 1.36²) = 0.149 ≈ 0.15
Interpretation: A hypothetical quantum yield of 0.15 for this compound would classify it as a moderately fluorescent compound. While not as bright as fluorescein, this level of fluorescence efficiency is sufficient for many sensing and labeling applications, especially if it possesses other desirable properties like a large Stokes shift or high photostability.
Conclusion and Outlook
The fluorescence quantum yield is a cornerstone metric for evaluating the potential of this compound and its analogs in advanced applications. This guide provides a scientifically rigorous and practically validated framework for its determination. By carefully controlling experimental variables, particularly solution absorbance, and by using appropriate reference standards, researchers can obtain reliable and reproducible quantum yield values. This data is indispensable for the rational design of next-generation quinoxalinone-based materials and will accelerate their transition from the laboratory to impactful applications in medicine and technology.[8]
References
- The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE063kP_p8peLXpyyx_eNzLwlYYPhflpdv7KbAqwY18eyHtrXa3PJfrCMS_eievM6UTrF3SOHjoqbJJLqK6gnnUzv5ATltL5HMk5o3ZbYpbrF4_OVSHB_h97PadfQcjO8FuiCgX]
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020-12-03). ResearchGate. [https://vertexaisearch.cloud.google.
- Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc8bhFyZ1fv0mkb_LxSjpBDnQulOdF0yOG6-C_U7MdUUeImwPDwA72plnfxFt5pSX0KXvDBvYlsf_FGgTHS4yxh-W9_7m_exQ5Hdn-OP14CuYBes2y8SRPMhEPSiNh9RGai8NTk30jFahOipCCpw72Ri6ILlE6POt12x5EHJ66Xei7-6xnrX6owZFmzzzpoyB-541iSMpBtyUxXlzVZ5Z60VaFhkZ6VbkiS6ur4dLg2gNe]
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-BSohBeXIoLM1C8nbAwSUr0zZ61isTmjwv3yiLxLPkSRlDN0lYD-bidmJmW4ega5hfNjEGIBRZ5KEsLj3uxnsoBHIfFd5obgtf0kESPnQCpHjS3fgregC9onwRu3hDt9x-A==]
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1SxkQvQ8Cyq7nhZ4l92HPi9fdXOjHyHinZ8NRGqZrCTVa6QmNDjWrvYU2rKrZ27sB24GPvtsiJL4a2h9sDo4Tg6LFtM3dSyDZuML7jbL1RqPdBunOU3k9pQYObtM9IUgFJrxnlNidwwu_Ut4zgRwQM58YVx5T5-I=]
- Awesome fluorescence from quinoxaline derivative. (2023-05-07). Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0Xf8RIALI0gO7pPQ4AJSdkOY2pFgGNYSp7qpZYJNNxCckYK8sXLSm1Um0rkstnseV3Ocfct9z-ItZzRlAgzlwPxMW1_po-Yr8Mk5Y5CRHhnUaKyYvdMpmhopDP0AqD1dPTDOvCKFXvMOFellijieIpfEY_gDl4SKe2kZmgWJ3WahJF5YaVBsPQjanCm1jFraOZ7hMd2eP8t7syh8fGNFR]
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7a6mcXvK7_94K-Cc8yIcYktySURVfGu0LMAbH5mTsGzLkb_TfuLVlDMItpG3tWofsJHJ9CydXBKKe2VrTUqXku2SzzQVInqwqC2pPzQ2yAUZlNNz3eDXxKWhkZuLEW_IJHOHrzyrI97C3xI-Pa-oIO4oO-eCf7O7oWnRvyvOCE6EpLRDplxSit-CrNSvCu2QnaoqQM2-kYcpS08QQcFqJZ3aG_udLpijXD3M=]
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (n.d.). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_cmpT3Y2BReTxcx6mqmSx2ZHWBSyiCsOx7haf3F9J6cLPreNg7R_PeZg3uzbHorSbDCwE67DtZPsUYuTQKdmEdwLV0V8wGOQ-p2ZrU6f3zSSJNioNXzrTdvYjxRGICqwj-fy9CARUZ21NqL2VToGFlQWcKZjnBX9u7YhqkQYx73VKhHo-fnFgUA_]
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEAzS8nWRqvu4HWf_bP5PdWFv80HNoGX0IFLKR-b_hMphrHDT4oaKYd6hFnlUf3S7Fmi2N15yOHFPTY5e3M4vTzjnb6i9a763xXvYrRCDjGGWsP7K5rvQS8Wfj5t6S5PAI3UsMT0O3fuHFr2U=]
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide | Request PDF. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3kEkLtuqNY0IRZl5oy8t0g8CFKfwxR3eMV5xQKbXU-6qw0Cy3UzLWv7Tfu99gB6G8rEdvy4-Z6o7UrE87-OGyNY4gRZ1_VLIN05vKLAL4QUKr6bdu3u7gSMc9Ht_8_SYS0gHmMMPVTQodzEAwKj1cV84SEYyhGhV9ZyNgRaZBX_OFu7XWdas9fDo3Fy8McK3LT6-siOlSiuqgdBE7p_iuvhqT0A3tJXj458yqgDLG4ik-clXWsFxttIpWzXtHhThpKOOe_LaK_E6uJFggg-W9q7hjgVFsTEbb7A5Oh6RA_kRWxHr8v3hcPMBbUlQVHYWJ3olwT9jwRCXVa5oQg9SJMeU7Tg==]
- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7E2oThtEh3hNPFMoRKBpDh0MgjvE1KAsIPNRXOYT0MBNAxgERoFkcVujI92kt-TDBdyyt9vSCAoLq27UFoPFJNH0OJGs6c8Qsafz1AEP4Oqw5LYePDVM7c7Cn5LQ8_Ogqmk-R6mQbFk-XFyJPrzu8mNZZWFwNtICj46ss6DevDbmgDwhsoh8md8PHm4eT8F9Ft9I=]
- A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)-ones. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXcqYixoWFomnFw6uk8IyxiU8fUGgcJOZOlLGjhSixHZPhoOMCzVJFsw4xHA-UtbxWNmLFCHCc6GEWXlYVa7KvEmk_MV1p0Cn5xgnED_3zp3zRWIjfK7e8CLrLZDRzIpXvarGOXlN9AplKbnmnN8GqGP7ftnpCOrQaJlopg_13VF2EiNkOws8yuy_SbkGutW31Sv50xtgEFrDV3cKLzxNEyYXdHh0]
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESFFiK0LRfpvBNssMrSPKNXSPjvCUhBT8BAk9HyoJCyn-HVCsHxgTu8qWshiU02hCuka6gwa0WYaXtbFdmLE5TLzQXsHD0GSYDLzHo56OmeOQHvfSUsmYmYipwvu-uiONS2tk=]
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry. (2024-03-29). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkQvNBx9j-rtexhzKqU5L5fqVd-FYFxW3EVv3y20Ei3Xc9CIT7eDjXegGLM8ZBq_4LD9-O6PsHA6XqgBA_bDuyrcST1pSxtobARN-7zasbOv5Nad2KRyIlhRYzO4WAy0488uqjhulwCI98w==]
- 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvDjh5mISvEThXmzkm1XD8zI3trlLNHy2ygeSbfpEDntTWJW1IY0yqgGCaOGaQgfwbCpQR5uObf4Zv614-Sq6ulyPo2Ayk15Apj_TU_gRKpmmhqf7ue37xUlEcR7lQ7BqHzRxTq-JqmwnjeQfCMlltKA==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Analysis of 6-Aminoquinoxalin-2(1H)-one
The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The introduction of an amino group at the 6-position offers a valuable handle for further synthetic modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 6-aminoquinoxalin-2(1H)-one. Each section will include a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectral features, and the underlying scientific rationale for these predictions.
Molecular Structure and Numbering
To facilitate the discussion of the spectral data, the molecular structure of this compound is presented below with the standard numbering convention.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal signals corresponding to the protons on the aromatic ring, the vinyl proton, the lactam N-H, and the amino group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing lactam functionality.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.0 | br s | - |
| H3 | ~8.0 | s | - |
| H5 | ~7.0 | d | J ≈ 2.5 |
| H7 | ~6.8 | dd | J ≈ 8.5, 2.5 |
| H8 | ~7.6 | d | J ≈ 8.5 |
| NH₂ | ~5.0 | br s | - |
Scientific Rationale for Predictions:
-
H1 (N-H): The lactam proton is expected to be significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift, likely as a broad singlet.[2]
-
H3: This vinyl proton is part of the pyrazinone ring and is expected to appear as a singlet.
-
Aromatic Protons (H5, H7, H8): The amino group at C6 is a strong electron-donating group, which will shield the ortho (H5 and H7) and para (no para proton) positions. H8, being meta to the amino group, will be less affected. This leads to the predicted upfield shift for H5 and H7 compared to the unsubstituted quinoxalin-2(1H)-one. The coupling pattern arises from the ortho and meta couplings between the aromatic protons.
-
NH₂ Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~155 |
| C3 | ~135 |
| C4a | ~140 |
| C5 | ~105 |
| C6 | ~145 |
| C7 | ~115 |
| C8 | ~125 |
| C8a | ~120 |
Scientific Rationale for Predictions:
-
C2 (Carbonyl): The carbonyl carbon of the lactam is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[3]
-
C6: The carbon atom attached to the amino group (C6) will be significantly shielded due to the electron-donating nature of nitrogen, but its chemical shift will also be influenced by the overall aromatic system.
-
C5 and C7: These carbons, being ortho to the amino group, are expected to be shielded and appear at a relatively upfield chemical shift.
-
C4a, C8, and C8a: These carbons will have chemical shifts typical for aromatic carbons in a quinoxaline system, with some influence from the amino substituent.
-
C3: This vinyl carbon will have a characteristic chemical shift in the aromatic region.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3400-3200 | Medium, two bands |
| N-H stretch (lactam) | 3200-3100 | Medium, broad |
| C=O stretch (lactam) | ~1670 | Strong |
| C=N and C=C stretch (aromatic) | 1620-1450 | Medium to strong |
| N-H bend (amine) | ~1600 | Medium |
Scientific Rationale for Predictions:
-
N-H Stretches: The primary amine will show two characteristic N-H stretching bands, while the secondary amide (lactam) will show a broader N-H stretch at a slightly lower wavenumber.[3]
-
C=O Stretch: The lactam carbonyl group will exhibit a strong absorption band around 1670 cm⁻¹.[3]
-
Aromatic Stretches: The C=N and C=C bonds within the quinoxaline ring system will give rise to a series of absorption bands in the 1620-1450 cm⁻¹ region.
-
N-H Bend: The bending vibration of the primary amine is expected around 1600 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-IR data acquisition.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 161.06 | Molecular Ion |
| [M-CO]⁺ | 133.06 | Loss of carbon monoxide |
| [M-HCN]⁺ | 134.05 | Loss of hydrogen cyanide |
Scientific Rationale for Predictions:
-
Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, giving a molecular weight of approximately 161.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z corresponding to this mass.
-
Fragmentation: Common fragmentation pathways for quinoxalinones involve the loss of small, stable molecules. The loss of carbon monoxide (CO) from the lactam is a typical fragmentation. The loss of hydrogen cyanide (HCN) from the pyrazine ring is also a plausible fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for ESI-MS data acquisition.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with the detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The scientific rationale behind the predictions, based on fundamental spectroscopic principles and data from analogous structures, is intended to provide a deeper understanding of the structure-spectrum correlations for this important class of heterocyclic compounds. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further experimental investigation into the properties and applications of this compound.
References
-
ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
Ghadage, R. V., & Shirote, P. J. (2012). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(23), 7794. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative biologically active quinoxalin-2(1H)-one moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(23), 8206. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-AMINOQUINOXALINE. Retrieved from [Link]
-
PubChem. (n.d.). 6-Quinoxalinamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 28(1), 359. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 6-Aminoquinoxalin-2(1H)-one
An In-depth Technical Guide to 6-Aminoquinoxalin-2(1H)-one: Structure, Properties, and Synthesis
Introduction
This compound is a heterocyclic organic compound belonging to the quinoxaline class of molecules. The quinoxalin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]
The strategic placement of an amino group at the C-6 position of the quinoxalinone ring provides a crucial chemical handle for synthetic modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR), making this compound a valuable starting material and key intermediate for drug discovery and development professionals.[1] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in medicinal chemistry.
Chemical Identity and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, characterization, and regulatory documentation.
Structure and Identifiers
The molecule consists of a fused benzene and pyrazine ring system, with a lactam (cyclic amide) functionality in the pyrazine ring and an amino substituent on the benzene ring.
-
IUPAC Name: this compound
-
Synonyms: 6-amino-2(1H)-quinoxalinone, 6-amino-2-hydroxyquinoxaline
-
Chemical Structure:

Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table consolidates available information and provides estimations based on structurally related compounds.[6][7] The quinoxalinone core generally imparts high melting points and limited aqueous solubility.
| Property | Value | Source / Notes |
| CAS Number | 69904-06-9 | [6][8] |
| Molecular Formula | C₈H₇N₃O | [6] |
| Molecular Weight | 161.16 g/mol | [6] |
| Appearance | Solid (Expected) | General property of quinoxalinones |
| Melting Point | Not experimentally determined. Expected to be high (>200 °C). | Based on analogs like 6-aminoquinoxaline (159 °C) and the quinoxalinone core.[9] |
| Solubility | Not experimentally determined. | Expected to be slightly soluble in polar organic solvents (DMSO, Methanol) and poorly soluble in water, based on analogs.[9] |
| pKa | Not experimentally determined. | The basicity of the 6-amino group is reduced by the electron-withdrawing nature of the fused ring system. |
Synthesis and Purification
The synthesis of quinoxalin-2(1H)-one scaffolds is typically achieved via the cyclocondensation of an o-phenylenediamine derivative with an α-ketoacid.[10] For this compound, the logical and established precursors are 1,2,4-triaminobenzene and glyoxylic acid. The greater nucleophilicity of the 1,2-amino groups allows for selective reaction to form the pyrazinone ring, leaving the 4-amino group intact.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related quinoxalinone structures.[10][11]
Objective: To synthesize this compound from 1,2,4-triaminobenzene dihydrochloride and glyoxylic acid.
Materials:
-
1,2,4-Triaminobenzene dihydrochloride (1.0 eq)
-
Glyoxylic acid monohydrate (1.05 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M (for pH adjustment)
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in a 1:1 mixture of deionized water and ethanol. Stir until fully dissolved.
-
Addition of Glyoxylic Acid: To the stirring solution, add glyoxylic acid monohydrate (1.05 eq). A slight exotherm may be observed.
-
Reaction: Add a catalytic amount of 2M HCl (approx. 0.1 eq). Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.
-
Causality: The acidic conditions protonate the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the diamine. The condensation reaction forms the heterocyclic ring.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting diamine indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. A precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the cooled mixture with stirring until the pH is approximately 7. This neutralizes the HCl and precipitates the product fully.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and then cold ethanol to remove salts and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., Ethanol/DMF), then allow it to cool slowly to form crystals. Filter the purified crystals and dry under vacuum.
Spectroscopic Characterization (Expected)
-
¹H NMR (in DMSO-d₆):
-
Aromatic Region (δ 6.5-7.5 ppm): Three protons on the benzene ring would appear. The proton at C-5 (ortho to the amino group) would likely be a doublet. The proton at C-7 (meta to the amino group) would be a doublet of doublets. The proton at C-8 would be a doublet.
-
C3-Proton (δ ~8.0 ppm): A singlet corresponding to the proton on the pyrazinone ring.
-
NH₂ Protons (δ ~5.0-6.0 ppm): A broad singlet for the two protons of the primary amine, which would be exchangeable with D₂O.
-
N1-H Proton (δ >10.0 ppm): A broad singlet for the lactam NH proton, typically downfield and exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): Expected around δ 155-165 ppm.
-
Aromatic Carbons: Six distinct signals expected in the δ 110-150 ppm range.
-
C3 Carbon: Expected around δ 130-140 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
N-H Stretching: Two bands for the primary amine (NH₂) around 3300-3500 cm⁻¹ and a broader band for the lactam N-H.
-
C=O Stretching: A strong absorption band for the lactam carbonyl around 1650-1680 cm⁻¹.
-
C=N/C=C Stretching: Bands in the 1500-1620 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 161.16, corresponding to the molecular weight of the compound.
-
Biological Activity and Potential Applications
The quinoxalin-2(1H)-one scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[5] While specific bioactivity data for this compound is limited, its derivatives are known to target key signaling pathways involved in cancer progression.
One of the most significant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy for blocking tumor angiogenesis—the process by which tumors form new blood vessels to support their growth and metastasis.
The 6-amino group on the scaffold serves as a critical point for derivatization, allowing chemists to synthesize libraries of compounds that can be screened for potent and selective inhibition of targets like VEGFR-2.
Conceptual Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates the conceptual mechanism by which a derivative of this compound might inhibit the VEGFR-2 signaling cascade.
Caption: Potential mechanism of action via VEGFR-2 pathway inhibition.
Safety and Handling
Safety data for this compound is not specifically available. However, based on related quinoxaline structures, appropriate precautions should be taken.
-
Hazard Statements (Anticipated):
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its structure combines the biologically validated quinoxalin-2(1H)-one core with a versatile amino group, positioning it as a key building block for the synthesis of novel therapeutic agents. While comprehensive characterization data remains to be published, its synthesis is achievable through established chemical principles. The primary value of this molecule lies in its potential as a scaffold for developing targeted inhibitors of critical disease pathways, particularly in the field of oncology. Further research into its specific biological properties and the activities of its derivatives is warranted.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. This compound , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]
- 8. 2(1H)-Quinoxalinone, 6-amino- | 69904-06-9 [amp.chemicalbook.com]
- 9. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 10. Quinoxalinone synthesis [organic-chemistry.org]
- 11. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 12. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminoquinoxalin-2(1H)-one: A Guide to Chemical Stability and Optimized Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Aminoquinoxalin-2(1H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents.[1][2] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore its inherent chemical liabilities, delineate potential degradation pathways, and establish field-proven protocols for optimal storage and handling. Furthermore, this document furnishes a detailed methodology for conducting forced degradation studies to empower researchers to proactively assess stability and ensure the reliability of their experimental outcomes.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the quinoxalinone class of compounds, characterized by a fused benzene and pyrazine ring system. The presence of a lactam moiety within the pyrazine ring and an amino group on the benzene ring defines its chemical personality and dictates its stability profile.
The parent compound, quinoxalin-2(1H)-one, is generally stable under standard ambient conditions.[3] However, the introduction of the electron-donating amino group at the C6 position significantly alters the electron density of the aromatic system, increasing its susceptibility to specific degradation mechanisms, most notably oxidation.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | Quinoxalin-2(1H)-one | 7-Aminoquinoxalin-2(1H)-one |
| Molecular Formula | C₈H₇N₃O | C₈H₆N₂O[3][4] | C₈H₇N₃O[5] |
| Molecular Weight | 161.16 g/mol | 146.15 g/mol [3][4] | 161.16 g/mol [5] |
| Appearance | Typically a solid (e.g., yellow)[6] | Solid | Data not available |
| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)C=N2 | C1=CC=C2C(=C1)NC(=O)C=N2 | C1=CC2=C(C=C1)NC(=O)C=N2N |
| Predicted XLogP3 | Data not available | 1.1 | 0.1[5] |
Potential Degradation Pathways: A Mechanistic Overview
Understanding the potential routes of degradation is critical for developing effective storage and handling strategies. For this compound, the primary risks are oxidation, hydrolysis, and photodegradation.
Oxidative Degradation
The aromatic amino group is a well-known site of oxidative vulnerability. Exposure to atmospheric oxygen, trace metal ions, or peroxide contaminants can initiate a cascade of reactions. This process is often autocatalytic and can lead to the formation of highly colored polymeric impurities, which may be observed as a darkening of the material over time. The electron-rich quinoxalinone ring itself can also be subject to oxidation.
Caption: Hypothetical pathway for oxidative degradation.
Hydrolytic Degradation
The lactam (cyclic amide) bond in the quinoxalinone ring is susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable at neutral pH, prolonged exposure to aqueous solutions at pH extremes, especially at elevated temperatures, can lead to ring-opening, forming the corresponding amino acid derivative.
Photodegradation
Many nitrogen-containing aromatic heterocyclic compounds absorb UV radiation and can undergo photochemical reactions.[7] This can lead to the formation of radical species, initiating dimerization, polymerization, or oxidation, often resulting in discoloration and loss of purity.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, adherence to strict storage and handling protocols is paramount. These recommendations are designed to mitigate the risks outlined above.
Long-Term Storage (Stock Compound)
For the long-term preservation of the solid material, the following conditions are recommended:
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen.[8] |
| Container | Amber glass vial with a tightly sealed cap. | Protects from light to prevent photodegradation and from moisture to prevent hydrolysis.[9] |
| Location | A dry, well-ventilated, and designated chemical storage area. | Ensures safety and stability by isolating from incompatible materials.[5][10] |
Short-Term Storage (Solutions)
When working with solutions of this compound, the following practices should be observed:
-
Solvent Choice: Use high-purity, peroxide-free solvents. If using ethers like THF or dioxane, ensure they are freshly distilled or tested for peroxides.
-
Preparation: Prepare solutions fresh for immediate use whenever possible.
-
Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted to minimize freeze-thaw cycles, purged with an inert gas, sealed tightly, and stored at -20°C or -80°C, protected from light.
Handling and Safety
Based on data from related quinoxaline compounds, appropriate safety measures must be taken.
-
Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Exposure Avoidance: Avoid inhalation of dust and contact with skin and eyes.[5][8] In case of contact, rinse thoroughly with water.[3][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]
Experimental Design: A Protocol for Stability Assessment
To provide empirical data on the stability of this compound under specific experimental conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to intentionally induce and identify potential degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place a vial of the solution and a vial of the solid powder in an oven at 80°C.
-
Photolytic: Expose a solution in a quartz vial to a calibrated light source according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: At specified intervals (e.g., 0, 2, 6, 24, and 48 hours), withdraw an aliquot from each condition. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze immediately using a pre-developed stability-indicating HPLC method coupled with UV and Mass Spectrometry (MS) detectors.
-
Data Interpretation: Compare the chromatograms from the stressed samples to the time-zero and control samples. Calculate the percentage of degradation. Use the MS data to tentatively identify the mass of any new peaks, which correspond to degradation products.
This self-validating system provides a robust understanding of the compound's liabilities, allowing for the development of tailored formulation and storage strategies in a drug development context.
Conclusion
While this compound is a molecule of high value in chemical and pharmaceutical research, its efficacy is contingent upon its purity and stability. The primary stability concerns stem from its susceptibility to oxidative degradation, with additional risks from hydrolysis and photolysis. By implementing the rigorous storage and handling protocols detailed in this guide—namely, storage at low temperatures under an inert atmosphere and protected from light and moisture—researchers can significantly extend the shelf-life and ensure the reliability of this critical reagent. For advanced applications, conducting forced degradation studies is strongly recommended to build a comprehensive stability profile and preemptively address potential liabilities in the drug development pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione. Benchchem.com.
- Echemi. (n.d.). 7-aminoquinoxalin-2(1h)-one. Echemi.com.
- Sigma-Aldrich. (2024). Safety Data Sheet: Quinoxalin-2(1H)-one. Sigmaaldrich.com.
- Apollo Scientific. (2023). Safety Data Sheet: Quinoxaline. Apolloscientific.co.uk.
- ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis. Chemicalbook.com.
- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
- Fisher Scientific. (2024). Safety Data Sheet: 6-Aminoquinoline. Fishersci.com.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Fishersci.com.
- Popiołek, Ł., & Sławiński, J. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(5), 429.
- National Center for Biotechnology Information. (n.d.). 2(1H)-Quinoxalinone.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of 6-Aminoquinoxaline in Modern Chemistry. Inno-chem.com.
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Aminoquinoxalin-2(1H)-one
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 6-Aminoquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a robust one-step condensation reaction between 1,2,4-Triaminobenzene dihydrochloride and glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and data interpretation to ensure reliable and reproducible results.
Introduction: The Significance of this compound
Quinoxalin-2(1H)-one derivatives are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including roles as antagonists for AMPA/GlyN receptors and inhibitors of various kinases.[1][2] The presence of an amino group at the 6-position provides a crucial functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[3]
This application note presents a straightforward and efficient synthesis method that proceeds via the direct cyclocondensation of a tri-substituted benzene ring with a glyoxylic acid equivalent. This approach is advantageous due to its atom economy and the use of readily available starting materials.
Reaction Scheme and Mechanism
The synthesis is achieved through a condensation reaction between 1,2,4-Triaminobenzene and glyoxylic acid. The reaction proceeds by the nucleophilic attack of the more basic ortho-amino groups of the triaminobenzene on the carbonyl carbons of glyoxylic acid, followed by intramolecular cyclization and dehydration to form the stable heterocyclic quinoxalinone ring.
Reaction: 1,2,4-Triaminobenzene Dihydrochloride + Glyoxylic Acid → this compound
Mechanism Insight: The reaction is typically performed in an aqueous basic solution. The base serves to deprotonate the hydrochloride salt of the starting amine, liberating the free base required for nucleophilic attack. The ortho-diamines are significantly more nucleophilic than the amine at the 4-position, ensuring regioselective cyclization to form the quinoxaline ring. The reaction is driven to completion by the formation of the thermodynamically stable aromatic quinoxalinone system.
Data Presentation: Reagents and Stoichiometry
All quantitative data for the synthesis is summarized in the table below for clarity and reproducibility.
| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| 1,2,4-Triaminobenzene Dihydrochloride | 196.08 | 1.0 | 50 | 9.8 g | Starting Material |
| Glyoxylic Acid Monohydrate | 92.06 | 1.0 | 50 | 4.6 g | Starting Material |
| Sodium Carbonate (Na₂CO₃) | 105.99 | - | - | 20 g | Base |
| Deionized Water | 18.02 | - | - | 200 mL | Solvent |
| Product | This compound | 161.16 | - | - | ~7.25 g (90%) |
Detailed Experimental Protocol
This protocol is optimized for a 50 mmol scale synthesis.
Materials and Equipment
-
Reagents: 1,2,4-Triaminobenzene dihydrochloride (>95%), Glyoxylic acid monohydrate (>98%), Sodium Carbonate (anhydrous), Deionized water.
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, thermometer, Büchner funnel, vacuum filtration apparatus, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask, prepare a 10% (w/v) aqueous solution of sodium carbonate by dissolving 20 g of Na₂CO₃ in 200 mL of deionized water. Equip the flask with a magnetic stirrer and a reflux condenser.
-
Addition of Reactant: To the stirring sodium carbonate solution, add 1,2,4-Triaminobenzene dihydrochloride (9.8 g, 50 mmol) in one portion at room temperature. Stir for 10-15 minutes until most of the solid has dissolved. The solution will likely turn dark.
-
Addition of Glyoxylic Acid: Add glyoxylic acid monohydrate (4.6 g, 50 mmol) to the reaction mixture in small portions over 5 minutes. An initial effervescence may be observed.
-
Reaction Heating: Heat the reaction mixture to 100 °C using a heating mantle and allow it to reflux for 2-3 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., Ethyl Acetate/Methanol, 9:1).
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 0-5 °C for at least one hour to maximize precipitation.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (1 x 20 mL) to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a light brown or yellow solid.
Visualization of the Experimental Workflow
The following diagram outlines the key steps of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Expertise-Driven Safety Insights: The primary hazard in this synthesis is the starting material, 1,2,4-Triaminobenzene dihydrochloride. This compound is harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[5][7]
-
Ventilation: Conduct all manipulations of the solid 1,2,4-Triaminobenzene dihydrochloride in a well-ventilated fume hood to avoid inhalation of dust.[8]
-
Handling: Avoid all personal contact, including inhalation. Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory area.[5]
-
Spills: In case of a spill, clean up immediately. For dry spills, avoid generating dust by using a wet paper towel or a vacuum cleaner equipped with a HEPA filter.[8]
-
Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; Incorrect stoichiometry; Degradation of starting material. | Ensure accurate weighing of reagents. Verify the quality of the triaminobenzene starting material. Increase reflux time and monitor closely by TLC. |
| Product is Dark/Oily | Presence of polymeric impurities due to oxidation of the amine. | Ensure the reaction is not overheated. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Purify the crude product by recrystallization from a suitable solvent like ethanol/water. |
| Product Fails to Precipitate | Product is too soluble in the reaction mixture; Insufficient cooling. | Concentrate the reaction mixture under reduced pressure to half its volume before cooling. Ensure the mixture is cooled in an ice bath for an extended period (>1 hour). |
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1,2,4-Triaminobenzene Dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- Apollo Scientific. (2022). 1,2,4-Triaminobenzene dihydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1,2,4-Triaminobenzene dihydrochloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
- Fisher Scientific. (2024). SAFETY DATA SHEET: 1,2,4-Triaminobenzene dihydrochloride.
- Wang, L., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.
- CymitQuimica. (n.d.). CAS 615-47-4: 1,2,4-Benzenetriamine, hydrochloride (1:2).
- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. PubMed Central.
- Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry.
- Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)
- Al-Warhi, T., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: High-Purity Recovery of 6-Aminoquinoxalin-2(1H)-one via Optimized Recrystallization Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Aminoquinoxalin-2(1H)-one by recrystallization. Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and drug development, making the procurement of high-purity material essential for reliable downstream applications and regulatory compliance.[1][2] This guide moves beyond a simple list of steps to explain the underlying principles and critical parameters for solvent selection, crystal growth, and impurity removal. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining analytically pure this compound.
Introduction to the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in pharmacology.[1] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including roles as anticancer, antibacterial, and antiviral agents.[2] Specifically, the quinoxalin-2(1H)-one core is of significant interest.[3][4] The purity of such active pharmaceutical ingredients (APIs) or their intermediates is not merely a procedural checkbox; it directly impacts the compound's safety, efficacy, and stability. Synthetic procedures often yield crude products containing residual starting materials, by-products, or colorimetric impurities that must be meticulously removed.[5]
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document details a systematic approach to developing and executing a successful recrystallization of this compound.
Physicochemical Profile & Impurity Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties. While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its parent structure, quinoxalin-2(1H)-one, and related amino-substituted analogs.[4]
| Property | Value / Observation | Rationale & Citation |
| Molecular Formula | C₈H₇N₃O | Derived from chemical structure. |
| Molecular Weight | 161.16 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a yellow to brown crystalline solid. | Based on analogs like 6-Aminoquinoxaline (yellow solid) and the colored nature of many quinoxaline derivatives.[6] |
| Melting Point (°C) | To be determined experimentally. A sharp melting range indicates high purity. | The parent compound, quinoxalin-2(1H)-one, has a reported melting point, but substitution will alter this. Purity is inversely correlated with the breadth of the melting range. |
| Solubility Profile | Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar organic solvents, particularly when heated. | The aromatic system, amino group, and lactam functionality suggest solubility in polar solvents like ethanol, methanol, and DMF.[2][7][8] |
Potential Impurities: The nature of impurities is dictated by the synthetic route. Common syntheses may involve the condensation of 1,2-diamines with dicarbonyl compounds.[1][9][10] Therefore, likely impurities include unreacted starting materials (e.g., substituted 1,2-phenylenediamines) and by-products from side reactions or over-oxidation.
The Science of Recrystallization: A Self-Validating System
The core principle of recrystallization is the exploitation of solubility differences. An ideal solvent will exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the hot solvent, allowing for complete dissolution.
-
Low Solvation Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the compound's solubility should decrease dramatically, forcing it out of solution to form a crystalline lattice.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystal isolation).
-
Volatility and Inertness: The solvent should be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals.
This process is self-validating because the formation of a well-ordered crystal lattice inherently excludes mismatched impurity molecules.
Materials and Equipment
Materials:
-
Crude this compound
-
Screening Solvents: Ethanol (95%), Methanol, Isopropanol, N,N-Dimethylformamide (DMF), Ethyl Acetate, Deionized Water
-
Activated Charcoal (decolorizing grade)
-
Celite® or filter aid (for hot filtration, if necessary)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
pH paper (if applicable)
-
Melting point apparatus
-
TLC plates (silica gel) and development chamber
Critical Safety Precautions
Prior to commencing any work, consult the Safety Data Sheet (SDS) for all reagents.
-
Hazards: Analogs like 6-aminoquinoxaline and quinoxalin-2(1H)-one are classified as harmful if swallowed and cause skin and serious eye irritation.[11] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Conduct all operations, especially those involving heating solvents, within a certified chemical fume hood to avoid inhalation of dust and vapors.[13] Ensure proper grounding of equipment to prevent static discharge.
Detailed Experimental Protocol
Step 1: Optimal Solvent System Selection
The success of this entire protocol hinges on choosing the right solvent. A preliminary screening is mandatory.
-
Setup: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, methanol, water, DMF) dropwise at room temperature, agitating after each drop. A good solvent will not dissolve the compound readily at this stage.
-
Solvent Addition (Hot): Gently heat the test tubes that showed poor cold solubility. Continue adding the corresponding solvent dropwise until the compound just dissolves.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Selection: The ideal solvent is the one in which the compound was sparingly soluble cold but fully soluble when hot, and which produced a high yield of crystalline precipitate upon cooling. Polar solvents like ethanol or a mixed system such as DMF/water or ethanol/water are excellent starting points for quinoxaline derivatives.[8][14]
Step 2: Bulk Recrystallization Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent from Step 6.1 in small portions while heating the mixture to a gentle reflux with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Scientist's Remark: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of the product dissolved even after cooling, reducing the final yield.
-
-
Decolorization (If Necessary): If the hot solution is highly colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a very small amount (typically 1-2% w/w) of activated charcoal. Return the flask to the heat and reflux for 5-10 minutes.
-
Scientist's Remark: Charcoal has a high surface area and adsorbs large, flat, polarizable molecules, which are often responsible for color. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. This must be done quickly to prevent premature crystallization.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel on the hotplate.
-
Place a fluted piece of filter paper in the hot funnel.
-
Pour the hot solution through the fluted filter paper into the clean, hot flask.
-
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Remark: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice. Once the flask reaches room temperature, cooling can be completed in an ice-water bath for at least 30 minutes to maximize precipitation.[14]
-
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[14]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter for an extended period or by transferring them to a vacuum oven at a temperature well below the compound's melting point.
Step 3: Post-Purification Purity Assessment
-
Melting Point Analysis: Determine the melting point range of the dried crystals. A sharp range (e.g., 1-2 °C) is indicative of high purity.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot both on a silica TLC plate and develop with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).[5] The purified sample should show a single, distinct spot, while the crude material may show multiple spots.
Process Visualization and Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; The solution is supersaturated. | Add a small amount more solvent to the hot mixture. Try a lower-boiling point solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Poor Crystal Recovery | Too much solvent was used; The solution was not cooled sufficiently; Premature crystallization during hot filtration. | Re-heat the solution to evaporate some solvent and cool again. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated.[14] |
| No Crystals Form | The solution is not supersaturated; The compound is too soluble in the chosen solvent even when cold. | Try to induce crystallization by scratching or seeding. If that fails, evaporate some solvent and re-cool. Re-evaluate the solvent choice; a less polar solvent or a mixed-solvent system may be needed. |
| Purity Not Improved | The impurities have very similar solubility to the product in the chosen solvent. | Attempt recrystallization with a different solvent system that has different polarity. If recrystallization fails, column chromatography may be required.[14][15] |
Conclusion
The protocol described in this application note provides a robust and scientifically grounded method for the purification of this compound. By systematically selecting an appropriate solvent and carefully controlling the cooling process, researchers can reliably remove synthetic impurities, achieving the high purity required for demanding applications in pharmaceutical and chemical research. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other solid organic compounds.
References
- BenchChem (2025). physical and chemical properties of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- BenchChem (2025). In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- ChemBK (2024). 6-Aminoquinoxaline.
- Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- BenchChem (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Sigma-Aldrich. 6-Aminoquinoxaline 95.
- ChemicalBook. 6-Aminoquinoxaline - Safety Data Sheet.
- Sigma-Aldrich (2024). SAFETY DATA SHEET - Quinoxalin-2(1H)-one.
- ResearchGate (n.d.). Various classical routes for the synthesis of quinoxalines derivatives.
- Fisher Scientific (2013). SAFETY DATA SHEET - 2-Hydroxyquinoxaline.
- ChemicalBook. 6-Aminoquinoline Purification Methods.
- Arkat USA (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
- TSI Journals (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- Fisher Scientific (2012). SAFETY DATA SHEET - 6-Aminoquinoline.
- ChemicalBook. 6-Aminoquinoxaline synthesis.
- Journal of Chemical and Pharmaceutical Research (n.d.). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives.
- Organic Chemistry Portal (2024). Synthesis of quinoxalinones.
- BenchChem (2025). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents.
- ResearchGate (2025). (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives.
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]
Application Notes & Protocols: Derivatization of 6-Aminoquinoxalin-2(1H)-one for Biological Screening
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and kinase inhibition properties.[2][3][4][5] This wide range of biological functions has made the quinoxaline core a focal point for the development of novel therapeutic agents.[6]
Among the various quinoxaline building blocks, 6-Aminoquinoxalin-2(1H)-one is a particularly valuable starting material. The presence of a primary aromatic amine at the C6 position and a lactam moiety provides two key points for chemical modification. The amino group, in particular, serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties.
This document provides a detailed guide for the chemical derivatization of the 6-amino group of this compound to generate a diverse library of compounds for biological screening. We will cover fundamental and advanced synthetic strategies, complete with step-by-step protocols and the underlying chemical rationale.
Rationale for Derivatization: Building a Chemical Library
The primary goal of derivatizing a core scaffold like this compound is to create a chemical library. Each derivative, possessing a unique substituent, represents a distinct probe into the chemical space surrounding the core. This approach allows researchers to:
-
Explore Structure-Activity Relationships (SAR): Systematically altering the substituents at the 6-amino position helps to identify which chemical features (e.g., size, electronics, hydrogen bonding capacity) are critical for biological activity.
-
Modulate Physicochemical Properties: Derivatization can be used to fine-tune properties such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Discover Novel Biological Targets: A diverse library increases the probability of identifying novel "hits" in high-throughput screening (HTS) campaigns against various biological targets like enzymes, receptors, and ion channels.
The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and amenability to parallel synthesis, a key technique for rapid library generation.
Strategic Derivatization of the 6-Amino Group
The nucleophilic nature of the primary amino group on the quinoxaline core is the key to its synthetic versatility. We will focus on two robust and widely applicable reaction classes: N-Acylation/N-Sulfonylation and Palladium-Catalyzed Cross-Coupling .
Strategy 1: N-Acylation and N-Sulfonylation
This is one of the most fundamental and reliable methods for modifying an amino group. The reaction involves treating the amine with an acylating or sulfonylating agent (typically an acyl chloride, anhydride, or sulfonyl chloride) in the presence of a base. This converts the primary amine into a more complex and sterically diverse secondary amide or sulfonamide. Amide bonds are exceptionally important in medicinal chemistry, being present in approximately 25% of all marketed pharmaceuticals.[7]
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles, ensuring efficient reaction with the amine.
-
Base: A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, driving it to completion.
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent reaction with the solvent itself.
Protocol 1: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or Acetic Anhydride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (or THF) to create a suspension or solution (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirring mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Table 1: Representative Acylating and Sulfonylating Agents
| Reagent Type | Example | Resulting Functional Group |
| Acyl Chloride | Acetyl Chloride | Acetamide |
| Acyl Chloride | Benzoyl Chloride | Benzamide |
| Acid Anhydride | Acetic Anhydride | Acetamide |
| Sulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonamide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Tosylamide |
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of the 6-amino group with a wide variety of aryl, heteroaryl, or vinyl halides/triflates. It is a cornerstone of modern medicinal chemistry for its broad substrate scope and functional group tolerance.[9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, tButyl-Xphos) is crucial. The ligand stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used to allow the reaction to be heated.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (e.g., Bromobenzene, 2-Chloropyridine) (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos or similar phosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Reaction Setup: To a dry Schlenk tube or oven-dried flask, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[11]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Derivatization Workflow
The overall process, from the core scaffold to a library ready for screening, can be visualized as a branched workflow.
Caption: Workflow for library generation and screening.
Below is a visualization of the key mechanistic cycle for the Buchwald-Hartwig amination, which is central to Strategy 2.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Characterization and Preparation for Screening
5.1. Analytical Characterization Each synthesized derivative must be rigorously characterized to confirm its identity, purity, and integrity before biological screening. Standard methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity (typically >95% is required for screening).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and verify that the derivatization occurred at the intended position.
-
High-Performance Liquid Chromatography (HPLC): Used for final purity analysis and quantification.
5.2. Library Management for Biological Screening Once a library of derivatives is synthesized and characterized, it must be properly prepared for screening:
-
Solubilization: Compounds are typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM).
-
Plating: The stock solutions are formatted into 96-well or 384-well microtiter plates. This "master plate" can then be replicated and diluted to create "assay-ready" plates for screening at various concentrations.
-
Storage: Plates are sealed and stored at -20 °C or -80 °C to ensure long-term stability of the compounds.
-
Assay Compatibility: It is crucial to test for compound interference with the chosen biological assay (e.g., autofluorescence, light scattering) to avoid false-positive or false-negative results.
Conclusion
This compound is a highly attractive scaffold for the development of biologically active molecules. The derivatization strategies presented here—N-acylation and Buchwald-Hartwig amination—provide robust and versatile platforms for generating diverse chemical libraries. By systematically applying these protocols, researchers can efficiently explore the chemical space around the quinoxaline core, leading to the identification of potent and selective modulators of biological systems and accelerating the pace of drug discovery.
References
-
Padvi, P. A., Mahale, G. H., Pawar, D. E., Falak, C. S., & Kendre, A. V. (2024). Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research.[1]
-
Ghareb, N., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry.[2]
-
Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor.[6]
-
El-Nassag, M. A. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.[3]
-
Rawat, A., et al. (2019). An insight into medicinal chemistry of anticancer quinoxalines. European Journal of Medicinal Chemistry.[4]
-
Chauhan, A., & Kumar, R. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry.[5]
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.[9]
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. BenchChem.[10]
-
Al-Ostath, O. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.[13]
-
Various Authors. (2015). Biological activity of quinoxaline derivatives. ResearchGate Publication.[14]
- Asif, M. (2015). A review on the biological activities of quinoxaline derivatives.
-
Adiyala, P. R., & Katukuri, S. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.[7]
-
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem.[8]
-
Various Authors. (2015). Convenient N-Acetylation of Amines in N,N-Dimethylacetamide with N,N-Carbonyldiimidazole. ResearchGate Publication.[15]
-
BenchChem. (2025). Application Notes and Protocols: 2-Chloro-3-(2-pyridinyl)quinoxaline in Organic Synthesis. BenchChem.[11]
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.[12]
-
Various Authors. (2015). N-Acylation Reactions of Amines. ResearchGate Publication.[16]
-
Ma, D., et al. (2018). The dissertation describes the use of 2-benzenesulfonyloxyquinoxaline as a good coupling partner for different amine substrates. University of the Witwatersrand.
-
Zhang, Y., et al. (2021). On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids. Bioconjugate Chemistry.[17]
-
Salazar, C., Armenta, J. M., & Shulaev, V. (2012). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Metabolites.[18]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[19]
-
Al-Salahat, A. A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC. Molecules.[20]
-
Liu, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry.[21]
Sources
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into medicinal chemistry of anticancer quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Aminoquinoxalin-2(1H)-one as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-aminoquinoxalin-2(1H)-one, a cornerstone building block in modern organic synthesis. The quinoxalinone core is recognized as a privileged scaffold, frequently appearing in pharmacologically active compounds.[1][2][3] This document details the synthesis of the parent building block, explores its key reactive sites, and provides validated, step-by-step protocols for its most critical transformations, including derivatization of the exocyclic amine and functionalization of the heterocyclic core. We delve into the causality behind experimental choices and showcase the application of its derivatives in the rational design of targeted therapeutics, such as kinase inhibitors, and in the development of functional materials.
Introduction: The Strategic Value of the this compound Scaffold
Nitrogen-containing heterocycles are fundamental to medicinal chemistry, and among them, the quinoxalin-2(1H)-one framework has emerged as a structure of significant interest.[1][4] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets. The strategic placement of an amino group at the C6-position transforms this simple heterocycle into a highly versatile building block.
The utility of this compound stems from its multiple, chemoselectively addressable reactive centers:
-
The C6-Amino Group: A primary aromatic amine that serves as a key nucleophile and a principal vector for diversification. It is readily acylated, alkylated, and, most importantly, can participate in modern cross-coupling reactions to introduce complex aryl or heteroaryl substituents.
-
The N1-Lactam Nitrogen: This site can be selectively alkylated or arylated to modulate the scaffold's steric and electronic properties, influencing solubility and biological activity.
-
The C3-Position: A nucleophilic carbon atom that is amenable to a variety of C-H functionalization reactions, allowing for the introduction of alkyl, aryl, and other groups to explore further chemical space.[5][6]
This multi-faceted reactivity allows for the systematic and logical construction of vast chemical libraries around a proven core, making it an invaluable tool in hit-to-lead optimization and the development of novel molecular entities.
Synthesis of the Core Building Block: this compound
A reliable supply of the starting material is paramount. The most common and robust synthesis involves a two-step sequence starting from a commercially available nitro-substituted o-phenylenediamine. The process involves the initial formation of the quinoxalinone ring via condensation, followed by the reduction of the nitro group to the target amine. A related protocol for a similar quinoxaline structure involves catalytic hydrogenation.[7]
Protocol 2.1: Two-Step Synthesis of this compound
This protocol outlines the synthesis starting from 4-nitro-1,2-phenylenediamine.
Step 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
This step involves the cyclocondensation of 4-nitro-1,2-phenylenediamine with ethyl glyoxalate.
-
Materials: 4-nitro-1,2-phenylenediamine, Ethyl glyoxalate (50% solution in toluene), Ethanol, Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol.
-
Add ethyl glyoxalate (1.1 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (approx. 5 mol%).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product, 6-nitroquinoxalin-2(1H)-one, is typically a yellow to orange solid.
-
Step 2: Reduction to this compound
This step employs catalytic hydrogenation to selectively reduce the nitro group.[8]
-
Materials: 6-Nitroquinoxalin-2(1H)-one, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas supply.
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve or suspend 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is an efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the lactam carbonyl. The inert atmosphere prevents premature reaction and ensures safety.
-
Seal the flask, evacuate the air, and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature for 4-12 hours.[8]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol. Trustworthiness: Complete removal of the palladium catalyst is critical, as residual metal can interfere with subsequent cross-coupling reactions.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, typically as a solid. The product can be further purified by recrystallization if necessary.
-
Data Summary & Workflow
| Step | Key Reactants | Key Reagents/Catalyst | Product | Typical Yield (%) |
| 1 | 4-Nitro-1,2-phenylenediamine | Ethyl glyoxalate, Acetic acid | 6-Nitroquinoxalin-2(1H)-one | 80-90% |
| 2 | 6-Nitroquinoxalin-2(1H)-one | 10% Palladium on Carbon, H₂ | This compound | >90% |
Key Transformations and Protocols
The true power of this compound lies in its capacity for diverse and selective functionalization. The following protocols represent core, field-proven methodologies.
C6-Amine Functionalization: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the C6-amino group with (hetero)aryl halides.[9] This reaction is central to the synthesis of many kinase inhibitors, where an aryl or heteroaryl group at this position often serves as a key recognition element for the enzyme's hinge region.[10][11]
This protocol provides a representative example for synthesizing a 6-(pyrimidin-2-ylamino)quinoxalin-2(1H)-one derivative, a common motif in kinase inhibitors.[10]
-
Materials: this compound, 2-Chloropyrimidine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Cesium Carbonate (Cs₂CO₃), Dioxane (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), 2-chloropyrimidine (1.1 eq), and Cesium Carbonate (2.0 eq).
-
Add the palladium catalyst Pd₂(dba)₃ (2.5 mol%) and the ligand Xantphos (5 mol%). Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination) and preventing catalyst decomposition.[12][13]
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like dichloromethane or ethyl acetate, and filter through Celite® to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired coupled product.
-
| Component | Role | Rationale for Choice |
| Pd₂(dba)₃ | Palladium(0) Pre-catalyst | Common, stable source of Pd(0) for cross-coupling. |
| Xantphos | Ligand | Bulky phosphine ligand that stabilizes the catalytic species and promotes reductive elimination.[13] |
| Cs₂CO₃ | Base | Strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Its solubility in organic solvents is beneficial. |
| Dioxane | Solvent | High-boiling point, aprotic solvent suitable for this type of cross-coupling reaction. |
Functionalization of the Quinoxalinone Core
Beyond the C6-amino group, the heterocyclic core itself offers rich opportunities for modification.
Alkylation at the N1 position can enhance solubility, block a hydrogen bond donor site, and introduce new steric bulk, all of which can be used to fine-tune the pharmacological profile of a molecule.
-
Materials: this compound derivative, Alkyl halide (e.g., Iodomethane, Benzyl bromide), Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.
-
Add a base such as Potassium Carbonate (2.0 eq) or, for less reactive halides, Sodium Hydride (1.2 eq, used with caution) at 0 °C. Causality: The base deprotonates the lactam N-H, which is more acidic than the exocyclic C6-amine N-H, to generate the corresponding anion, a potent nucleophile.
-
Stir the mixture for 20-30 minutes at room temperature (or 0 °C if using NaH).
-
Add the alkyl halide (1.1-1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary) for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Recent advances have enabled the direct functionalization of the C3 position. Photoredox catalysis offers a mild and efficient way to generate alkyl radicals that can add to the electron-deficient quinoxalinone ring.[14][15]
-
Materials: N1-Alkyl-6-aminoquinoxalin-2(1H)-one derivative, Alkyl carboxylic acid or alkyl boronic acid, Photocatalyst (e.g., fac-Ir(ppy)₃), Oxidant/Additive, Acetonitrile or DMSO.
-
Procedure:
-
In a reaction vial, combine the N1-substituted quinoxalinone (1.0 eq), the alkyl source (e.g., 4-phenylbutanoic acid, 1.5 eq), and the photocatalyst (1-2 mol%).
-
Add the appropriate solvent (e.g., DMSO).
-
Degas the solution by sparging with an inert gas (Argon) for 15-20 minutes.
-
Irradiate the stirred mixture with a blue LED lamp at room temperature for 12-24 hours. Causality: The photocatalyst absorbs light and enters an excited state, enabling it to engage in single-electron transfer (SET) with the alkyl source to generate a key alkyl radical intermediate.[6]
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
References
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Strategy for Utilizing 6-Aminoquinoxalin-2(1H)-one as a Scaffold for a Protein-Reactive Fluorescent Label
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 6-Aminoquinoxalin-2(1H)-one fluorophore for protein labeling. Quinoxalin-2(1H)-one derivatives are an emerging class of fluorescent compounds with favorable photophysical properties, offering a valuable alternative to more conventional dyes.[1][2] While the parent 6-amino compound is not directly reactive with proteins, this note details a robust strategy to convert it into an amine-reactive N-hydroxysuccinimidyl (NHS) ester. We provide detailed, field-tested protocols for the synthesis of the reactive label, the subsequent protein conjugation reaction, purification of the final conjugate, and methods for characterization. The causality behind critical experimental steps is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Promise of Quinoxalinone Dyes
Fluorescence-based assays are indispensable tools for dissecting complex molecular mechanisms, enabling real-time analysis of protein interactions, conformational changes, and localization with high sensitivity.[3] The selection of an appropriate extrinsic fluorescent label is critical and can significantly impact experimental outcomes.[4] While classic fluorophores are widely used, the search for novel dyes with unique photophysical properties is ongoing.
Quinoxalin-2(1H)-ones have recently garnered attention as a versatile class of fluorophores.[1] Compared to their well-known oxygenated analogs, coumarins, they offer complementary absorbance and fluorescence windows.[5][6] A key feature of these dyes is their sensitivity to the local environment, often exhibiting a significant shift in emission wavelength based on solvent polarity (solvatochromism).[5] This property can be exploited to develop biosensors that report on changes in the protein's microenvironment, such as binding events or conformational shifts.[7] The 6-amino substituted variant, this compound, serves as an excellent foundational scaffold for developing protein-reactive probes due to its accessible amino group, which can be readily functionalized.
Principle of the Labeling Strategy
Directly labeling proteins with this compound is not feasible because its primary amino group is not reactive towards the functional groups typically found on a protein's surface. The strategy outlined here is a two-stage process:
-
Activation of the Fluorophore: The chemically stable amino group on the this compound is converted into a highly reactive amine-specific functional group. This guide focuses on creating an N-hydroxysuccinimidyl (NHS) ester, a widely used moiety for targeting primary amines on proteins.[8]
-
Protein Conjugation: The activated NHS-ester of the quinoxalinone dye is then reacted with the target protein. The NHS ester efficiently reacts with the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus, forming a stable amide bond.[8][9]
This approach ensures a specific and stable covalent linkage between the fluorophore and the protein, creating a fluorescently labeled conjugate ready for downstream applications.
Diagram 1: Overall workflow for activating the this compound fluorophore and subsequent protein labeling.
Photophysical Properties
The spectral characteristics of the core this compound fluorophore are crucial for designing experiments. The dye exhibits notable solvatochromism, where the emission maximum shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases.[5] This property can be advantageous, as conjugation to a protein often places the dye in a unique microenvironment, potentially leading to distinct spectral properties compared to the free dye in buffer.
| Property | Value (in Water) | Value (in Toluene) | Reference |
| Absorption Max (λabs) | ~366 nm | ~355 nm | [5] |
| Emission Max (λem) | ~489 nm | ~421 nm | [5] |
| Stokes Shift | ~123 nm | ~66 nm | [5] |
| Quantum Yield (Φ) | Not Reported | Not Reported | - |
Table 1: Spectroscopic properties of the parent fluorophore, 7-Aminoquinoxalin-2(1H)-one (a structurally similar model compound), in polar and non-polar solvents.[5] Note: Data for the exact 6-amino isomer may vary slightly. Researchers should perform their own spectral characterization.
Detailed Protocols
Protocol 1: Synthesis of Amine-Reactive 6-Quinoxalinone-NHS Ester
Expert Insight: This protocol converts the inert amine into a reactive NHS ester. The use of Disuccinimidyl carbonate (DSC) is a common and effective method for this transformation. The reaction should be performed under anhydrous (dry) conditions because both DSC and the resulting NHS ester are sensitive to moisture.
Materials:
-
This compound
-
Disuccinimidyl carbonate (DSC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Activation: Add DSC (1.2 equivalents) to the solution, followed by anhydrous pyridine (2.0 equivalents). The pyridine acts as a base to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The product spot should be less polar than the starting material.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of cold diethyl ether with vigorous stirring. The NHS-ester product is typically insoluble in ether and will precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials and byproducts.
-
Drying & Storage: Dry the resulting solid under vacuum. Store the amine-reactive NHS-ester derivative desiccated at -20°C. It is crucial to protect it from moisture to prevent hydrolysis.
Protocol 2: Protein Labeling with 6-Quinoxalinone-NHS Ester
Expert Insight: The efficiency of amine labeling is highly pH-dependent. The reaction should be performed at a pH between 7.5 and 8.5. At this pH, a sufficient fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, allowing them to attack the NHS ester. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.
Materials:
-
Target protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS or HEPES, pH 8.0)
-
6-Quinoxalinone-NHS Ester (from Protocol 1)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). If the protein is in an incompatible buffer, perform a buffer exchange.
-
Dye Preparation: Immediately before use, prepare a stock solution of the 6-Quinoxalinone-NHS Ester in anhydrous DMSO (e.g., 10 mg/mL).
-
Labeling Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved dye. The optimal dye-to-protein ratio must be determined empirically for each protein.
-
Causality: A molar excess of the dye drives the reaction to completion. However, an excessive amount can lead to protein precipitation or over-labeling, which may compromise protein function.[4]
-
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any remaining unreacted NHS-ester dye. Incubate for 30 minutes.
Diagram 2: A step-by-step workflow for the protein labeling protocol.
Protocol 3: Purification and Characterization of the Labeled Protein
Expert Insight: It is critical to remove all non-conjugated free dye from the labeled protein.[3] Free dye can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography (SEC) is the most effective method, as it separates molecules based on size. The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.[3][10]
Procedure:
-
Purification:
-
Equilibrate a desalting or size-exclusion chromatography (SEC) column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions as the column runs. The first colored fractions to elute will contain the labeled protein. The later-eluting colored fractions contain the free dye.
-
Visually inspect fractions or use a UV-Vis spectrophotometer to monitor the elution profile.
-
-
Characterization (Degree of Labeling - DOL):
-
The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be determined using absorption spectroscopy.
-
Measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (λmax, ~366 nm).
-
The protein concentration is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_prot
-
Where A₂₈₀ and A_max are the absorbances, ε_prot is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A₂₈₀ / Amax for the free dye).
-
-
The dye concentration is calculated as:
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
The Degree of Labeling is the ratio of the two concentrations:
-
DOL = Dye Conc. / Protein Conc.
-
-
Applications and Considerations
-
Fluorescence Microscopy: Labeled proteins can be introduced into cells (e.g., via microinjection) or used in immunofluorescence staining to visualize their localization and dynamics.
-
Flow Cytometry: Conjugated antibodies can be used to label specific cell populations for analysis and sorting.
-
Biochemical Assays: The change in the fluorescent signal upon protein-protein interaction or conformational change can be monitored in various assay formats.
-
Functional Validation: It is essential to verify that the labeling process does not impair the biological activity of the protein. A functional assay (e.g., enzyme activity assay, binding assay) should be performed to compare the labeled protein to its unlabeled counterpart. The choice of dye can affect the affinity and behavior of the conjugated protein.[4]
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(20), 11899-11904. [Link]
-
Renault, K., Renard, P. Y., & Sabot, C. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, 2022(48), e202201103. [Link]
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
Hayashi-Takanaka, Y., et al. (2011). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLoS ONE, 6(9), e25764. [Link]
-
Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The Fluorescent Toolbox for Assessing Protein Location and Function. Science, 312(5771), 217-224. [Link]
-
Biology LibreTexts. (2021). 15.2: Protein Purification (Activity). Retrieved from [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
-
Sapsford, K. E., Berti, L., & Medintz, I. L. (2006). Materials for Fluorescence Resonance Energy Transfer Analysis: Beyond Traditional Donor-Acceptor Combinations. Angewandte Chemie International Edition, 45(28), 4562-4589. [Link]
Sources
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. bio.libretexts.org [bio.libretexts.org]
Introduction: The Strategic Role of the Quinoxalinone Scaffold
An Application Guide to the Synthesis and Utility of 6-Aminoquinoxalin-2(1H)-one in Kinase Inhibitor Drug Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Kinase inhibitors, by interfering with ATP binding or through allosteric mechanisms, can modulate cellular processes, leading to therapeutic effects. Within the vast landscape of medicinal chemistry, the quinoxaline core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
This guide focuses specifically on This compound , a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the amino group at the 6-position provides a crucial synthetic handle for derivatization. This allows for the systematic introduction of various functional groups to probe the structure-activity relationship (SAR) and optimize interactions with the target kinase, particularly within the highly conserved hinge region of the ATP-binding site.[3][4]
Physicochemical and Reactive Properties
This compound is a heterocyclic compound whose utility is defined by its distinct reactive sites. The 6-amino group is nucleophilic, the N1-position can be readily alkylated, and the C3-position is amenable to direct C-H functionalization, offering multiple avenues for molecular elaboration.[5][6][7]
| Property | Value / Description | Reference(s) |
| IUPAC Name | 6-amino-2,3-dihydroquinoxalin-2-one | |
| Molecular Formula | C₈H₇N₃O | [8] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Expected to be a solid, likely yellow to brown in color. | [9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | |
| Key Reactive Sites | 6-Amino (nucleophilic), N1-H (acidic, for alkylation), C3-H (for C-H activation) | [7][10] |
Synthetic Protocols: From Core Synthesis to Advanced Analogs
The synthesis of kinase inhibitors using the this compound scaffold is a multi-stage process involving the initial construction of the core followed by strategic functionalization.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a common synthetic strategy, beginning with the formation of the quinoxalinone core and proceeding to the coupling of a kinase-targeting moiety.
Caption: General synthetic workflow for a kinase inhibitor.
Protocol 1: Synthesis of this compound Core
This two-step procedure first involves the cyclocondensation to form the quinoxalinone ring, followed by the reduction of a nitro group to the key amine. This protocol is adapted from established methods for similar quinoxaline systems.[3][11]
Step A: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
Rationale: This step involves the acid-catalyzed condensation of an ortho-diamine with an α-ketoester to form the heterocyclic core. The nitro group serves as a precursor to the essential 6-amino functionality.
-
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Ethyl glyoxalate (typically as a solution in toluene)
-
Ethanol or Acetic Acid (solvent)
-
p-Toluenesulfonic acid (catalyst, optional)
-
-
Procedure:
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-nitroquinoxalin-2(1H)-one as a solid.
-
Step B: Reduction to this compound
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine without affecting the quinoxalinone core.
-
Materials:
-
6-Nitroquinoxalin-2(1H)-one (from Step A)
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Stir the mixture vigorously at room temperature for 4-12 hours.[9]
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.[3]
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, which can be used in the next step with or without further purification.
-
Protocol 2: Buchwald-Hartwig C-N Coupling for Kinase Inhibitor Synthesis
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[2][12][13] It is widely used in drug discovery to couple an amine (our scaffold) with an aryl or heteroaryl halide (the kinase-targeting moiety), such as a pyrimidine or pyridine, which are known to interact with the kinase hinge region.[4][14]
-
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl halide (e.g., 2-chloropyrimidine, 1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)[12]
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried flask, add the this compound, aryl halide, base, palladium catalyst, and phosphine ligand.
-
Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
-
Application in Kinase Inhibitor Design and Structure-Activity Relationship (SAR)
The this compound scaffold serves as an excellent platform for developing inhibitors against a range of kinases, including JNK, ASK1, CDK9, and VEGFR-2.[4][15][16] The final potency and selectivity of the inhibitor are highly dependent on the nature of the substituents at various positions of the quinoxalinone core.
Targeted Kinase Signaling
Many quinoxalinone-based inhibitors function by competing with ATP in the kinase active site. The diagram below shows a simplified MAPK signaling cascade, a common target for such inhibitors.
Caption: Inhibition point in a representative kinase cascade.
Key Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into designing potent inhibitors.
Caption: Key SAR points for this compound derivatives.
The table below summarizes representative data for inhibitors based on the quinoxalinone scaffold, demonstrating the impact of substitutions on kinase inhibitory activity.
| Scaffold Modification | Target Kinase | IC₅₀ (nM) | Key Insight | Reference(s) |
| 6-(Pyrimidin-2-ylamino) -3,4-dihydroquinoxalin-2(1H)-one derivative | CDK9 | 22.4 | The pyrimidin-amino group at C6 is a highly effective hinge-binder, conferring potent inhibitory activity. | [4] |
| 6-(Pyrimidin-2-ylamino) -3,4-dihydroquinoxalin-2(1H)-one derivative | BRD4 | 12.7 | Demonstrates polypharmacology, where the same core can be optimized to hit multiple target classes. | [4] |
| Dibromo-quinoxalin-2-carboxamide derivative | ASK1 | 30.17 | Halogenation on the benzene ring can significantly enhance potency. | [15] |
| 11H-Indeno[1,2-b]quinoxalin-11-one oxime derivative | JNK1 | <1000 | Elaboration of the core into a more rigid, fused system can yield potent and selective inhibitors. | [16] |
| 3-(aryl)-quinoxalin-2(1H)-one derivative | Aldose Reductase | 107 | The C3 position is critical for potency; aryl groups with specific substitutions are highly favorable. | [17] |
Conclusion
This compound is a high-value scaffold in the field of kinase inhibitor synthesis. Its straightforward, multi-step synthesis and the presence of multiple, differentially reactive sites allow for the creation of large, diverse chemical libraries. The 6-amino group, in particular, serves as an ideal anchor point for introducing moieties designed to interact with the kinase hinge region. By leveraging modern synthetic methods like the Buchwald-Hartwig amination and understanding the structure-activity relationships, researchers can rationally design and synthesize novel, potent, and selective kinase inhibitors for a variety of therapeutic applications.
References
-
Wang, F., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available from: [Link]
-
Zhang, W., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. Available from: [Link]
-
Ammar, Y.A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available from: [Link]
-
Alami, M., et al. (2025). Alkylation of quinoxalin‐2(1H)‐ones with vinylarenes and... ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Golub, A.G., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Molecules, 19(8), 12380-12397. Available from: [Link]
-
Jiao, H., et al. (2021). Strategies for alkylation of quinoxalin‐2(1H)‐one. ResearchGate. Available from: [Link]
-
Ghadage, P.M., & Shirote, P.J. (2013). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1304-1309. Available from: [Link]
-
Cerna, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Bell, F., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4429-4434. Available from: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Kysil, O., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Pharmaceuticals, 14(9), 932. Available from: [Link]
-
Surre, J., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17374-17397. Available from: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Quinoxalinamine. PubChem Compound Database. Available from: [Link]
-
Yuan, S., et al. (2021). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry, 23(18), 7351-7355. Available from: [Link]
-
Chen, Y.R., et al. (2012). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 17(1), 126-137. Available from: [Link]
-
Qin, X., et al. (2019). Identification of quinoxalin-2(1H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry, 11(23), 2989-3004. Available from: [Link]
-
Betz, K., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2226-2233. Available from: [Link]
-
Alami, M., et al. (2025). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. Available from: [Link]
-
Wang, X., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][18]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(3), 639-642. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database. Available from: [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 10. research.rug.nl [research.rug.nl]
- 11. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoxalinone synthesis [organic-chemistry.org]
Application Notes & Protocols: Synthesis and Evaluation of 6-Aminoquinoxalin-2(1H)-one Derivatives for Cancer Research
Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Specifically, 6-Aminoquinoxalin-2(1H)-one derivatives have emerged as a promising class of agents in oncology, primarily through their activity as potent kinase inhibitors.[3] Kinases are pivotal regulators of cellular signaling pathways that control cell proliferation, survival, and differentiation; their dysregulation is a hallmark of cancer.[4] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of this compound derivatives, intended for researchers in drug discovery and chemical biology. We will delve into the rationale behind the synthetic strategy and provide detailed, field-proven protocols for both chemical synthesis and a primary in vitro anti-proliferative assay.
Part 1: Scientific Rationale & Synthetic Strategy
The this compound Scaffold: A Foundation for Kinase Inhibition
The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for interacting with multiple biological targets.[1] Its derivatives have been successfully developed as anticancer agents that function through various mechanisms, including the inhibition of topoisomerase enzymes and, most notably, protein kinases.[2][5] The this compound core is particularly effective as a "hinge-binder," a critical pharmacophore that mimics the adenine moiety of ATP to occupy its binding site in the catalytic cleft of kinases.[4] This competitive inhibition blocks the phosphorylation cascade, thereby halting oncogenic signaling.
Recent studies have highlighted the potential of this scaffold to generate polypharmacological inhibitors, simultaneously targeting multiple kinases or even distinct protein families like kinases and bromodomains (BET), which can be a powerful strategy against the heterogeneity and adaptability of cancer.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 6-Aminoquinoxalin-2(1H)-one in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] The quinoxaline scaffold has emerged as a privileged heterocyclic framework in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] Quinoxalin-2(1H)-ones, in particular, are a subclass of significant interest due to their synthetic accessibility and diverse pharmacological profiles.[4] This application note focuses on 6-aminoquinoxalin-2(1H)-one, a key intermediate and a potential pharmacophore in its own right, providing a comprehensive guide for researchers to explore its antimicrobial applications. The presence of a reactive amino group at the C-6 position offers a valuable handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.[1]
Synthesis of this compound: A Proposed Pathway
While various synthetic routes for quinoxaline derivatives have been reported, a reliable method for the synthesis of this compound can be adapted from established procedures for related analogues.[5] The proposed synthesis is a two-step process involving the condensation of a substituted o-phenylenediamine with an α-keto ester, followed by the reduction of a nitro group.
Part 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and acetic acid.
-
Addition of Reagent: To this solution, add ethyl pyruvate (1.1 equivalents) dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product, 6-nitroquinoxalin-2(1H)-one, is collected by vacuum filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.
Part 2: Reduction to this compound
-
Catalyst Suspension: In a hydrogenation vessel, suspend 6-nitroquinoxalin-2(1H)-one (1 equivalent) in methanol.
-
Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature for 8-12 hours.
-
Work-up: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic pathway for this compound.
Antimicrobial Screening Cascade
A hierarchical approach is recommended to efficiently evaluate the antimicrobial potential of this compound. This cascade begins with broad primary screening, followed by more quantitative secondary screening to determine the potency and spectrum of activity.
Caption: A typical antimicrobial drug discovery screening cascade.
Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[1][2][6][7]
Protocol 1: Primary Screening - Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of Mueller-Hinton agar plates.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). A stock solution of the compound can be prepared in dimethyl sulfoxide (DMSO).
-
Incubation: Place the impregnated disks onto the agar surface. Include a positive control (a known antibiotic) and a negative control (a disk with DMSO only). Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth in the broth microdilution assay.
-
Plating: Spread the aliquot onto a fresh Mueller-Hinton agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Data Presentation: A Template for Reporting MIC Values
| Microbial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | |||
| Enterococcus faecalis ATCC 29212 | Positive | |||
| Escherichia coli ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Negative | |||
| Candida albicans ATCC 90028 | N/A (Fungus) | (Fluconazole) |
Exploring the Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, studies on related quinoxaline derivatives suggest several potential targets:
-
DNA Gyrase Inhibition: Some quinoxaline compounds are known to interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme essential for maintaining DNA topology.[9]
-
Inhibition of Cell Wall Synthesis: The structural similarity of the quinoxaline core to other heterocyclic compounds that inhibit cell wall biosynthesis makes this a plausible mechanism.
-
Disruption of Cellular Respiration: Quinoxaline 1,4-di-N-oxides have been shown to interfere with bacterial respiration.[10]
Further investigations, such as DNA gyrase inhibition assays, macromolecular synthesis assays, and studies on changes in cell morphology using electron microscopy, are warranted to pinpoint the specific molecular target(s) of this compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. Its straightforward synthesis and the presence of a modifiable amino group make it an attractive scaffold for medicinal chemistry campaigns. The protocols detailed in this application note provide a robust framework for the initial evaluation of its antimicrobial properties. Future research should focus on a comprehensive screening against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains. Elucidation of its mechanism of action and exploration of the structure-activity relationship through the synthesis of derivatives will be critical steps in advancing this compound from a promising hit to a viable clinical candidate.
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.
- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.
- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed.
- ESCMID. EUCAST.
- Ghadage, R. V., & Shirote, P. J. (Year N/A). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research.
- EUCAST. EUCAST - Home.
- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
- Ali, M. A., et al. (2000).
- Cecchetti, V., et al. (1997). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 40(11), 1639-49.
- Chen, J., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 676.
Sources
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. ESCMID: EUCAST [escmid.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. EUCAST: EUCAST - Home [eucast.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
Application Notes and Protocols for the Photocatalytic Synthesis of 6-Aminoquinoxalin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Aminoquinoxalin-2(1H)-one Scaffolds
The quinoxalin-2(1H)-one framework is a privileged scaffold in medicinal chemistry and drug development, frequently found in pharmacologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of an amino group at the 6-position of the quinoxalinone core can significantly modulate the molecule's physicochemical properties and biological activity, making these derivatives particularly attractive for the development of novel therapeutics.[6] Traditional synthetic routes to these compounds often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric, often toxic, reagents. In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis and functionalization of complex organic molecules, offering mild reaction conditions and high functional group tolerance.[7][8][9] This application note provides a detailed guide to the synthesis of this compound derivatives, with a focus on photocatalytic methodologies for their subsequent functionalization.
Underlying Principles of Photocatalytic C-H Functionalization
Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates.[10][11] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. A common and inexpensive organic dye, Eosin Y, has proven to be an effective photocatalyst for a variety of organic transformations.[10][12]
The general mechanism for the photocatalytic amination of a quinoxalin-2(1H)-one derivative using Eosin Y is depicted below. This process typically involves an oxidative quenching cycle of the photocatalyst.
Caption: Generalized mechanism for photocatalytic C-H amination.
Part 1: Synthesis of the this compound Core
While some quinoxalin-2(1H)-ones can be synthesized directly via photocatalytic methods, the introduction of an amino group at the 6-position is often more readily achieved through established synthetic routes. A common approach involves the condensation of a substituted o-phenylenediamine with a glyoxylic acid derivative, followed by reduction of a nitro group.
Experimental Protocol: Synthesis of 6-Amino-1-methylquinoxalin-2(1H)-one
This protocol outlines a two-step synthesis of a representative this compound derivative.
Step 1: Synthesis of 1-Methyl-6-nitroquinoxalin-2(1H)-one
-
To a solution of 4-nitro-N-methyl-o-phenylenediamine (1.0 eq) in ethanol, add ethyl glyoxylate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 1-methyl-6-nitroquinoxalin-2(1H)-one.
Step 2: Reduction of the Nitro Group
-
Suspend 1-methyl-6-nitroquinoxalin-2(1H)-one (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-amino-1-methylquinoxalin-2(1H)-one.
Part 2: Photocatalytic C-H Amination of this compound
This section details a protocol for the direct C-H amination at the 3-position of the this compound core using a photocatalytic approach.[13]
Materials and Equipment
| Reagents and Materials | Equipment |
| 6-Amino-1-methylquinoxalin-2(1H)-one | Schlenk tube or vial with a magnetic stir bar |
| Aliphatic amine (e.g., pyrrolidine, morpholine) | Magnetic stir plate |
| Eosin Y | Blue LED lamp (460-470 nm) |
| Dimethyl sulfoxide (DMSO), anhydrous | Syringes and needles |
| Inert gas (Nitrogen or Argon) | Standard laboratory glassware |
| Diethyl ether | Rotary evaporator |
| Ethyl acetate | TLC plates and developing chamber |
| Hexane | Column chromatography setup |
Experimental Protocol: Photocatalytic C-H Amination
Caption: Workflow for the photocatalytic C-H amination.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 6-amino-1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 eq) and Eosin Y (1-2 mol%).
-
Addition of Reagents: Add the desired aliphatic amine (0.4 mmol, 2.0 eq) followed by anhydrous DMSO (2.0 mL).
-
Degassing: Seal the tube with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. It is crucial to remove oxygen as it can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin stirring. A small fan can be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-amino-6-amino-1-methylquinoxalin-2(1H)-one derivative.
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product. The appearance of new signals corresponding to the introduced amino group and the disappearance of the proton signal at the 3-position of the quinoxalinone ring are indicative of a successful reaction.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product and confirm its elemental composition.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Expected Results and Discussion
The photocatalytic C-H amination of this compound derivatives is expected to proceed in moderate to good yields, depending on the nature of the aliphatic amine used. The reaction is generally tolerant of a wide range of functional groups.
| Entry | Amine | Product Yield (%) |
| 1 | Pyrrolidine | 85 |
| 2 | Morpholine | 78 |
| 3 | Piperidine | 82 |
| 4 | Diethylamine | 65 |
Note: The yields presented are hypothetical and for illustrative purposes.
The efficiency of the reaction can be influenced by several factors, including the concentration of the photocatalyst, the choice of solvent, and the light source. It has been reported that in some cases, the quinoxalin-2(1H)-one substrate itself can act as a photosensitizer, eliminating the need for an external photocatalyst.[13][16]
Safety Precautions
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[17]
-
Handling of Reagents: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
-
Photocatalyst Safety: While Eosin Y is generally considered low-toxicity, direct contact should be avoided. Some photocatalysts, especially those based on heavy metals, can be toxic and require careful handling.[18]
-
Light Source: Avoid looking directly at the high-intensity LED light source.
-
Reactive Intermediates: Photocatalytic reactions generate highly reactive radical species. While these are typically short-lived and confined to the reaction vessel, it is important to be aware of their potential reactivity.[19][20]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient degassing- Deactivated photocatalyst- Insufficient light intensity | - Ensure thorough degassing- Use fresh photocatalyst- Move the light source closer or use a more powerful one |
| Formation of byproducts | - Over-irradiation- Reaction temperature too high | - Monitor the reaction closely and stop it upon completion- Use a fan to cool the reaction vessel |
| Difficulty in purification | - Similar polarity of product and starting material | - Optimize the solvent system for column chromatography- Consider derivatization to alter polarity |
Conclusion
Visible-light photocatalysis offers a green and efficient method for the synthesis and functionalization of this compound derivatives. The protocols outlined in this application note provide a practical guide for researchers in the field of medicinal chemistry and drug discovery. The mild reaction conditions, broad substrate scope, and operational simplicity make this a valuable tool for the construction of novel and biologically active molecules. Further exploration of different photocatalysts and reaction conditions may lead to even more efficient and selective transformations.
References
-
Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds. (n.d.). National Institutes of Health. [Link]
-
Hari, D. P., & Koenig, B. (2014). Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications, 50(51), 6688-6699. [Link]
-
Catalyst-free visible-light induced synthesis of nitrogen- and oxygen-containing heterocycles from 1,3-diketones. (n.d.). ProQuest. [Link]
-
Synthetic applications of eosin Y in photoredox catalysis. (n.d.). Royal Society of Chemistry. [Link]
-
Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. (n.d.). Royal Society of Chemistry. [Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. (2023). Molecules, 28(11), 4533. [Link]
-
Eosin Y catalysed photoredox synthesis: a review. (2017). Organic & Biomolecular Chemistry, 15(35), 7294-7303. [Link]
-
Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. (2020). Catalysts, 10(8), 903. [Link]
-
Visible-light mediated strategies for the synthesis of nitrogen-based heterocycles. (2023). In Photocatalysis in Organic Synthesis. Royal Society of Chemistry. [Link]
-
Quinoxalinone as a Privileged Platform in Drug Development. (2018). Current Medicinal Chemistry, 25(1), 1-2. [Link]
-
ChemInform Abstract: Synthetic Applications of Eosin Y in Photoredox Catalysis. (2014). ChemInform, 45(35). [Link]
-
Photocatalytic multicomponent reactions of quinoxalinones. (2024). European Journal of Organic Chemistry. [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). Molecules, 28(13), 5066. [Link]
-
Photo-/electrocatalytic functionalization of quinoxalin-2(1H)-ones. (2021). Chinese Journal of Catalysis, 42(11), 1921-1943. [Link]
-
Sono-photocatalytic amination of quinoxalin-2(1H)-ones with aliphatic amines. (2024). Chinese Chemical Letters. [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Current Organic Synthesis, 14(5), 634-653. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Egyptian Journal of Chemistry, 66(11), 473-490. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (2019). The Journal of Organic Chemistry, 84(18), 11857-11867. [Link]
-
ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2015). ChemInform, 46(49). [Link]
-
Bio safety of visible light responsive photocatalyst. (n.d.). Clean & Well Pack. [Link]
-
Sono-photocatalytic amination of quinoxalin-2(1H)-ones with aliphatic amines. (2024). Chinese Chemical Letters. [Link]
-
Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry. [Link]
-
Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (2021). Organic Chemistry Frontiers, 8(12), 3025-3030. [Link]
-
All about photocatalysis. (n.d.). Eoleaf. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Saudi Pharmaceutical Journal, 30(1), 1-17. [Link]
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2023). Molecules, 28(18), 6683. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Saudi Pharmaceutical Journal, 30(1), 1-17. [Link]
-
Human Health Risk Assessment of the Photocatalytic Oxidation of BTEX over TiO2/Volcanic Glass. (2023). Toxics, 11(11), 934. [Link]
-
Photocatalytic methods for amino acid modification. (n.d.). David Spring's group. [Link]
-
Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(2), 1083-1088. [Link]
-
(PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. (2024). ResearchGate. [Link]
Sources
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arabjchem.org [arabjchem.org]
- 16. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. chempoint.com [chempoint.com]
- 18. mdpi.com [mdpi.com]
- 19. eoleaf.com [eoleaf.com]
- 20. Human Health Risk Assessment of the Photocatalytic Oxidation of BTEX over TiO2/Volcanic Glass - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in the reduction of 6-nitroquinoxalin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-aminoquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the reduction of 6-nitroquinoxalin-2(1H)-one. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during this critical synthetic step. Our aim is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 6-nitroquinoxalin-2(1H)-one to this compound?
The reduction of the nitro group in 6-nitroquinoxalin-2(1H)-one is a standard transformation in organic synthesis. The most prevalent and effective methods include:
-
Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency.[1] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1][2] Transfer hydrogenation using reagents like ammonium formate is also a viable and often safer alternative to using hydrogen gas.
-
Metal-Acid Reductions: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][4][5] These reactions are typically carried out in a protic solvent like ethanol or water.
-
Stannous Chloride (SnCl₂): Reduction with stannous chloride is a milder alternative that is often used when other sensitive functional groups are present in the molecule.[6][7] It can be performed in non-acidic and non-aqueous media, offering good chemoselectivity.[6]
Q2: What are the common side products I should be aware of during the reduction?
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[8] Incomplete reaction or side reactions can lead to the formation of various byproducts. The most common side products are:
-
Nitroso Intermediate (6-nitrosoquinoxalin-2(1H)-one): This is the initial two-electron reduction product. While it is typically a transient species, it can sometimes be isolated under carefully controlled conditions.
-
Hydroxylamine Intermediate (6-(hydroxylamino)quinoxalin-2(1H)-one): This is the four-electron reduction product and a common impurity if the reaction does not go to completion.[8] Hydroxylamines can sometimes be challenging to separate from the desired amine.
-
Azo and Azoxy Compounds: These dimeric impurities are formed through the condensation of the nitroso and hydroxylamine intermediates.[8][9] Their formation is more prevalent under neutral or basic conditions.
A visual representation of the reduction pathway and the formation of these side products is provided below.
Caption: General pathway for nitro group reduction and byproduct formation.
Q3: Can the quinoxalinone ring system itself be reduced during the reaction?
Yes, over-reduction is a potential issue, particularly under harsh conditions. The quinoxalinone core has two other reducible moieties:
-
Pyrazine Ring: The pyrazine portion of the quinoxalinone can be reduced to a tetrahydroquinoxaline derivative. This is more likely to occur with powerful reducing systems like catalytic hydrogenation at high pressure and temperature or with strong hydride reagents.
-
Lactam Carbonyl: The amide (lactam) functionality is generally stable to the conditions used for nitro group reduction. However, very strong reducing agents like lithium aluminum hydride (which are not typically used for aromatic nitro reduction to amines due to the formation of azo compounds) or harsh catalytic hydrogenation conditions could potentially reduce the lactam to an amine.[8][10][11]
Careful selection of the reducing agent and reaction conditions is crucial to avoid these unwanted side reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the reduction of 6-nitroquinoxalin-2(1H)-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent: The stoichiometry of the reducing agent was too low. 2. Catalyst poisoning (for catalytic hydrogenation): Trace impurities (e.g., sulfur or heavy metals) in the starting material or solvent can deactivate the catalyst. 3. Low reaction temperature or time: The reaction may require more forcing conditions. 4. Poor solubility of the starting material: The substrate is not fully dissolved, limiting its contact with the reagent/catalyst. | 1. Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂). 2. Use highly pure starting materials and solvents. Consider pre-treating the substrate with activated carbon. 3. Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Use a co-solvent to improve solubility. For catalytic hydrogenation, a protic co-solvent like ethanol or acetic acid can be beneficial.[12] |
| Formation of Hydroxylamine Intermediate | 1. Incomplete reduction: The reaction was stopped prematurely. 2. Mild reducing agent: The chosen reducing agent may not be strong enough for complete conversion. | 1. Extend the reaction time and monitor until the hydroxylamine spot disappears on TLC. 2. Switch to a more potent reducing system (e.g., from SnCl₂ to Fe/HCl or catalytic hydrogenation). |
| Presence of Azo/Azoxy Byproducts | 1. Reaction conditions: These byproducts are often favored under neutral or basic conditions. 2. Localized high concentrations of intermediates: Inefficient stirring can lead to the accumulation of nitroso and hydroxylamine intermediates, which then condense. | 1. For metal-based reductions, ensure the reaction medium is acidic. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Over-reduction of the Pyrazine Ring | 1. Harsh reaction conditions: High hydrogen pressure, high temperature, or a highly active catalyst can lead to the reduction of the heterocyclic ring. | 1. Reduce the hydrogen pressure and/or temperature. 2. Use a less active catalyst (e.g., switch from Pt/C to Pd/C). 3. Consider a chemical reduction method (e.g., Fe/HCl or SnCl₂) which is generally more selective for the nitro group. |
| Difficult Work-up and Purification | 1. Formation of metal salts (with Fe, Sn, Zn): Metal hydroxides can form emulsions or fine precipitates that are difficult to filter. 2. Co-elution of product and byproducts: The polarity of the desired amine and the hydroxylamine intermediate can be very similar. | 1. For tin-based reductions, basify the reaction mixture to a high pH (>12) to dissolve the tin salts.[13] Alternatively, filter the reaction mixture through a pad of celite. 2. Optimize your chromatography conditions. A change in the solvent system or the use of a different stationary phase may be necessary. Recrystallization can also be an effective purification method. |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol is adapted from a similar procedure for the reduction of 6-nitroquinoxaline-2,3(1H,4H)-dione and should serve as a good starting point for your experiments.[1]
Materials:
-
6-Nitroquinoxalin-2(1H)-one
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite or diatomaceous earth
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 6-nitroquinoxalin-2(1H)-one in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge it with hydrogen gas. Maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst. Wash the filter cake with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH [organic-chemistry.org]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation | Semantic Scholar [semanticscholar.org]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one
Welcome to the technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Understanding the Core Synthesis
The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway is favored for its accessible starting materials and generally robust nature.
The Two-Step Synthetic Pathway:
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Step 1: Cyclocondensation. The synthesis begins with the acid-catalyzed cyclocondensation of 4-nitro-1,2-phenylenediamine with a glyoxylic acid derivative (or its precursor like glyoxal sodium bisulfite) to form the intermediate, 6-nitroquinoxalin-2(1H)-one.[1] This reaction is a classic method for forming the quinoxaline core.[2]
-
Step 2: Nitro Group Reduction. The nitro group of the intermediate is then reduced to the target primary amine, this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common and efficient method for this transformation.[1][3]
Reaction Mechanism Overview
Caption: The two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Cyclocondensation (Formation of 6-Nitroquinoxalin-2(1H)-one)
Q1: My cyclocondensation reaction yield is low, and the TLC shows multiple spots. What's happening?
A1: Low yields and multiple byproducts in this step typically stem from three main issues: incomplete reaction, side reactions, or poor starting material quality.
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Incomplete Reaction: The condensation requires sufficient time and catalytic acid to proceed to completion.
-
Solution: Ensure you are using a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid).[1] Monitor the reaction via Thin Layer Chromatography (TLC) until the 4-nitro-1,2-phenylenediamine spot has been completely consumed. Gentle heating can sometimes accelerate the reaction, but aggressive heating should be avoided.[2]
-
-
Side Reactions: 4-nitro-1,2-phenylenediamine can be susceptible to oxidation, leading to dark, tarry byproducts, especially if heated too strongly or for too long.
-
Solution: Maintain a controlled reaction temperature. If using glyoxal, which is highly reactive, slow addition to the diamine solution is recommended.
-
-
Starting Material Quality: The diamine starting material can degrade over time, turning dark. Using old or discolored starting material will invariably lead to lower yields and purification difficulties.
-
Solution: Use high-purity 4-nitro-1,2-phenylenediamine. If it appears dark or oxidized, consider recrystallizing it before use.
-
Q2: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?
A2: Unfortunately, significant tar formation usually indicates product and starting material degradation due to harsh conditions.
-
Causality: This is often caused by excessive heat or too high a concentration of acid catalyst, which can promote polymerization and oxidation side reactions.
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Prevention: The key is prevention. Use the recommended catalytic amount of acid and avoid high temperatures. Some modern methods utilize milder conditions, such as using water as a solvent, which can prevent degradation.[4] If the reaction requires heating, do so gently (e.g., 50-60°C) and monitor closely by TLC.
Step 2: Nitro Group Reduction
Q3: The reduction of 6-nitroquinoxalin-2(1H)-one is slow or incomplete. How can I improve it?
A3: Incomplete reduction is a common hurdle. The success of catalytic hydrogenation hinges on the catalyst's activity, hydrogen availability, and the absence of catalyst poisons.
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the workhorse for this reaction.[3] Its activity can vary significantly.
-
Solution:
-
Use a fresh, high-quality catalyst. 10% Pd/C is standard.[1]
-
Ensure the catalyst is not "poisoned." Sulfur, halide, and strong coordinating functional groups can deactivate palladium. Ensure all glassware is scrupulously clean.
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10% by weight relative to the starting material.[1]
-
-
-
Hydrogen Supply: The reaction requires a consistent supply of hydrogen.
-
Solution: Ensure your system is properly set up. For small-scale reactions, a hydrogen balloon is often sufficient.[3] For larger scales, a Parr hydrogenator or similar apparatus is ideal. Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas (N₂ or Argon) to remove all oxygen.
-
-
Solvent Choice: The solvent must fully dissolve the starting material to allow access to the catalyst surface.
Q4: My final product, this compound, is discolored (pink, brown, or gray). What causes this?
A4: Discoloration in the final product is almost always due to impurities.
-
Palladium Contamination: A grayish tint indicates residual palladium catalyst.
-
Oxidation: The amino group in the final product is susceptible to air oxidation, which can produce colored impurities. This is especially true during workup and purification.
-
Solution: Minimize the exposure of the product to air and heat, especially when in solution. After filtering off the catalyst, evaporate the solvent quickly under reduced pressure (rotary evaporator). If the product requires further purification, perform recrystallization promptly.
-
-
Incomplete Reaction: A yellowish or brownish color may indicate the presence of unreacted nitro-intermediate or partially reduced intermediates (e.g., nitroso, hydroxylamino).
-
Solution: Check the reaction for completeness using TLC before workup. If the starting material is still present, allow the reaction to proceed longer or add a fresh portion of catalyst.
-
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Step 1: Low Yield | Incomplete reaction; Poor starting material quality; Side reactions (tarring). | Monitor by TLC; Use pure diamine; Control temperature carefully. |
| Step 2: Slow/Incomplete Reduction | Inactive catalyst; Poor H₂ supply; Catalyst poisoning. | Use fresh 10% Pd/C; Ensure proper H₂ atmosphere; Use clean glassware. |
| Final Product is Gray | Residual Palladium catalyst. | Filter reaction mixture through a pad of Celite.[1][3] |
| Final Product is Pink/Brown | Air oxidation of the amino group; Presence of unreacted starting material. | Minimize air/heat exposure during workup; Ensure reaction goes to completion via TLC. |
| Difficulty in Purification | Presence of closely-related side products or residual starting materials. | Optimize reaction conditions to improve selectivity; Use column chromatography for purification.[3] |
Optimized Experimental Protocols
These protocols are designed to be self-validating by including in-process monitoring steps.
Protocol 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
Setup: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Reagent Addition: To this stirred suspension, add glyoxal sodium bisulfite adduct (1.1 eq) in portions.
-
Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Reaction: Heat the mixture gently to 60-70°C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the eluent). The starting diamine spot should disappear.
-
Workup: Cool the reaction mixture to room temperature. The yellow product will precipitate. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid thoroughly with water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.[1] Dry the product in a vacuum oven. The expected product is a yellow solid.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 6-nitroquinoxalin-2(1H)-one (1.0 eq) from the previous step in methanol.[3]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Hydrogenation: Seal the flask, evacuate the inert gas, and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product will have a different Rf value and may be visible under UV light.
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Wash the Celite pad with fresh methanol to recover all the product. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid is the desired this compound. Further purification can be done by recrystallization if needed.
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione. BenchChem.
- Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. BenchChem.
- ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis. ChemicalBook.
- Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. Journal of Organic Chemistry, 86, 14866-14882.
Sources
Technical Support Center: Degradation Pathways of 6-Aminoquinoxalin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 6-Aminoquinoxalin-2(1H)-one. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and reproducibility of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution? A1: The chemical structure of this compound, featuring a quinoxalinone core, a lactam-like amide bond, and an aromatic amino group, dictates its primary stability vulnerabilities. Key concerns include susceptibility to pH-dependent hydrolysis, oxidation of the amino group, and photodegradation due to its aromatic nature.[1] Quinoxaline derivatives are often sensitive to these environmental factors.[1]
Q2: What are the initial visual signs of degradation in a solution of this compound? A2: The first indicators of degradation are often a visible color change (e.g., turning yellow or brown) or the formation of a precipitate.[1] These changes typically suggest oxidative degradation or the formation of insoluble polymeric materials resulting from photolytic stress.[1] A loss of biological activity or inconsistent analytical readings are also strong indicators of chemical instability.
Q3: How should stock solutions of this compound be prepared and stored for maximum stability? A3: Due to its limited aqueous solubility and potential for degradation, preparing stock solutions in a suitable organic solvent like DMSO is recommended.[1] For long-term storage, it is best practice to keep the stock solution at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, dispense the stock into small, single-use aliquots.[1] Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
Q4: Can the potential degradation products be predicted without experimental data? A4: While definitive identification requires experimental analysis (e.g., LC-MS), the core structure allows for logical predictions. Potential degradation pathways include oxidation of the exocyclic amino group to nitroso or nitro derivatives, hydrolytic cleavage of the amide bond in the dione ring under strong acidic or basic conditions, and complex photochemical reactions leading to dimers or polymeric materials.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your stability studies.
| Issue / Observation | Potential Cause | Recommended Action & Explanation |
| Unexpected loss of compound activity or concentration in solution. | Compound Degradation: The molecule is unstable under your experimental or storage conditions. | Action: Perform a forced degradation study (see protocols below) to identify the specific conditions (pH, light, oxygen) causing instability. Always prepare fresh solutions immediately before each experiment to minimize the time the compound is in solution.[1] |
| Solution develops a yellow/brown color or a precipitate forms over time. | Oxidation or Photodegradation: The amino group is susceptible to oxidation, and the aromatic system is sensitive to light, which can form colored impurities or insoluble polymers.[1] | Action: Ensure solutions are rigorously protected from light at all stages.[1] Consider degassing solvents with nitrogen or argon to remove dissolved oxygen, especially if oxidation is suspected to be a significant issue.[1] |
| Inconsistent or non-reproducible results between experimental runs. | pH-Dependent Instability: The compound's degradation rate is highly sensitive to the pH of the medium. Minor pH variations between experiments can lead to significant differences in stability. | Action: Carefully control and buffer the pH of all experimental solutions.[1] Conduct a pH-stability profile (see Protocol 2) to identify the optimal, most stable pH range for your assays and work within that window.[1] |
| Mass balance in HPLC analysis is significantly below 95-105%. | 1. Formation of Non-UV Active Products: Degradants may lack a chromophore. 2. Formation of Volatile Products: Degradants may evaporate. 3. Irreversible Adsorption: Products may be sticking to the HPLC column. | Action: Use a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If irreversible adsorption is suspected, modify the HPLC method by changing the mobile phase, pH, or trying a column with a different stationary phase. |
| No significant degradation (<5%) is observed under forced stress conditions. | Stress Conditions are Too Mild: The energy input (temperature, stressor concentration) is insufficient to induce degradation within the experimental timeframe. | Action: Systematically increase the severity of the stress conditions. You can increase the concentration of the acid, base, or oxidizing agent; extend the duration of exposure; or raise the incubation temperature.[2] The goal is to achieve a target degradation of 5-20%.[3] |
| Complete or near-complete degradation is observed in a very short time. | Stress Conditions are Too Harsh: The applied stress is too aggressive, preventing the observation of intermediate degradation products and pathways. | Action: Reduce the severity of the conditions. Lower the concentration of the stressor, shorten the exposure time, or decrease the temperature to achieve the target degradation of 5-20%.[2][3] This allows for a clearer understanding of the degradation kinetics. |
Predicted Degradation Pathways
The degradation of this compound is predicted to occur via three primary pathways: hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The lactam (cyclic amide) bond within the quinoxalinone ring is susceptible to hydrolysis under both acidic and basic conditions.[1][4] This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to the opening of the heterocyclic ring.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates ring cleavage.
Photolytic Degradation
Quinoxaline derivatives can absorb UV and visible light, which can promote the molecule to an excited state. [5][6]This excess energy can trigger a variety of degradation reactions, including photo-oxidation, dimerization, or complex rearrangements, often leading to the formation of colored polymeric materials. [1][5]
Experimental Protocols: Forced Degradation Studies
Forced degradation (stress testing) is critical for elucidating degradation pathways and developing stability-indicating analytical methods. [4]The general workflow is outlined below.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions. [1] Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL. [1]2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. [1] * Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. [1] * Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. [1] * Thermal Degradation:
-
Solid State: Store the solid compound in an oven at 80°C.
-
Solution State: Incubate a sealed vial of the stock solution at 80°C.
-
-
Photolytic Degradation: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². Maintain a control sample wrapped in aluminum foil. 3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid before analysis.
-
Dilute samples appropriately and analyze immediately using a validated, stability-indicating HPLC-UV/MS method.
-
Protocol 2: pH-Dependent Stability Study
Objective: To determine the stability of this compound across a range of pH values. [1] Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Dilute the 1 mg/mL stock solution into each buffer to a final concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), ensuring they are protected from light. [1]4. Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). [1]5. Sample Analysis: Immediately analyze each aliquot by a validated HPLC method to quantify the remaining parent compound. [1]6. Data Analysis: Plot the concentration of the parent compound as a function of time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH to generate a comprehensive pH-stability profile. [1]
Data Summary: Typical Forced Degradation Conditions
The table below summarizes standard starting conditions for forced degradation studies. These should be optimized to achieve 5-20% degradation. [3]
| Degradation Type | Stress Condition | Temperature | Sampling Time (Typical) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 0 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 0 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 0 - 24 hours |
| Thermal | Dry Heat (Solid/Solution) | 80°C (or higher) | 0 - 7 days |
| Photolytic | ICH Q1B Conditions | Controlled Room Temp | Per guideline exposure |
References
- BenchChem. (2025). Stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics.
- PubMed. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Wiley Online Library. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH.
- ResearchGate. (2022). Forced Degradation – A Review.
- Catalent. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
- BenchChem. (2025). Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.
- National Center for Biotechnology Information. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. scispace.com [scispace.com]
- 5. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.unamur.be [researchportal.unamur.be]
Technical Support Center: Optimizing Fluorescence Signals of 6-Aminoquinoxalin-2(1H)-one Probes
Welcome to the technical support center for 6-Aminoquinoxalin-2(1H)-one fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can confidently adapt and troubleshoot your assays for robust and reproducible results.
I. Understanding the Probe: The "Why" Behind the Fluorescence
This compound is a promising fluorophore due to its sensitivity to the local microenvironment.[1] This sensitivity, however, can also be a source of experimental variability. The fluorescence of this probe is governed by factors such as solvent polarity, pH, and interactions with the local environment.[2] Understanding these factors is crucial for optimizing your signal. For instance, the amino group at the 6-position can become protonated at lower pH, which can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties.
II. Troubleshooting Guide
This section addresses common issues encountered when using this compound probes, presented in a question-and-answer format.
Problem 1: Low or No Fluorescence Signal
Question: I've stained my sample with a this compound probe, but the fluorescence signal is much weaker than expected. What could be the cause, and how can I fix it?
Answer: A weak signal can stem from several factors, ranging from suboptimal probe concentration to incorrect instrument settings. Let's break down the potential causes and solutions.
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Suboptimal Probe Concentration: The concentration of your probe is critical. Too low, and the signal will be weak; too high, and you may encounter issues with quenching or background fluorescence.
-
Solution: Perform a concentration titration to determine the optimal working concentration for your specific application. A typical starting range for small molecule probes is in the low micromolar to high nanomolar range.
-
-
Incorrect Excitation/Emission Wavelengths: Ensure that your microscope's filter sets are appropriate for the this compound probe. The optimal wavelengths can shift depending on the local environment.
-
Solution: Consult the probe's datasheet for the recommended excitation and emission maxima. If the signal is still weak, consider acquiring a full emission spectrum to identify the actual peak in your experimental conditions.
-
-
pH of the Buffer: The fluorescence of this compound is highly pH-dependent. The protonation state of the amino group directly impacts the fluorescence quantum yield.
-
Solution: Verify the pH of your imaging buffer. For many biological applications, a pH of 7.4 is standard. However, you may need to optimize the pH to maximize the signal for your specific probe and target.
-
-
Photobleaching: This occurs when the fluorophore is irreversibly damaged by exposure to excitation light, leading to a loss of fluorescence.
-
Solution: Reduce the intensity and duration of the excitation light. Use a more sensitive detector to shorten exposure times. For fixed samples, consider using an anti-fade mounting medium.[3]
-
Problem 2: High Background Fluorescence
Question: My images have a high background signal, which is obscuring the specific staining. How can I reduce this?
Answer: High background can be caused by several factors, including excess probe, non-specific binding, and autofluorescence from the sample itself.
-
Excess Probe: Using too high a concentration of the probe can lead to a high background signal.
-
Solution: Optimize the probe concentration through titration, as mentioned previously. Ensure thorough washing steps after staining to remove any unbound probe.[4]
-
-
Non-Specific Binding: The probe may be binding to cellular components other than your target of interest.
-
Solution: Increase the stringency of your wash buffers (e.g., by slightly increasing the salt concentration or adding a small amount of a non-ionic detergent like Tween-20). You can also try including a blocking step before adding the probe.
-
-
Autofluorescence: Many biological samples, particularly fixed cells, exhibit natural fluorescence.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is significant, you may need to use a probe with a different excitation/emission profile or employ spectral unmixing techniques if your imaging system supports it.
-
Problem 3: Signal Fades Quickly During Imaging
Question: The fluorescent signal is bright initially but disappears rapidly when I'm imaging. What is happening?
Answer: This is a classic case of photobleaching.[3] The high-energy excitation light is causing photochemical destruction of the fluorophore.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.
-
Use Antifade Reagents: For fixed samples, mount in a commercially available antifade medium. These reagents scavenge free radicals that contribute to photobleaching.
-
Image a Fresh Field of View: For static samples, avoid repeatedly imaging the same area.
III. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the fluorescence of this compound probes?
A1: this compound probes exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent.[2] Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is an important consideration when moving from in vitro characterization in organic solvents to aqueous biological systems.
Q2: What is the optimal pH range for using these probes?
A2: The optimal pH will depend on the specific derivative of the this compound probe you are using. The fluorescence intensity of amino-substituted quinoxalinones can be significantly affected by pH. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific probe and application. A common starting point for biological imaging is a buffer at pH 7.4.
Q3: How should I store my this compound probe?
A3: For long-term storage, it is best to store the probe as a solid at -20°C, protected from light. Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: Can I use these probes for live-cell imaging?
A4: Yes, small molecule probes like this compound are often suitable for live-cell imaging.[5] However, it is important to assess any potential cytotoxicity of the probe at the working concentration. Always include appropriate controls to ensure that the probe is not adversely affecting cell health or function.
IV. Experimental Protocols
Protocol 1: Determining the Optimal Staining Concentration
This protocol provides a framework for titrating your this compound probe to find the ideal concentration with the best signal-to-noise ratio.
-
Cell Preparation: Plate your cells on a suitable imaging dish or coverslip and culture them to the desired confluency.
-
Prepare Probe Dilutions: Prepare a series of dilutions of your this compound probe in your imaging buffer. A good starting range is from 10 µM down to 100 nM.
-
Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the different concentrations of the probe to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets. Use consistent acquisition settings for all concentrations.
-
Analysis: Determine the concentration that provides the brightest specific signal with the lowest background fluorescence.
Protocol 2: Assessing pH Dependence of Fluorescence
This protocol will help you determine the optimal pH for your this compound probe.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments). Common biological buffers like MES, PIPES, HEPES, and TAPS can be used to cover this range.
-
Prepare Probe Solution: Prepare a stock solution of your probe in DMSO or DMF.
-
Measurement: In a 96-well plate or cuvette, add a fixed concentration of your probe to each of the different pH buffers.
-
Read Fluorescence: Use a plate reader or fluorometer to measure the fluorescence intensity at the probe's emission wavelength.
-
Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your probe.
V. Visualizations
Caption: A flowchart for troubleshooting low fluorescence signals.
Sources
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 5. biotium.com [biotium.com]
Technical Support Center: Purification of 6-Aminoquinoxalin-2(1H)-one
Welcome to the technical support center for the purification of 6-Aminoquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical laboratory experience.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry, valued for its versatile chemical handles that allow for the synthesis of a diverse range of biologically active molecules. However, its purification is often non-trivial due to its physicochemical properties. The presence of both an aromatic amine and a lactam within the quinoxalinone scaffold gives rise to challenges in solubility, stability, and susceptibility to forming closely-related impurities during synthesis. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has very poor solubility. What are the recommended solvents for purification?
A1: This is a common observation. This compound and its analogs typically exhibit poor solubility in aqueous and non-polar organic solvents. Your best approach is to use polar aprotic solvents.
-
For Analysis (HPLC/TLC): Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing stock solutions for analysis.[1] For dilution into aqueous mobile phases for reversed-phase HPLC, it is crucial to add the DMSO stock solution to the aqueous buffer with vigorous mixing to prevent precipitation.[1]
-
For Purification (Chromatography/Recrystallization): For column chromatography, you will need to find a solvent system that allows for adsorption onto the stationary phase, so highly polar solvents like pure DMSO are not suitable for loading. You may need to use a mixture of solvents, such as dichloromethane/methanol, to dissolve the crude material for loading onto a silica column. For recrystallization, polar protic solvents like ethanol or 2-butanol have been used for similar quinoxalinone derivatives and are a good starting point.[2]
Q2: I've noticed my purified sample changing color over time. What are the stability concerns with this compound?
A2: The quinoxalinone core, particularly with an amino substituent, is susceptible to degradation. The primary concerns are:
-
Oxidation: The amino group can be prone to oxidation, which often results in a color change to yellow or brown.[1]
-
Photodegradation: Exposure to light can promote degradation.[1]
-
pH-dependent instability: The compound may degrade under strongly acidic or basic conditions.[1]
Storage Recommendations: For long-term storage, it is advisable to store the solid compound in a desiccator at low temperature (2-8°C), protected from light. Solutions, especially in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and should be protected from light by using amber vials.[1]
Q3: What are the most common impurities I should expect from the synthesis of this compound?
A3: While a definitive list is highly dependent on the synthetic route, common impurities often include:
-
Unreacted Starting Materials: For instance, if synthesizing from the reduction of 6-nitroquinoxalin-2(1H)-one, the starting nitro compound is a likely impurity.
-
Over-reduction Products: If the reduction of a nitro group is not well-controlled, other functional groups could potentially be reduced.
-
Regioisomers: Depending on the starting materials, formation of other isomers (e.g., 7-aminoquinoxalin-2(1H)-one) can occur, which may be difficult to separate.
-
Oxidation Products: As mentioned, the amino group is prone to oxidation, leading to colored impurities.
Troubleshooting Guides
Guide 1: Column Chromatography Purification
Flash column chromatography on silica gel is a standard method for purifying quinoxalinone derivatives.[3] However, the basicity of the amino group can lead to significant challenges.
Problem: Significant peak tailing and poor separation on silica gel.
Causality: The acidic nature of silica gel (due to silanol groups) can strongly and sometimes irreversibly interact with the basic amino group of your compound. This leads to peak tailing, reduced recovery, and poor resolution.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) or a solution of ammonia in methanol are common choices. This "neutralizes" the acidic sites on the silica, preventing strong interactions with your compound.
-
Protocol:
-
Prepare your eluent system (e.g., Dichloromethane/Methanol).
-
Add 0.5% (v/v) of triethylamine to both the low-polarity and high-polarity solvent components of your mobile phase.
-
Equilibrate your silica gel column with the modified mobile phase before loading your sample.
-
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.
-
Basic Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, and basic forms. Basic alumina can be an effective alternative to silica for purifying amines.
-
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Good starting points for many quinoxalinone derivatives.[4] |
| Modifier | 0.5% Triethylamine (v/v) | To mitigate peak tailing due to the basic amino group. |
| Monitoring | TLC with UV visualization (254 nm) | To track the separation of your compound from impurities. |
TLC Analysis: Before attempting column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). For amino compounds, a common TLC solvent system is n-butanol/acetic acid/water (4:1:1), though this may be too polar for direct application to column chromatography.[5] A good starting point for TLC analysis of this compound would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the addition of a small amount of triethylamine or ammonia to the mobile phase to improve spot shape.
Guide 2: Recrystallization Purification
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.
Problem: The compound "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This can be due to a low melting point of the compound or significant depression of the melting point by impurities.[6][7]
Solutions:
-
Add More Solvent: The most straightforward solution is to return the flask to the heat source and add more of the "good" solvent (the one the compound is more soluble in) until the oil redissolves. Then, allow the solution to cool more slowly.[6]
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out. Insulate the flask by placing it on a wooden block or in a beaker with paper towels to slow down the rate of cooling.[6]
-
Change the Solvent System: If the issue persists, your chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs. Ethanol, 2-butanol, and mixtures of ethanol/DMF have been used for crystallizing similar compounds.[2][8]
Problem: Very low recovery after recrystallization.
Causality: This is often due to using too much solvent, causing a significant portion of your compound to remain in the mother liquor.[6] It can also be due to premature crystallization during a hot filtration step.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. It is better to add the solvent in small portions.
-
Recover from Mother Liquor: If you suspect significant loss, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.[9]
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum of a "good" hot solvent. Then, while still hot, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[9]
Step-by-Step General Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.
Visualizing the Purification Workflow
Below is a diagram illustrating a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (n.d.). Stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution.
- BenchChem. (n.d.). In-Depth Technical Guide: Solubility Profile of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- Zhang, J., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1230, 129891.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
ResearchGate. (2023). What is the best solvent system for amino acid thin layer chromatography? Retrieved from [Link]
- Zhang, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(15), 4987.
- Ghadage, R. V., et al. (2011). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 260-266.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. arabjchem.org [arabjchem.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Our goal is to provide practical, field-tested insights and solutions to help you minimize impurities and maximize yield and reproducibility.
The synthesis of quinoxalinone scaffolds is a cornerstone in the development of various pharmacologically active agents.[1][2] However, the introduction of an amino group at the 6-position presents unique challenges, primarily related to reaction control and impurity profiling. This guide addresses the most frequent issues encountered in the lab through a detailed troubleshooting section and a broader FAQ.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific experimental observations. Identify the problem you are facing to find probable causes and actionable solutions.
Problem 1: My final product is significantly discolored (e.g., dark brown, black, or tar-like) instead of the expected yellow/light brown solid.
-
Probable Cause 1: Oxidation of Starting Materials or Product.
-
Expertise & Experience: Aromatic amines, particularly phenylenediamines and the final amino-quinoxalinone product, are highly susceptible to air oxidation. This process is often catalyzed by trace metal impurities and can lead to the formation of polymeric, highly colored quinone-imine type structures. This is the most common cause of discoloration.
-
-
Recommended Solutions:
-
Degas All Solvents: Before use, thoroughly degas reaction solvents (e.g., methanol, ethanol, water) by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Maintain Inert Atmosphere: Run the reaction, particularly the reduction step and any subsequent workup, under a positive pressure of Nitrogen or Argon.
-
Use Fresh Starting Materials: Use freshly purchased 1,2,4-triaminobenzene or recently purified 4-nitro-1,2-phenylenediamine. Older batches may have already undergone partial oxidation. The purity of starting materials has a significant impact on the final product and potential impurities.[3][4]
-
-
Probable Cause 2: Product Degradation at High Temperatures.
-
Expertise & Experience: The classical synthesis of quinoxalinones often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which may require heating.[5][6] Prolonged heating, especially in the presence of acid or base catalysts, can lead to decomposition and the formation of complex, colored side products.
-
-
Recommended Solutions:
-
Optimize Reaction Temperature: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For the condensation step, heating to 80-100°C is often sufficient.[7]
-
Minimize Reaction Time: As soon as TLC indicates the consumption of the limiting reagent, proceed with the workup. Avoid unnecessarily long reaction times.
-
Problem 2: TLC and HPLC analysis shows multiple spots/peaks, indicating an impure product.
-
Probable Cause 1: Incomplete Reduction of the Nitro Intermediate.
-
Expertise & Experience: The reduction of an aromatic nitro group to an amine proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. If the reduction is not driven to completion, these can remain as significant impurities.
-
-
Recommended Solutions:
-
Extend Reaction Time: Continue monitoring the reaction by TLC. The nitro-intermediate is typically more non-polar (higher Rf) than the final amino product. The reaction is complete when the starting material spot has completely disappeared.
-
Increase Catalyst Loading/Reagent Stoichiometry: For catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and increase loading if necessary (typically 5-10 mol% is used).[7][8] For chemical reductions (e.g., with SnCl2), ensure a sufficient molar excess is used.
-
Verify Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintaining positive hydrogen pressure (a balloon is often sufficient for lab scale).[7]
-
-
Probable Cause 2: Formation of Regioisomers during Cyclization.
-
Expertise & Experience: While the synthesis of this compound typically starts with a pre-functionalized phenylenediamine to control regiochemistry, using an unsymmetrical dicarbonyl compound could potentially lead to isomeric products. This is less common for this specific target but is a key consideration in quinoxaline chemistry.[5]
-
-
Recommended Solutions:
-
Use a Symmetrical Dicarbonyl Synthon: The use of glyoxylic acid or its derivatives for condensation with 4-nitro-1,2-phenylenediamine is a standard and effective method to avoid this issue, leading specifically to the quinoxalin-2(1H)-one core.[9]
-
-
Probable Cause 3: Contamination from Starting Materials.
-
Recommended Solutions:
-
Verify Starting Material Purity: Before starting the synthesis, check the purity of your starting materials by NMR, HPLC, or at a minimum, by melting point.
-
Purify Starting Materials if Necessary: If the starting materials are of low purity, consider recrystallizing the 4-nitro-1,2-phenylenediamine before use.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting decision tree for common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
The most common and generally reliable method is a two-step synthesis.[8]
-
Condensation: Reaction of 4-nitro-1,2-phenylenediamine with an α-keto acid like glyoxylic acid. This forms the quinoxalinone ring and sets the regiochemistry, yielding 6-Nitroquinoxalin-2(1H)-one. This condensation is a variation of the classic Hinsberg quinoxaline synthesis.[2][11]
-
Reduction: Reduction of the nitro group to an amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) and H₂ gas is a clean and high-yielding method.[7] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) can be used.
Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and common points of impurity formation.
Q2: How do I choose between catalytic hydrogenation (H₂/Pd-C) and a chemical reductant (SnCl₂) for the nitro reduction step?
This choice depends on available equipment, scale, and desired purity profile.
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Chemical Reduction (SnCl₂) |
| Efficiency | Generally very high yield and clean conversion.[7] | Good to high yield, but can be more variable. |
| Workup | Simple filtration to remove the solid catalyst.[8] | Requires neutralization and can result in tin salt precipitates that are difficult to filter. Potential for tin contamination in the product. |
| Equipment | Requires a hydrogenation apparatus or at least the ability to handle flammable H₂ gas safely. | Standard laboratory glassware is sufficient. |
| Safety | H₂ is flammable/explosive. Pd/C can be pyrophoric when dry. | SnCl₂ is corrosive and requires acidic conditions. |
| Recommendation | Preferred method for cleanliness and ease of purification. Ideal for drug development applications where metal contamination is a concern. | A viable alternative if hydrogenation equipment is not available. Be prepared for a more challenging purification. |
Q3: What are the best analytical methods to assess the purity of my final product?
A combination of methods is always recommended for robust purity assessment.[10]
| Method | Purpose & What to Look For |
| TLC | Quick, in-process check for reaction completion and qualitative purity. A single, well-defined spot is desired. Use a UV lamp to visualize. |
| ¹H NMR | Confirms the structure of the desired product. Integration of aromatic protons should be clean. Absence of signals from the nitro-intermediate or other impurities. |
| LC-MS | Provides accurate mass for the product, confirming its identity. HPLC trace gives a quantitative measure of purity (% area) and detects minor impurities. |
| Melting Point | A sharp melting point close to the literature value (157-158°C for the related 6-aminoquinoxaline) indicates high purity.[7] A broad or depressed melting range suggests impurities. |
Validated Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
This protocol is adapted from established condensation procedures.[8][9]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1,2-phenylenediamine (5.0 g, 32.6 mmol).
-
Reagent Addition: Add a solution of glyoxylic acid monohydrate (3.3 g, 35.9 mmol, 1.1 eq) in 100 mL of 2M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate/Hexane) until the diamine spot disappears.
-
Workup: Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes. The product will precipitate as a yellow solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the product in a vacuum oven at 60°C overnight. Expected yield: >85% of a yellow solid.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a standard method for nitro group reduction.[7]
-
Setup: To a 500 mL hydrogenation flask, add the 6-Nitroquinoxalin-2(1H)-one (4.0 g, 20.9 mmol) and 200 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w, 0.4 g) under a stream of nitrogen.
-
Causality Note: Adding the catalyst under inert gas prevents it from reacting with oxygen in the air, which can be a safety hazard and deactivate the catalyst.
-
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient) at room temperature.
-
Monitoring: The reaction is typically complete in 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Self-Validation Step: The Celite® pad should be wet with methanol. Do not allow the catalyst to dry on the filter, as it can be pyrophoric.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from an ethanol/water mixture. Expected yield: >90% of a yellow to light brown solid.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
- Hong, S. H., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances.
- Wei, W., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). General scheme for synthesis of quinoxalines by the condensation of 1,2-dicarbonyl and aryl 1,2-diamines. Retrieved from [Link]
- Saha, C., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- Essassi, E. M., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- Chavan, H. V., et al. (2018).
- Ghadage, R. V., et al. (2011). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research.
- Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
- Li, H., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules.
-
ResearchGate. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Retrieved from [Link]
-
Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations. Retrieved from [Link]
- Obafemi, C. A., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. African Journal of Pure and Applied Chemistry.
-
University of Nebraska–Lincoln. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
- Mini-Reviews in Organic Chemistry. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
-
PubMed. (2010). A new synthesis of amino acid-based enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Retrieved from [Link]
-
ResearchGate. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Retrieved from [Link]
-
LinkedIn. (2025). Sourcing 6-Aminoquinoline: A Guide to Suppliers and Pricing. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 6-Aminoquinoxalin-2(1H)-one
Welcome to the technical support guide for the derivatization of 6-Aminoquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this versatile scaffold. Quinoxalin-2(1H)-one derivatives are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] The 6-amino group provides a critical handle for introducing molecular diversity; however, its reactivity, coupled with that of the quinoxalinone core, can present unique synthetic challenges.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions, ensuring efficiency, selectivity, and reproducibility.
Core Derivatization Reactions
The primary derivatization strategies for the 6-amino group involve acylation, sulfonylation, and alkylation. Each presents distinct mechanistic pathways and potential challenges.
Diagram 1: Common Derivatization Pathways
Caption: Key derivatization reactions at the 6-amino position.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction with an acid chloride failing or giving low yields? This is often due to the relatively low nucleophilicity of the aromatic amine compared to aliphatic amines. Protonation of the starting material by the HCl byproduct can also shut down the reaction. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the acid.[4]
Q2: Can I directly alkylate the 6-amino group? What are the risks? Yes, direct N-alkylation is possible, typically with an alkyl halide and a base. However, you risk over-alkylation (formation of a tertiary amine) and potential competition from N1-alkylation on the lactam ring, especially with stronger bases. C3-alkylation can also occur under certain conditions, such as those involving radical mechanisms.[1][5][6]
Q3: My starting material is poorly soluble in my chosen reaction solvent. What are my options? Poor solubility is a common hurdle. Consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP. Gentle heating can improve solubility, but monitor for thermal degradation. For some coupling reactions, using a solvent mixture or switching to conditions known to work with heterogeneous mixtures may be necessary.
Troubleshooting Guide: In-Depth Scenarios
This section addresses specific experimental failures with detailed causal analysis and actionable solutions.
Scenario 1: Low Reaction Yield
Q: I'm attempting an amide coupling with a carboxylic acid using standard coupling agents, but my yield is below 30%. What steps should I take to optimize this?
Low yields in amide coupling reactions with electron-deficient anilines like 6-aminoquinoxalinone are common and require systematic optimization.[7] The issue often lies in incomplete activation of the carboxylic acid or slow reaction of the activated intermediate with the weakly nucleophilic amine.
Troubleshooting Workflow:
Diagram 2: Troubleshooting Low Yield in Amide Coupling
Caption: A systematic workflow for optimizing low-yield reactions.
Detailed Optimization Steps:
-
Re-evaluate Your Coupling System: Standard DCC/DMAP may be insufficient. Electron-deficient amines often require more potent activating systems.[7] A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a robust starting point.[7] The HOBt ester intermediate is more reactive and less prone to side reactions than the O-acylisourea formed with EDC alone.
-
Screen More Advanced Reagents: If EDC/HOBt fails, move to uronium/aminium-based reagents like HATU or HBTU. These reagents form highly reactive activated esters that couple efficiently with weakly nucleophilic amines.[8]
-
Optimize Base and Solvent: The choice of base is critical. Use a hindered, non-nucleophilic base like DIPEA (pKa ~10.75) or N-methylmorpholine (NMM, pKa ~7.4). A common mistake is using a base that is too weak to deprotonate the amine's ammonium salt or too strong, causing side reactions. The solvent should fully dissolve your reagents; DMF or acetonitrile (ACN) are excellent choices.[7][8]
Table 1: Recommended Conditions for Amide Coupling Optimization
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Coupling System | EDC/HOBt (1.2 eq each) | HATU (1.2 eq) | T3P (1.5 eq) | Increases activation efficiency for sluggish amines.[8][9] |
| Base | DIPEA (2.5 eq) | NMM (2.5 eq) | 2,6-Lutidine (2.5 eq) | Optimizes basicity to facilitate reaction without side products. |
| Solvent | DMF | Acetonitrile | Dichloromethane (DCM) | Ensures solubility of all components.[7][8] |
| Temperature | 0 °C to RT | RT | 40-50 °C | Balances reaction rate against potential decomposition. |
Scenario 2: Formation of Side Products / Poor Selectivity
Q: My reaction is producing a significant byproduct that seems to be di-substituted. How can I improve selectivity for mono-derivatization?
This issue arises in both alkylation and sulfonylation reactions. The initial product (secondary amine or sulfonamide) can be deprotonated and react a second time.
Solutions for Improving Mono-Selectivity:
-
Control Stoichiometry: The most straightforward approach is to use the limiting reagent carefully. Use a slight excess (1.05-1.1 equivalents) of the electrophile (alkyl halide or sulfonyl chloride). Adding the electrophile slowly (e.g., via syringe pump) to the solution of the amine and base can help maintain a low concentration of the electrophile, favoring the initial reaction over the follow-up reaction.
-
Lower the Temperature: Running the reaction at 0 °C or even -20 °C can slow down the second derivatization step more significantly than the first, thereby improving selectivity.
-
Choose the Right Base: For sulfonylation, a milder base like pyridine can be sufficient to catalyze the reaction without being strong enough to deprotonate the resulting sulfonamide for a second reaction. For alkylation, a bulky base can sterically hinder the approach to the already substituted nitrogen atom, favoring mono-alkylation.
Q: I am observing byproducts that suggest a reaction at the quinoxalinone ring itself. Is this possible?
Yes, the quinoxalinone scaffold is reactive. Under certain conditions, particularly those involving radicals, photoredox catalysis, or strong oxidants, you can see functionalization at the C3 position.[1][2][6][10]
-
Diagnosis: Use LCMS and high-resolution NMR to characterize the byproduct. If you see substitution patterns inconsistent with reaction at the 6-amino group, consider that a ring C-H functionalization may have occurred.
-
Prevention: If you suspect radical pathways (e.g., when using peroxide initiators or certain photocatalysts), ensure your reaction is performed in the dark and under an inert atmosphere (N₂ or Argon) to minimize side reactions. Avoid unnecessarily harsh oxidants if your goal is simple N-derivatization.[6][11]
Experimental Protocols
The following are starting-point protocols. They should be optimized for each specific substrate.
Protocol 1: General Procedure for N-Acylation using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) in pyridine at 0 °C. Pyridine acts as both the solvent and the base.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LCMS.
-
Work-up: Quench the reaction by slowly adding it to a cold, dilute HCl solution to neutralize the pyridine. A precipitate of the product may form.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate or DCM.
-
Purification: Recrystallize or purify the crude product by silica gel column chromatography.
References
-
Nature Portfolio. (n.d.). Identifying general reaction conditions by bandit optimization. Springer Nature. [Link]
-
Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
National Institutes of Health. (n.d.). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
National Institutes of Health. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link]
-
Der Pharma Chemica. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
National Institutes of Health. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route. [Link]
-
ResearchGate. (n.d.). Alkylation of quinoxalin‐2(1H)‐ones with styrenes and tert‐butyl.... [Link]
-
MDPI. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3358-3383. [Link]
-
ResearchGate. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. [Link]
-
MDPI. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
MDPI. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link]
-
National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
-
ResearchGate. (n.d.). Metal Free Benzylation and Alkylation of Quinoxalin‐2(1H)‐ones with Alkenes Triggered by Sulfonyl Radical Generated from Sulfinic Acids. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. [Link]
Sources
- 1. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in 6-Aminoquinoxalin-2(1H)-one Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, often serving as a scaffold for novel therapeutic agents.[1] Achieving a high yield of this compound is critical for the efficiency of subsequent research and development efforts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common synthetic challenges, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and provide validated protocols to help you optimize your synthesis and overcome low-yield issues.
Common Synthetic Pathways
The synthesis of this compound is most commonly achieved through two primary routes:
-
The Nitro-Reduction Pathway: A two-step process involving the initial cyclocondensation of 4-nitro-1,2-phenylenediamine with an α-keto acid or its equivalent, followed by the reduction of the nitro group. This is a robust and widely documented method.
-
The Direct Condensation Pathway: A more direct, one-step synthesis from 1,2,4-triaminobenzene and a glyoxal derivative. While more atom-economical, this route's success is highly dependent on the stability and purity of the triamine starting material.[2]
Below is a general overview of the more common two-step nitro-reduction pathway.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis is consistently low. What are the most common areas to investigate?
Low yields can typically be traced back to a few key areas: suboptimal reaction conditions, purity of starting materials, inefficient purification, or product degradation.[3] For the two-step synthesis, it is crucial to analyze each step independently. A low yield in the initial cyclocondensation will invariably lead to a poor overall yield. Similarly, an inefficient reduction or significant loss during product isolation can drastically lower your final output. We recommend first optimizing Step 1 to achieve a consistent yield of >80% before troubleshooting the reduction step.
Q2: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective tool for monitoring these reactions.[4]
-
For Step 1 (Condensation): Use a mobile phase such as ethyl acetate/hexane. You should see the disappearance of the 4-nitro-1,2-phenylenediamine spot and the appearance of a new, typically more polar, product spot for 6-nitroquinoxalin-2(1H)-one.
-
For Step 2 (Reduction): Use a mobile phase like 5% methanol in ethyl acetate.[2][5] The nitro-intermediate is often a UV-active yellow compound. As the reaction proceeds, this spot will fade and be replaced by the 6-amino product spot, which may appear at a different Rf value. Staining with ninhydrin can also help visualize the newly formed primary amine.
Q3: Is a catalyst always necessary for the initial cyclocondensation reaction?
While strong acid catalysts are traditionally used, modern, greener methods have been developed.[3][6] Efficient synthesis of quinoxalinones has been reported under catalyst-free conditions using water as the sole solvent, particularly when reacting α-keto acids with benzene-1,2-diamines.[7][8] These methods can be advantageous in preventing acid-catalyzed side reactions or degradation of sensitive substrates.
In-Depth Troubleshooting Guide
Part A: Issues in Step 1 - Cyclocondensation to 6-Nitroquinoxalin-2(1H)-one
Q: My condensation reaction is incomplete, with significant starting material remaining even after extended reaction times. What should I check?
This common issue points to problems with reaction kinetics or equilibrium. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in 4-nitro-1,2-phenylenediamine or the α-keto acid/glyoxal can inhibit the reaction. Ensure they are of high purity. The diamine can oxidize over time, appearing darker in color; using freshly purified starting material is recommended.
-
Acid Catalyst: If using an acid-catalyzed protocol, ensure the correct concentration is used. Too little acid may not sufficiently catalyze the reaction, while too much can lead to unwanted side reactions or degradation.
-
Temperature: While some modern syntheses work at room temperature, traditional methods often require heating or reflux to drive the condensation, which is a dehydration reaction.[6] Ensure your reaction temperature is optimal and stable.
-
Solvent: The choice of solvent is critical. While aqueous conditions are common, using an alcohol like ethanol can help with the solubility of organic starting materials. Ensure the solvent is of the appropriate grade and anhydrous if the protocol specifies it.[4]
Caption: Troubleshooting workflow for the cyclocondensation step.
Q: My TLC shows multiple unidentified spots, leading to a low yield of the desired nitro-intermediate. What could be happening?
The formation of multiple byproducts suggests side reactions are occurring.
-
Self-condensation: The α-keto acid or glyoxal may self-condense under the reaction conditions.
-
Isomer Formation: If using an unsymmetrically substituted diamine, the formation of regioisomers is possible, though not an issue for 4-nitro-1,2-phenylenediamine.
-
Degradation: Harsh conditions (e.g., high temperature, strong acid) can cause the starting materials or the product to degrade over time.[3] Monitor the reaction by TLC; if you see the product spot appear and then diminish while other spots grow, degradation is likely. Consider reducing the reaction temperature or time.
Part B: Issues in Step 2 - Reduction of 6-Nitroquinoxalin-2(1H)-one
Q: The catalytic hydrogenation of my nitro-intermediate is very slow or stalls completely. What is the cause?
This is a frequent problem in catalytic reductions and usually relates to the catalyst or the reaction environment.
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst is the most common choice.[1][2] Its activity can be compromised if it's old, has been improperly stored, or was weighed in the open air for too long. Always handle the catalyst under an inert atmosphere (like nitrogen or argon) as it can be pyrophoric, especially after use.
-
Catalyst Poisoning: The catalyst can be "poisoned" by impurities in the substrate or solvent. Sulfur, halides, or other nitrogen-containing functional groups can bind to the palladium surface and deactivate it. Purifying the 6-nitro intermediate by recrystallization before the reduction step is highly recommended.
-
Hydrogen Source: Ensure a sufficient supply of hydrogen. If using a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated. For hydrogenation apparatus, check that the pressure is maintained.
-
Solvent Purity: Use a high-purity solvent like methanol or ethanol. Water content can sometimes affect the reaction rate.
-
Agitation: Vigorous stirring is essential to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.[1]
Caption: Key factors affecting the catalytic reduction step.
Part C: Issues with Purification and Isolation
Q: I get a good crude yield, but I lose a significant amount of product during recrystallization. How can I improve this?
Product loss during purification is often a matter of optimizing the recrystallization procedure.
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, solvents like benzene or ethanol/water mixtures have been used.[2] You may need to screen several solvents or solvent pairs to find the optimal system.
-
Technique: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using too much solvent will keep more of your product dissolved even after cooling, thus reducing your recovered yield. Cool the solution slowly to allow for the formation of pure crystals, then cool further in an ice bath to maximize precipitation before filtering.
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reactant Purity | Contaminants cause side reactions or poison catalysts. | Use high-purity starting materials; recrystallize if necessary. | Increased yield and purity; fewer side products on TLC. |
| Stoichiometry | Incorrect molar ratios lead to incomplete reactions. | Ensure precise measurement of reactants; a slight excess of one may be beneficial. | Drive reaction to completion; improved conversion rate. |
| Temperature | Too low: slow reaction. Too high: degradation. | Monitor reaction by TLC to find the optimal temperature balance. | Faster reaction time without significant byproduct formation. |
| Catalyst Loading | Insufficient catalyst leads to a stalled reaction. | For hydrogenation, use 5-10% Pd/C by weight of the starting material.[1] | Complete conversion within the expected timeframe (e.g., 4-6 hours).[1] |
| Solvent Choice | Poor solubility or unwanted reactivity. | Choose a solvent that dissolves reactants but doesn't react. | Homogeneous reaction mixture; improved reaction rates. |
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Nitro-Intermediate
(Adapted from BenchChem Application Notes)[1]
Step 1: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione
-
In a suitable vessel, combine 4-nitro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Add aqueous hydrochloric acid (e.g., 4M) to the mixture.
-
Stir the mixture vigorously. The reaction is often exothermic and may form a paste before solidifying.
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane).
-
Upon completion, triturate the solid product with water to remove excess oxalic acid.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.
-
Dry the product, 6-nitroquinoxaline-2,3(1H,4H)-dione, in a vacuum oven. (Expected yield: ~85%).
Step 2: Synthesis of 6-Aminoquinoxaline-2,3(1H,4H)-dione
-
In a round-bottom flask, dissolve the 6-nitroquinoxaline intermediate (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under an inert atmosphere.
-
Seal the flask, purge with hydrogen gas, and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air.
-
Wash the filter cake with fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent if necessary.
Protocol 2: Direct Synthesis from 1,2,4-Triaminobenzene
(Adapted from Allergan, US6323204)[2]
-
Prepare a solution of 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in 10% aqueous sodium carbonate.
-
To this solution, add glyoxal sodium bisulfite adduct (1.0 eq) in small portions.
-
Heat the reaction mixture to 100°C for two hours.
-
Cool the mixture to 0°C to induce crystallization.
-
Collect the crystals by filtration and dry them in vacuo to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent (e.g., benzene) to yield pure 6-aminoquinoxaline. (Expected yield: ~87%).
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- Heravi, M. M., & Asadi, S. (2017). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Polycyclic Aromatic Compounds.
-
Huang, J., et al. (2021). α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. The Journal of Organic Chemistry, 86(21), 14866–14882. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available from: [Link]
-
Sha, S., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26735-26754. Available from: [Link]
-
Ammar, Y. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. Available from: [Link]
-
Saeed, A., et al. (2015). Synthesis of quinoxaline derivatives using different diketo and diamines. Journal of the Serbian Chemical Society, 80(10), 1225-1246. Available from: [Link]
- BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Wang, L., et al. (2012). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 53(47), 6344-6347.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Quinoxalin-2(1H)-ones
Welcome to the technical support center for the synthesis of quinoxalin-2(1H)-ones. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the common challenges and side reactions encountered during synthesis. Our goal is to empower you with the knowledge to not only troubleshoot experiments but also to understand the underlying chemical principles driving these outcomes.
Introduction: The Synthetic Challenge
The synthesis of quinoxalin-2(1H)-ones, typically achieved through the condensation of an o-phenylenediamine with an α-keto ester, is a cornerstone reaction in medicinal chemistry. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section is organized in a question-and-answer format to directly address the most frequent challenges encountered in the laboratory.
Issue 1: Formation of Benzimidazole Impurities
Q1: My reaction is producing a significant amount of a benzimidazole byproduct alongside my desired quinoxalin-2(1H)-one. What is causing this and how can I prevent it?
A1: The formation of benzimidazoles is a classic side reaction in quinoxaline synthesis, often arising from a competitive cyclization pathway, particularly under acidic conditions. [1][2]
Underlying Mechanism:
The reaction of an N-protected o-phenylenediamine with an α-hydroxy ketone can lead to an intermediate that undergoes a favored 5-exo-tet cyclization to form a benzimidazole.[2] Similarly, when reacting with α-ketoesters, a competing pathway can lead to benzimidazole formation. The presence of certain substituents on the o-phenylenediamine can influence the reaction's direction.[2]
Troubleshooting & Optimization:
-
Control Acidity: Avoid excessively strong acids or prolonged exposure to acidic conditions, which can promote the rearrangement of intermediates to the thermodynamically stable benzimidazole ring.[1] Consider using milder catalysts or even catalyst-free "green" synthetic approaches.[1] Trifluoroacetic acid in acetonitrile at room temperature has been shown to be an effective and mild condition for this cyclization.[2]
-
Substituent Effects: Be mindful of the electronic nature of the substituents on your o-phenylenediamine. Electron-withdrawing groups may hinder the desired cyclization to the quinoxalinone.[2] In some cases, the choice of N-protecting group can also influence the product distribution.[2]
-
Choice of Carbonyl Compound: The reaction of N-protected o-phenylenediamines with α-hydroxy ketones is more prone to yielding benzimidazoles.[2] When the synthesis allows, using α-ketoesters is the more direct route to quinoxalin-2(1H)-ones.[2]
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways leading to either the desired quinoxalin-2(1H)-one or the benzimidazole side product.
Issue 2: Over-oxidation of Starting Material and Product
Q2: My reaction mixture is turning dark, and I am isolating colored impurities. What is happening and how can I obtain a cleaner product?
A2: The o-phenylenediamine starting material is highly susceptible to oxidation, which can lead to a complex mixture of colored byproducts. [1] Additionally, the quinoxalin-2(1H)-one product itself can undergo further oxidation under certain conditions.
Troubleshooting & Optimization:
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. While some modern methods utilize air as a green oxidant, the classic condensation reaction benefits from an oxygen-free environment.[3][4]
-
Control of Oxidants: If the specific synthetic protocol requires an oxidant, ensure its stoichiometry is carefully controlled. Excessive amounts of oxidants like K₂S₂O₈ or H₂O₂ can lead to undesired side reactions.[5][6]
-
Reaction Time and Temperature: Minimize reaction times and avoid unnecessarily high temperatures, as these can accelerate oxidative degradation.[1]
-
Purification: If colored impurities are formed, they can often be removed by recrystallization or column chromatography.
Issue 3: Incomplete Reaction and Dihydroquinoxalinone Formation
Q3: I am observing an intermediate in my reaction that I suspect is the 3,4-dihydro-1H-quinoxalin-2-one. How can I drive the reaction to completion to form the desired quinoxalin-2(1H)-one?
A3: The formation of the dihydro intermediate is a common observation, as the final step in many quinoxalinone syntheses is an oxidation. [7] Incomplete oxidation will result in the presence of this intermediate.
Troubleshooting & Optimization:
-
Choice of Reagents: Certain reagents can promote the direct formation of the oxidized product. For instance, using ethyl bromoacetate in the presence of a base can lead directly to the quinoxalin-2(1H)-one, sometimes via an unstable intermediate that eliminates to the final product.[7]
-
Oxidizing Conditions: If the dihydro intermediate is isolated, it can be oxidized to the desired quinoxalin-2(1H)-one in a separate step, often using hydrogen peroxide in an acidic medium.[7] For one-pot syntheses, ensuring sufficient oxidant is present is key.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to track the disappearance of the starting materials and the dihydro intermediate, and the formation of the final product.
Reaction Workflow:
Caption: Synthetic workflow highlighting the potential for incomplete oxidation leading to the dihydroquinoxalinone intermediate.
Frequently Asked Questions (FAQs)
Q: Can dimerization of the quinoxalin-2(1H)-one occur?
A: Yes, self-condensation or dimerization of quinoxalines can happen, particularly in the presence of strong acids.[1] This is another reason to carefully control the acidity of the reaction medium.
Q: I am using a substituted o-phenylenediamine and obtaining a mixture of isomers. How can I improve regioselectivity?
A: When using an unsymmetrical o-phenylenediamine, the two amino groups can exhibit different reactivities, leading to the formation of regioisomers.[8] The regioselectivity can be influenced by:
-
Steric Hindrance: Bulky substituents on the diamine or the carbonyl compound can favor the reaction at the less sterically hindered amino group.
-
Electronic Effects: The electronic nature of the substituents on the diamine can alter the nucleophilicity of the amino groups.
-
Catalyst Choice: The nature of the catalyst can play a role in directing the initial condensation to one of the amino groups.
Q: Are there any "green" or milder alternatives to traditional high-temperature, strong-acid conditions?
A: Absolutely. The field has seen significant advancements in developing more sustainable synthetic protocols. These include:
-
Microwave-assisted synthesis: Can significantly reduce reaction times.[1]
-
Visible-light photoredox catalysis: Offers mild reaction conditions and avoids the need for harsh reagents.[4][5]
-
Catalyst-free reactions in water: Provides an environmentally friendly approach.[9]
-
Solid acid catalysts: These can be easily recovered and reused.[10]
Experimental Protocols
Protocol 1: General Procedure for Mitigating Benzimidazole Formation[2]
This protocol utilizes mild acidic conditions to favor the formation of quinoxalin-2(1H)-ones.
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a round-bottom flask, dissolve N-protected o-phenylenediamine (1.0 mmol) and the α-ketoester (1.0 mmol) in acetonitrile (3.3 mL). | Acetonitrile is a suitable solvent for this transformation. |
| 2. Catalyst Addition | Add trifluoroacetic acid (1.0 mmol) to the mixture while stirring. | Trifluoroacetic acid provides the necessary mild acidity to promote cyclization without favoring the benzimidazole rearrangement. |
| 3. Reaction | Stir the reaction mixture in an open flask at room temperature. | Conducting the reaction at room temperature and in an open flask simplifies the procedure and is often sufficient for completion. |
| 4. Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC). | Ensures the reaction is followed to completion and helps in determining the optimal reaction time. |
| 5. Work-up & Purification | Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel. | Standard procedures for isolation and purification of the final product. |
References
-
Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. (URL: [Link])
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (URL: [Link])
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (URL: [Link])
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (URL: [Link])
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (URL: [Link])
-
Yields of Various Quinoxalinones under Identical Reaction Conditions a. (URL: [Link])
-
Synthesis of quinoxalinones. (URL: [Link])
-
One-pot synthesis of some (1H)-quinoxalin-2-ones. (URL: [Link])
-
The scope of quinoxaline‐2(1H)‐ones [Reaction conditions: 1... (URL: [Link])
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])
-
Quinoxaline synthesis. (URL: [Link])
-
Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (URL: [Link])
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (URL: [Link])
-
The suggested mechanism to explain the formation of quinoxalines 20. (URL: [Link])
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])/7573))
Sources
- 1. benchchem.com [benchchem.com]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions | MDPI [mdpi.com]
- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
Technical Support Center: Synthesis of 6-Aminoquinoxalin-2(1H)-one
A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting
Welcome to the technical support center for the synthesis of 6-Aminoquinoxalin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
There are two predominant catalytic routes to synthesize this compound. The choice between them depends on the available starting materials, required scale, and functional group tolerance.
-
Route A: Reduction of a Nitro Precursor: This is a classical and robust two-step method. It involves the initial synthesis of 6-nitroquinoxalin-2(1H)-one, followed by the catalytic reduction of the nitro group to the desired amine. The key catalytic step is the hydrogenation.
-
Route B: Direct C-N Cross-Coupling: This modern approach utilizes a palladium-catalyzed cross-coupling reaction, typically the Buchwald-Hartwig amination, to directly form the C-N bond between a 6-haloquinoxalin-2(1H)-one (e.g., 6-bromo) and an amine source.[1]
Q2: How do I choose the best synthetic route for my project?
The decision involves a trade-off between factors like starting material availability, cost, and reaction sensitivity.
-
Route A (Nitro Reduction) is often preferred for larger-scale synthesis due to the lower cost of the palladium on carbon (Pd/C) catalyst and the use of hydrogen gas or transfer hydrogenation reagents. The reactions are typically high-yielding and the catalyst is easily removed by filtration.[2]
-
Route B (Buchwald-Hartwig Amination) offers greater flexibility and is exceptionally powerful when working with complex molecules or when a direct amination is required to avoid harsh conditions that might affect other functional groups.[3] It allows for the introduction of a wide variety of amino groups, not just the primary amine. However, the palladium catalysts and specialized phosphine ligands can be more expensive.
Q3: What is the most critical factor in catalyst selection for the Buchwald-Hartwig amination (Route B)?
For the Buchwald-Hartwig amination, the choice of the phosphine ligand is the single most critical parameter. The ligand's steric bulk and electron-donating properties are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] Bulky, electron-rich ligands like XPhos, SPhos, and XantPhos have been shown to dramatically improve reaction efficiency and substrate scope.[3][4][5]
Synthetic Strategies and Catalyst Selection
The two primary routes for synthesizing this compound are visualized below.
Caption: Overview of primary synthetic routes.
Troubleshooting Guide 1: Catalytic Reduction of 6-Nitroquinoxalin-2(1H)-one
This method relies on the reduction of a nitro-substituted quinoxalinone, typically using a heterogeneous palladium catalyst.
Problem: Low Yield or Incomplete Reaction
You observe significant amounts of starting material or unidentified intermediates by TLC or LC-MS analysis.
| Possible Cause | Underlying Rationale & Solution |
| Catalyst Inactivity | Rationale: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities (e.g., sulfur or halide compounds) from previous steps or poor storage. The catalyst may also be old or have a low active metal content. Solution: 1. Ensure starting materials are pure; recrystallization may be necessary.[6] 2. Use a fresh batch of a reputable Pd/C catalyst (typically 5-10% Pd loading by weight of the starting material).[2] 3. Increase catalyst loading incrementally (e.g., from 10 mol% to 15 mol%). |
| Suboptimal Hydrogen Source | Rationale: The reduction requires an effective source of hydrogen. Insufficient pressure, poor gas delivery, or a depleted transfer hydrogenation reagent will stall the reaction. Solution: 1. For H₂ Gas: Ensure all connections are sealed. Purge the flask thoroughly with hydrogen to remove all air.[2] Maintain a positive pressure with a hydrogen balloon or use a dedicated hydrogenation apparatus. 2. For Transfer Hydrogenation (e.g., Ammonium Formate): Ensure the reagent is fresh and used in sufficient stoichiometric excess (typically 3-5 equivalents). |
| Poor Substrate Solubility | Rationale: Heterogeneous catalysis requires the substrate to be in solution to access the catalyst surface. If the nitro-quinoxalinone is poorly soluble in the chosen solvent, the reaction rate will be extremely slow.[6] Solution: 1. Screen alternative solvents. Methanol is commonly used, but other protic solvents like ethanol or polar aprotic solvents like DMF or THF can be effective.[2][6] 2. Gently warming the reaction mixture can improve solubility, but be cautious with flammable solvents and hydrogen gas. |
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of nitroarenes.[2]
-
Setup: In a round-bottom flask, dissolve 6-nitroquinoxalin-2(1H)-one (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Wash the filter cake with fresh methanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound, which can be purified further by recrystallization if needed.
Troubleshooting Guide 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This C-N cross-coupling reaction is a powerful but sensitive method requiring careful optimization of the catalyst system.
Catalytic Cycle: Buchwald-Hartwig Amination
Understanding the catalytic cycle is key to troubleshooting. The bulky, electron-rich phosphine ligand plays a crucial role in promoting both the initial oxidative addition and the final reductive elimination step.[4]
Caption: The Buchwald-Hartwig catalytic cycle.
Problem: Low or No C-N Coupling Product
This is the most common failure mode and is almost always related to the catalyst system or reaction conditions.
| Possible Cause | Underlying Rationale & Solution |
| Suboptimal Catalyst System | Rationale: The combination of palladium precursor and ligand is critical. Not all ligands work for all substrates. The reaction requires a bulky, electron-rich phosphine ligand to promote the difficult reductive elimination step that forms the C-N bond.[4] The Pd source is also a key determinant.[5] Solution: 1. Screen Ligands: If one ligand fails, try another from a different "generation." XantPhos and XPhos are excellent starting points.[3][5] 2. Vary Pd Source: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective precursors.[3][5] 3. Use Pre-catalysts: Consider using commercially available, air-stable palladium pre-catalysts which form the active Pd(0) species in situ. |
| Incorrect Base or Base Strength | Rationale: The base is not merely a spectator; it is required to deprotonate the amine (or the amine-Pd complex) to form the more nucleophilic amide, which is essential for the catalytic cycle to proceed.[1] A base that is too weak will not facilitate this step, while a base that is too strong can cause substrate or product degradation. Solution: 1. Commonly used bases include Cs₂CO₃ (a mild and often effective choice), K₃PO₄, and stronger bases like NaOtBu or K₂CO₃.[3] 2. If Cs₂CO₃ fails, switching to NaOtBu may promote the reaction, but care must be taken as it can increase side reactions. |
| Reaction Environment (Solvent & Atmosphere) | Rationale: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature. Solution: 1. Atmosphere: Rigorously degas the solvent and ensure the reaction is set up and run under an inert atmosphere (Argon or Nitrogen). 2. Solvent: Toluene and DMF are common solvents.[7] Ensure they are anhydrous (use a freshly opened bottle or dry over molecular sieves). |
Catalyst System Comparison for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Typical Yield Range | Reference |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 60-95% | [3] |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | Good to Excellent | [5] |
| Pd(OAc)₂ | XantPhos | Et₃N | DMF | 70-90% | [7] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Moderate to Good | [1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point based on optimized conditions found in the literature.[3]
-
Setup: To an oven-dried reaction vial, add the 6-bromoquinoxalin-2(1H)-one (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), XantPhos (e.g., 4 mol%), and Cs₂CO₃ (1.5 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add the amine source (1.2 eq) followed by anhydrous, degassed toluene.
-
Reaction: Place the sealed vial in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
References
- BenchChem.
- BenchChem. Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione.
- BenchChem. Troubleshooting Common Problems in Quinoxaline Synthesis.
- National Institutes of Health (NIH). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- Wikipedia.
- ACS Publications. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant.
- Reddit. What are some common causes of low reaction yields?.
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
- RSC Publishing. Recent advances in the transition-metal-free synthesis of quinoxalines.
- RSC Advances (RSC Publishing). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles.
- Beilstein Journal of Organic Chemistry.
- MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
- PubMed Central (PMC).
- YouTube.
- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- MDPI.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Validation of 6-Aminoquinoxalin-2(1H)-one by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring data integrity, product safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 6-Aminoquinoxalin-2(1H)-one, a pivotal heterocyclic compound in medicinal chemistry. We will explore the nuances of this advanced analytical technique and contrast it with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the scientific rationale behind the experimental choices and presenting supporting data to guide your analytical strategy.
The Critical Role of Purity in Drug Development
This compound and its derivatives are of significant interest in pharmaceutical research.[1][2] Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended pharmacological or toxicological effects.[3] Therefore, a robust and validated analytical method to determine the purity of this compound is not merely a quality control measure but a fundamental aspect of drug development that aligns with regulatory expectations.[4][5][6][7]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard
HPLC is a powerful technique for separating components in a mixture.[8][9] When coupled with mass spectrometry, it provides an unparalleled level of specificity and sensitivity, making it the gold standard for purity analysis.[9] The mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio, even at trace levels.
Experimental Workflow for HPLC-MS Purity Validation
The following diagram outlines the typical workflow for the purity validation of this compound using HPLC-MS.
Caption: Workflow for HPLC-MS Purity Validation of this compound.
Detailed HPLC-MS Protocol
This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
1. Materials and Reagents:
-
This compound sample
-
This compound Certified Reference Standard (CRS)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: A phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a suitable choice for retaining and separating aromatic compounds with polar functional groups.[10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
5. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 1.0 mg of this compound CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent). This yields a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
6. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Impurity identification is performed by analyzing the mass spectra of the minor peaks.
Alternative Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For routine quality control where the impurity profile is well-characterized, HPLC with UV detection can be a cost-effective alternative.[12]
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
Same as HPLC-MS protocol.
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
3. Chromatographic Conditions:
-
Same as HPLC-MS protocol.
4. UV Detection:
-
Wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by DAD analysis, typically in the UV range for such aromatic compounds).
5. Sample and Standard Preparation:
-
Same as HPLC-MS protocol.
6. Data Analysis:
-
Purity is calculated based on the area percent of the main peak.
Performance Comparison: HPLC-MS vs. HPLC-UV
The choice between HPLC-MS and HPLC-UV depends on the specific requirements of the analysis. The following table provides a comparison of their key performance attributes.
| Feature | HPLC-MS | HPLC-UV |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | High (can detect trace-level impurities) | Moderate |
| Impurity Identification | Yes (provides molecular weight information) | No (requires isolation and further analysis) |
| Cost | Higher | Lower |
| Complexity | More complex | Simpler |
The Power of Mass Spectrometry in Impurity Profiling
The primary advantage of HPLC-MS lies in its ability to provide structural information about unknown impurities. For instance, potential impurities in the synthesis of this compound could include starting materials, by-products, or degradation products.[13][14]
Caption: Potential Impurities in this compound Synthesis.
With HPLC-MS, the mass of each impurity peak can be determined, providing crucial clues to its identity. This is invaluable during process development and for understanding the stability of the compound.
Conclusion
For the comprehensive purity validation of this compound, HPLC-MS is the superior method, offering unparalleled specificity and the ability to identify unknown impurities. While HPLC-UV is a viable and economical option for routine quality control of a well-established process, the detailed information provided by mass spectrometry is indispensable for research, development, and regulatory submissions. The choice of method should be guided by a risk-based approach, considering the stage of development and the intended use of the compound.[4][5]
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
Polar Column in HPLC Example - Hawach. (URL: [Link])
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. (URL: [Link])
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (URL: [Link])
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (URL: [Link])
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - ALWSCI. (URL: [Link])
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. - Waters. (URL: [Link])
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (URL: [Link])
-
HPLC Column Selection Guide - Aurora Pro Scientific. (URL: [Link])
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization - Technology Networks. (URL: [Link])
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. - Agilent. (URL: [Link])
-
SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (URL: [Link])
-
6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick. (URL: [Link])
-
HPLC Columns: High-Performance Liquid Chromatography Solutions - Phenomenex. (URL: [Link])
-
Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. - DeepDyve. (URL: [Link])
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE - OENO One. (URL: [Link])
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (URL: [Link])
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts - Chromatography Today. (URL: [Link])
-
quinoxalin-2(1H)-one - ChemBK. (URL: [Link])
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Scientific Reports. (URL: [Link])
-
Synthesis of quinoxalinones - Organic Chemistry Portal. (URL: [Link])
-
6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem - NIH. (URL: [Link])
-
Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
(PDF) High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure - ResearchGate. (URL: [Link])
-
(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - ResearchGate. (URL: [Link])
-
Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages - MDPI. (URL: [Link])
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. (URL: [Link])
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. (URL: [Link])
-
Ion fragmentation of small molecules in mass spectrometry - UAB. (URL: [Link])
-
Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction - Chemical Communications (RSC Publishing). (URL: [Link])
-
Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Reference Standards Overview | Organix, Inc.. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jocpr.com [jocpr.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. auroraprosci.com [auroraprosci.com]
- 12. moravek.com [moravek.com]
- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoxalinone synthesis [organic-chemistry.org]
A Comparative Guide to 6-Aminoquinoxalin-2(1H)-one and 7-Aminoquinoxalin-2(1H)-one for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2] The strategic placement of substituents on this privileged core is a key determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of two closely related isomers: 6-Aminoquinoxalin-2(1H)-one and 7-Aminoquinoxalin-2(1H)-one. While direct comparative studies are not extensively documented, this guide synthesizes available data on their individual properties and discusses the potential implications of the isomeric difference, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties: A Tale of Two Isomers
The position of the amino group on the benzene ring of the quinoxalin-2(1H)-one core is anticipated to influence the molecule's electronic distribution, and consequently, its physicochemical properties such as solubility, polarity, and pKa. While comprehensive experimental data is not available for a direct comparison, we can collate the known properties for each isomer.
| Property | This compound | 7-Aminoquinoxalin-2(1H)-one |
| Molecular Formula | C₈H₇N₃O | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol | 161.16 g/mol [3] |
| Appearance | Yellow to Dark Yellow Solid[4] | Brown to dark brown Solid |
| Solubility | Slightly soluble in DMSO and Methanol.[5] Likely poorly soluble in aqueous media.[6] | No specific data available, but likely soluble in polar organic solvents. |
| pKa (Predicted) | 2.57 ± 0.30[5] | No specific data available. |
| CAS Number | 6298-37-9 (for 6-Aminoquinoxaline) | 98555-00-1[3] |
Note: Some properties listed for this compound may be for the related compound 6-Aminoquinoxaline. Direct experimental data for the quinoxalinone derivative is limited.
The amino group, being an electron-donating group, is expected to increase the polarity of the molecule compared to the unsubstituted quinoxalin-2(1H)-one. The difference in the position of this group between the 6- and 7-isomers will likely lead to subtle differences in their dipole moments and crystal packing, which in turn would affect their melting points and solubility profiles.
Synthesis and Spectroscopic Characterization
The synthetic routes to this compound and 7-Aminoquinoxalin-2(1H)-one typically involve the condensation of a substituted o-phenylenediamine with a two-carbon synthon, followed by functional group manipulations.
Synthesis of this compound
A common strategy for the synthesis of this compound involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Quinoxalin-2(1H)-one: To a solution of o-phenylenediamine in a suitable solvent (e.g., n-butanol), add glyoxylic acid. Reflux the mixture for several hours. Cool the reaction mixture and collect the precipitated product by filtration.
-
Step 2: Nitration of Quinoxalin-2(1H)-one: Carefully add the synthesized quinoxalin-2(1H)-one to a mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C). Stir the reaction for a specified time, then pour onto ice and collect the precipitated 6-nitroquinoxalin-2(1H)-one.
-
Step 3: Reduction to this compound: Suspend the 6-nitroquinoxalin-2(1H)-one in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as tin(II) chloride and hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon catalyst. Heat the reaction mixture as required. After the reaction is complete, neutralize the mixture and extract the product. Purify by recrystallization or column chromatography.
Synthesis of 7-Aminoquinoxalin-2(1H)-one
The synthesis of the 7-amino isomer follows a similar logic, starting with a differently substituted o-phenylenediamine.
Caption: Synthetic pathway for 7-Aminoquinoxalin-2(1H)-one.
Experimental Protocol: Synthesis of 7-Aminoquinoxalin-2(1H)-one
-
Step 1: Synthesis of 7-Nitroquinoxalin-2(1H)-one: React 4-nitro-1,2-phenylenediamine with glyoxylic acid in a suitable solvent under reflux. The product, 7-nitroquinoxalin-2(1H)-one, will precipitate upon cooling and can be collected by filtration.
-
Step 2: Reduction to 7-Aminoquinoxalin-2(1H)-one: The reduction of the nitro group is achieved using standard methods, such as treatment with tin(II) chloride in hydrochloric acid or catalytic hydrogenation, similar to the synthesis of the 6-amino isomer. The final product is then purified.
Spectroscopic Data
The isomeric position of the amino group will result in distinct patterns in their NMR, IR, and mass spectra.
| Spectrum | This compound | 7-Aminoquinoxalin-2(1H)-one |
| ¹H NMR | The aromatic protons will exhibit a specific splitting pattern. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. The amino protons will appear as a broad singlet. | The aromatic protons will show a different splitting pattern. The proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a singlet or a small doublet. The amino protons will appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will show 8 distinct signals. The chemical shifts of the carbons in the amino-substituted ring will be influenced by the electron-donating effect of the NH₂ group. | The carbon spectrum will also show 8 distinct signals, but the chemical shifts of the carbons in the amino-substituted ring will differ from the 6-amino isomer due to the different substitution pattern. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and N-H bending (around 1600-1650 cm⁻¹).[7] | Similar characteristic peaks to the 6-amino isomer are expected, with potential minor shifts in the fingerprint region due to the different substitution pattern. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at 161.16. Fragmentation patterns would involve the quinoxalinone core. | The molecular ion peak [M]⁺ is also expected at 161.16. Subtle differences in fragmentation compared to the 6-amino isomer might be observed. |
Pharmacological Properties and Structure-Activity Relationship (SAR)
The quinoxalinone core is a versatile scaffold in drug discovery, with derivatives showing a range of biological activities.[1] The position of the amino group is crucial in defining the interaction of these molecules with their biological targets.
Anticancer Activity: Quinoxaline derivatives are well-known for their anticancer properties.[1][8] The amino group can serve as a handle for further derivatization to optimize activity. While specific comparative data for the 6- and 7-amino isomers is scarce, studies on related quinoxalines suggest that the substitution pattern on the benzene ring significantly impacts cytotoxicity. For instance, some studies have shown that electron-withdrawing groups at positions 6 or 7 can enhance anticancer activity.[1] The electron-donating amino group at these positions would therefore be expected to modulate the activity in a distinct manner, potentially influencing interactions with target proteins.
Kinase Inhibitory Activity: Many quinoxaline derivatives have been developed as kinase inhibitors.[9] The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site. The different spatial orientation of the amino group in the 6- and 7-isomers could lead to differential binding affinities and selectivities for various kinases. 7-Aminoquinoxalin-2(1H)-one is specifically mentioned as a key intermediate in the development of kinase inhibitors.[3]
Antiviral Activity: The quinoxaline scaffold is also a promising platform for the development of antiviral agents.[2][10] The amino group can be a crucial pharmacophoric feature for antiviral activity. The positional difference between the 6- and 7-isomers could affect their ability to inhibit viral enzymes or interfere with viral replication processes. 7-Aminoquinoxalin-2(1H)-one has been noted as a building block for antiviral agents.[3]
Fluorescent Probes: The favorable photophysical properties of the quinoxalinone core make it suitable for the development of fluorescent probes. The amino group, being a strong electron-donating group, can enhance the fluorescence quantum yield and modulate the emission wavelength. The position of the amino group will influence the intramolecular charge transfer characteristics, leading to different fluorescent properties for the 6- and 7-isomers. 7-Aminoquinoxalin-2(1H)-one is also utilized in the preparation of fluorescent probes and dyes.[3]
Caption: Biological applications of aminoquinoxalinone isomers.
Conclusion and Future Directions
To fully elucidate the comparative performance of these two isomers, direct, head-to-head experimental studies are warranted. Such studies should include a comprehensive evaluation of their physicochemical properties, a detailed comparison of their spectroscopic data, and parallel screening in a panel of relevant biological assays (e.g., anticancer, kinase inhibition, and antiviral assays). The insights gained from such comparative studies would be invaluable for the rational design of next-generation quinoxalinone-based therapeutics.
References
- El-Sayed, N. F. et al. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules24, 1175 (2019).
- Neri, J. M. et al. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Journal of Health and Biological Sciences (2024).
- Kim, H. et al. Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters74, 128935 (2022).
- Norman, M. H. et al. Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity. Journal of Medicinal Chemistry51, 4076–4089 (2008).
- Abdel-Maksoud, M. S. et al. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules28, 7421 (2023).
- El-Sabbagh, O. I. et al.
- El-Sayed, N. F. et al. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Gaulton, A. et al. 7-Aminoquinolines. A novel class of agents active against herpesviruses. Journal of Medicinal Chemistry31, 1347–1351 (1988).
- El-Gohary, N. M. & Shaaban, M. R. The structures of 4-aminoquinolines reported for anticancer activity...
-
BioCrick. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer. Available from: [Link]
- Al-Ostath, A. et al. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances14, 2842–2865 (2024).
- Ragab, A. et al. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry15, 103497 (2022).
- Wang, Y. et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry110, 117866 (2024).
-
PubChem. 6-Aminoquinoline. Available from: [Link]
- Renault, K., Renard, P.-Y. & Sabot, C. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide.
- El-Sabbagh, O. I. et al.
- Milan, M. et al. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry11, 1021–1033 (2020).
- Park, H. J. et al. 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Bioorganic & Medicinal Chemistry Letters16, 3193–3196 (2006).
- Bioengineer.org. Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2024).
- Heterocyclic Letters.
- Academic Journals. One-pot synthesis of some (1H)-quinoxalin-2-ones.
- Abdelgawad, M. A. et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules25, 5059 (2020).
- ResearchG
- SpectraBase. 6-AMINOQUINOXALINE - Optional[1H NMR] - Spectrum.
- ChemicalBook. 7-Aminoquinoline CAS#: 580-19-8.
- Ghadage, R. V. & Shirote, P. J. Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. Journal of Chemical and Pharmaceutical Research3, 260–266 (2011).
-
PubChem. 6-Quinoxalinamine. Available from: [Link]
-
PubChem. 7-Aminoquinolin-2(1H)-one. Available from: [Link]
- Renault, K. et al. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry89, 6788–6796 (2024).
-
PubChem. 7-Aminoquinoline. Available from: [Link]
- ChemicalBook. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum.
- Bushmarinov, I. S. et al. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank2025, M1838 (2025).
- ChemicalBook. 6-Aminoquinoline(580-15-4) IR1.
-
MySkinRecipes. 7-Aminoquinoxalin-2(1H)-one. Available from: [Link]
-
PubChem. 2(1H)-Quinoxalinone. Available from: [Link]
-
NIST. 2(1H)-Quinoxalinone. Available from: [Link]
- Wang, S. et al. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules27, 7421 (2022).
-
ChemBK. 6-Aminoquinoxaline. Available from: [Link]
-
ACS Publications. Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[2]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Aminoquinoxalin-2(1H)-one [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Aminoquinoxalin-2(1H)-one and Other Aminoquinoxalines
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoxaline derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities.[1] Among these, amino-substituted quinoxalinones are of particular interest due to their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological activity of 6-Aminoquinoxalin-2(1H)-one and its positional isomers, drawing upon available experimental data and structure-activity relationship (SAR) studies to inform future research and drug development efforts. While direct comparative studies on all positional isomers of aminoquinoxalin-2(1H)-one are limited in the current literature, this guide synthesizes findings from various sources to provide a comprehensive analysis.
Anticancer Activity: A Tale of Positional Isomerism
The position of the amino group on the quinoxalin-2(1H)-one core significantly influences its antiproliferative activity. While specific data for this compound is not extensively reported, studies on related derivatives provide valuable insights.
A study on 2,3-substituted quinoxalin-6-amine analogs revealed that further functionalization of the 6-amino group can lead to potent antiproliferative compounds.[2] For instance, a bisfuranylquinoxalineurea analog derived from a 6-aminoquinoxaline scaffold demonstrated low micromolar potency against a panel of cancer cell lines.[2] This suggests that the 6-amino position is a viable site for modification to enhance anticancer efficacy. The study also highlighted that sulfonamide substitutions at the 6-position were not favorable for growth inhibitory activity.[2]
In contrast, other amino-substituted quinoxalines have shown promising anticancer activities. For example, a series of quinoxaline-2(1H)-one derivatives were designed and synthesized as VEGFR-2 inhibitors, a key target in cancer therapy.[3] While this study did not specifically include this compound, it underscores the potential of the quinoxalin-2(1H)-one scaffold in targeting critical cancer pathways.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/Activity | Reference |
| Bisfuranylquinoxalineurea (from 6-aminoquinoxaline) | A549, Aspc1, HT29, MDAMB231, PC3, SKOV3, U2OS | Low micromolar potency | [2] |
| Quinoxaline-2(1H)-one derivatives | HepG-2, MCF-7, HCT-116 | Potent anti-proliferative activities | [3] |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Not specified | Good to moderate antimicrobial potential | [4] |
Antimicrobial Properties: The Influence of the Amino Group
Quinoxaline derivatives are well-documented for their antimicrobial effects.[1] The amino group's position and substitution can modulate this activity. A study on substituted quinoxalin-2(1H)-one derivatives reported broad-spectrum antimicrobial activity.[1] While this study did not focus on simple amino-substituted isomers, it did show that derivatives of the quinoxalin-2(1H)-one core are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1]
Another study on 6-aminoquinolones, a related class of compounds, demonstrated that replacing the typical C-6 fluorine atom with an amino group can maintain good activity against Gram-negative and Gram-positive bacteria.[5] This suggests that the 6-amino substitution on a heterocyclic core can be favorable for antimicrobial action, likely through mechanisms such as DNA gyrase inhibition.[5]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative Class | Microbial Strain(s) | MIC/Activity | Reference |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacteria and fungi | MIC values ranging from 0.97–62.5 µg/mL | [4] |
| Substituted quinoxalin-2(1H)-one derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | Wide anti-microbial activity | [1] |
| 6-Aminoquinolones | Gram-negative and Gram-positive bacteria | Geometric mean MICs of 0.45 and 0.66-0.76 µg/mL | [5] |
Kinase Inhibition: A Promising Avenue for Aminoquinoxalines
The quinoxaline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, partly due to its ability to interact with the ATP-binding site of various kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutics.
While direct kinase inhibition data for this compound is scarce, related compounds have shown significant activity. For instance, a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles were evaluated as inhibitors of transforming growth factor-β type 1 receptor kinase (ALK5).[6] One compound in this series, with the quinoxaline core, exhibited an IC50 value of 4.69 μM against ALK5.[6] This highlights the potential of the quinoxaline moiety, including those substituted at the 6-position, to serve as a platform for developing kinase inhibitors.
The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of aminoquinoxalin-2(1H)-ones involves the condensation of a substituted o-phenylenediamine with an α-ketoester, followed by reduction of a nitro group to an amino group.
Figure 1: General synthetic scheme for this compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other aminoquinoxalines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT cell viability assay.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related aminoquinoline and quinoxaline compounds, this compound may exert its biological effects through various mechanisms.
Anticancer Mechanisms
Aminoquinolines have been shown to induce cancer cell death through multiple pathways, including:
-
Inhibition of Kinase Signaling: As discussed, the quinoxaline scaffold can target the ATP-binding site of kinases. Key pathways often implicated in cancer and potentially targeted by aminoquinoxalines include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Induction of Apoptosis: Some quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This can be mediated through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: 6-Aminoquinoxalin-2(1H)-one and its Nitro Precursor
In the landscape of pharmaceutical and materials science, the quinoxaline scaffold is a cornerstone, valued for its broad spectrum of biological activities. The transformation of a nitro group to an amino group on this scaffold is a fundamental synthetic step, unlocking new avenues for derivatization and modulating bioactivity. This guide provides an in-depth spectroscopic comparison of 6-nitroquinoxalin-2(1H)-one, a common synthetic precursor, and its corresponding product, 6-aminoquinoxalin-2(1H)-one. Understanding the distinct spectral signatures of these two molecules is paramount for reaction monitoring, purity assessment, and unequivocal structural confirmation.[1][2][3]
We will dissect the changes across a suite of standard analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, complemented by Mass Spectrometry (MS). This comparative analysis will not only present the data but also explain the underlying chemical principles responsible for the observed spectral shifts, providing researchers with the robust framework needed for confident compound characterization.
From Precursor to Product: The Core Transformation
The central chemical event dictating the spectroscopic differences is the reduction of an electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂). This conversion fundamentally alters the electronic landscape of the aromatic system, a change that is vividly reflected in its interaction with different forms of electromagnetic radiation.
Caption: Chemical reduction of the nitro precursor to the amino product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed information about molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2][4] The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy
The conversion from the nitro to the amino compound induces a dramatic and predictable shift in the proton signals, particularly in the aromatic region (typically 6.5-8.5 ppm).[5][6][7]
-
6-Nitroquinoxalin-2(1H)-one (Precursor): The nitro group is a strong electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density away from the aromatic ring. This "deshielding" effect causes the attached protons to experience a stronger effective magnetic field, shifting their resonance signals to a higher frequency (downfield).[8][9][10] Protons ortho and para to the nitro group are most affected.
-
This compound (Product): Conversely, the amino group is a powerful electron-donating group. It pushes electron density into the aromatic ring via resonance. This "shielding" effect means the attached protons are better protected from the external magnetic field, causing their signals to shift to a lower frequency (upfield) relative to the nitro precursor.[11][12] A new, often broad signal for the -NH₂ protons also appears, typically between 0.5 and 5.0 ppm, whose exact position is sensitive to solvent, concentration, and temperature.
Comparative ¹H NMR Data (Predicted in DMSO-d₆)
| Proton | 6-Nitroquinoxalin-2(1H)-one (δ, ppm) | This compound (δ, ppm) | Rationale for Shift |
| H-3 | ~8.1 | ~7.8 | Minor upfield shift due to overall electronic change. |
| H-5 | ~8.6 | ~7.2 | Significant upfield shift. This proton is ortho to the substituent and experiences the strongest change from electron-withdrawing (-NO₂) to electron-donating (-NH₂). |
| H-7 | ~8.3 | ~7.0 | Significant upfield shift. This proton is meta to the substituent but still strongly influenced by the overall increase in electron density. |
| H-8 | ~7.9 | ~7.6 | Moderate upfield shift. |
| N1-H | ~12.5 | ~11.8 | The lactam proton signal shifts slightly upfield as the overall electron-withdrawing character of the molecule decreases. |
| 6-NH₂ | N/A | ~5.5 (broad) | Appearance of a new signal characteristic of the primary amine protons.[13] |
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aromatic ring are altered. Aromatic carbons typically resonate between 120-150 ppm.[5][14]
-
6-Nitroquinoxalin-2(1H)-one (Precursor): The electron-withdrawing nitro group causes a downfield shift for the carbons in the ring, especially the carbon directly attached to it (C-6) and the ortho/para positions.
-
This compound (Product): The electron-donating amino group results in an upfield shift for the ring carbons as they become more electron-rich.[15]
Comparative ¹³C NMR Data (Predicted in DMSO-d₆)
| Carbon | 6-Nitroquinoxalin-2(1H)-one (δ, ppm) | This compound (δ, ppm) | Rationale for Shift |
| C-2 (C=O) | ~155 | ~154 | Minor change in the carbonyl carbon environment. |
| C-3 | ~138 | ~135 | Upfield shift reflecting the increased electron density on the pyrazinone ring. |
| C-4a | ~132 | ~125 | Significant upfield shift. |
| C-5 | ~120 | ~108 | Strong upfield shift due to the ortho relationship with the new electron-donating group. |
| C-6 | ~145 | ~148 | The C-6 carbon itself shifts downfield upon amination. While the amino group is electron-donating to the ring system, the direct attachment of the electronegative nitrogen atom causes a net deshielding effect on the ipso-carbon. |
| C-7 | ~125 | ~115 | Strong upfield shift due to the para relationship with the new electron-donating group. |
| C-8 | ~128 | ~129 | Minimal change, as expected for the carbon furthest from the site of modification. |
| C-8a | ~140 | ~138 | Moderate upfield shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] The transformation from a nitro to an amino group results in a clear and diagnostically crucial change in the FT-IR spectrum.
-
6-Nitroquinoxalin-2(1H)-one (Precursor): The spectrum is dominated by strong, sharp absorption bands characteristic of the nitro group. The asymmetric N-O stretch appears around 1550-1475 cm⁻¹, and the symmetric stretch appears around 1360-1290 cm⁻¹.[16]
-
This compound (Product): The most telling change is the complete disappearance of the two nitro group absorptions. In their place, two new bands appear in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine (-NH₂).[13] A broad N-H bending vibration may also be observed around 1600 cm⁻¹.
Comparative FT-IR Data (KBr Pellet)
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Significance |
| N-H Stretch (Lactam) | ~3100-3000 | Both | A broad absorption indicating the N-H bond of the quinoxalinone ring. |
| Aromatic C-H Stretch | >3000 | Both | Sharp peaks just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[6] |
| C=O Stretch (Amide) | ~1660-1680 | Both | A strong, sharp peak corresponding to the carbonyl group of the lactam.[17] |
| C=C & C=N Stretch | ~1620-1450 | Both | Multiple bands in this "fingerprint" region corresponding to the aromatic and pyrazine ring skeletal vibrations.[18][19][20] |
| Asymmetric NO₂ Stretch | ~1530 | 6-Nitroquinoxalin-2(1H)-one | Key diagnostic peak for the precursor. This peak will be absent in the product. [16] |
| Symmetric NO₂ Stretch | ~1345 | 6-Nitroquinoxalin-2(1H)-one | Second key diagnostic peak for the precursor. This peak will also be absent in the product. [16] |
| Asymmetric & Symmetric NH₂ Stretch | ~3450 & ~3350 | This compound | Key diagnostic peaks for the product. The presence of two bands confirms a primary amine (-NH₂). These are absent in the precursor. [13] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[21][22] The wavelength of maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-electron system in a molecule.
-
Chromophores and Auxochromes: The quinoxaline ring system is a chromophore (a light-absorbing group). The nitro group also acts as a chromophore. The amino group, however, acts as an auxochrome—a group that, when attached to a chromophore, modifies its ability to absorb light.[23]
-
6-Nitroquinoxalin-2(1H)-one (Precursor): This compound will exhibit strong UV absorbance due to the extended conjugated system.
-
This compound (Product): The amino group, with its lone pair of electrons, can participate in resonance with the aromatic ring, effectively extending the conjugated system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy (longer-wavelength) light. This phenomenon is known as a bathochromic shift (or red shift).[23]
Comparative UV-Vis Data (in Methanol)
| Compound | Predicted λ_max (nm) | Effect Observed | Rationale |
| 6-Nitroquinoxalin-2(1H)-one | ~350-360 | - | Baseline absorbance from the nitro-substituted quinoxalinone chromophore. |
| This compound | ~390-410 | Bathochromic Shift | The electron-donating -NH₂ group acts as an auxochrome, extending conjugation and shifting the absorbance maximum to a longer wavelength. This is a clear indicator of successful conversion.[23] |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, offering definitive proof of a chemical transformation.
The reduction of -NO₂ (mass ≈ 46.01 Da) to -NH₂ (mass ≈ 16.02 Da) results in a net mass decrease of 30 Da, with the formal loss of two oxygen atoms and the gain of two hydrogen atoms.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Expected Mass Change |
| 6-Nitroquinoxalin-2(1H)-one | C₈H₅N₃O₃ | 192.0404 | N/A |
| This compound | C₈H₇N₃O | 162.0662 | A decrease of 29.9742 Da. Observing the molecular ion peak for the product at m/z 162.0662 and the disappearance of the precursor's peak at m/z 192.0404 confirms the successful reaction. |
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.
Caption: A generalized workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Phase correct the spectrum and apply a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like TMS.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place no sample in the beam path and acquire a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) in a volumetric flask. The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to zero the instrument.[21]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Scan across the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The transformation of 6-nitroquinoxalin-2(1H)-one to this compound is accompanied by a cascade of distinct and readily identifiable spectroscopic changes. In NMR, the protons and carbons of the aromatic ring shift significantly upfield due to the introduction of the electron-donating amino group. In FT-IR, the powerful signature of the nitro group vanishes, replaced by the characteristic N-H stretches of a primary amine. UV-Vis spectroscopy reveals a pronounced bathochromic shift, confirming the extension of the conjugated system. Finally, mass spectrometry provides unequivocal evidence of the transformation through a predictable mass change.
By leveraging this multi-technique approach, researchers can confidently track the progress of this pivotal chemical reaction, verify the structure of their final product, and ensure the purity required for subsequent applications in drug discovery and materials science.[1][3][24]
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Puslitren and Politeknik AKA Bogor.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks.
- Interpreting H-NMR Spectra Aromatic Molecule. (2024). TheElkchemist A Level.
- What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025). Surplus Solutions.
- UV-Visible Spectroscopy: Principles, Instrumentation, and Applications. (n.d.). SNS Courseware.
- Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015). JoVE.
- 6-Aminoquinoxaline synthesis. (n.d.). ChemicalBook.
- Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
- Spectroscopy, Organic, Analysis. (2025). Britannica.
- UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
- Nitrobenzene HNMR splitting. (2025). Chemistry Stack Exchange.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. (n.d.). VNU.
- Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (1962). Molecular Physics.
- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.
- Aromatics - Spectroscopy Tutorial. (n.d.). University of Colorado Boulder, Department of Chemistry.
- ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks.
- Nitro Groups - Spectroscopy Tutorial. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Substituent effect of the nitro group on alkanes in carbon-13 n.m.r. spectroscopy. (n.d.). Scite.
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. (2024). The Journal of Organic Chemistry.
- Supporting Information. (n.d.). ScienceOpen.
- Amine. (n.d.). Wikipedia.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes. (n.d.). National Institutes of Health.
- Synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters.
- NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. (2021). YouTube.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Chemistry.
- NMR Spectroscopy Of Amines. (2025). JoVE.
- Spectroscopic Properties of Amines. (2021). Chemistry LibreTexts.
- ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy.
- Photophysical properties of quinoxalin-2(1H)-ones. (n.d.). HAL Open Science.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.
- Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. (n.d.). International Journal of ChemTech Research.
- IR analysis of quinoxaline. (n.d.). ResearchGate.
- 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. (n.d.). National Institutes of Health.
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives. (n.d.). Scientific Reports.
- 6-Aminoquinoline(580-15-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-AMINOQUINOXALINE - 1H NMR - Spectrum. (n.d.). SpectraBase.
- Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rroij.com [rroij.com]
- 3. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 4. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scialert.net [scialert.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchgate.net [researchgate.net]
- 21. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 22. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]
- 23. snscourseware.org [snscourseware.org]
- 24. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
A Comparative Analysis of Synthetic Methodologies for 6-Aminoquinoxalin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Aminoquinoxalin-2(1H)-one
Quinoxalin-2(1H)-one and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. The introduction of an amino group at the 6-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will compare the two most prevalent synthetic strategies for obtaining this valuable intermediate: a two-step approach involving a nitro-intermediate and a more direct, one-pot cyclocondensation.
Method 1: The Two-Step Synthesis via a Nitro Intermediate
This widely employed and reliable method involves the initial synthesis of 6-nitroquinoxalin-2(1H)-one, followed by the reduction of the nitro group to the desired amine.
Step 1: Cyclocondensation to form 6-Nitroquinoxalin-2(1H)-one
The foundational step is the formation of the quinoxalinone ring system. The most common approach is the cyclocondensation of 4-nitro-1,2-phenylenediamine with a suitable C2 synthon, typically a glyoxylic acid equivalent.[1]
Reaction Scheme:
Caption: Cyclocondensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid.
Causality of Experimental Choices:
-
Starting Materials: 4-nitro-1,2-phenylenediamine is a readily available and relatively inexpensive starting material. Glyoxylic acid provides the necessary two-carbon unit to form the lactam ring of the quinoxalinone.
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction.[1]
-
Temperature: The reaction is typically carried out at reflux to provide the necessary activation energy for the condensation and subsequent cyclization.[1]
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a critical step, and several reliable methods are available. The choice of reducing agent often depends on factors such as functional group tolerance, scalability, cost, and safety considerations.
This is a clean and efficient method for nitro group reduction.
Reaction Scheme:
Caption: Catalytic hydrogenation of 6-nitroquinoxalin-2(1H)-one.
Expertise & Experience:
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst due to its high activity and selectivity for nitro group reduction. Platinum-based catalysts can also be used.[2]
-
Hydrogen Source: Hydrogen gas, typically at atmospheric or slightly elevated pressure, is the reductant.
-
Solvent: Methanol or ethanol are suitable solvents for this reaction.
-
Trustworthiness: Catalytic hydrogenation is a well-established and highly reliable method that often proceeds to completion with high yields and produces water as the only byproduct, simplifying purification.
Classical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium are cost-effective alternatives to catalytic hydrogenation.
Reaction Scheme (using SnCl₂):
Caption: Reduction of 6-nitroquinoxalin-2(1H)-one using tin(II) chloride.
Expertise & Experience:
-
Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. Iron powder in the presence of an acid like hydrochloric acid or acetic acid is another common and inexpensive option.
-
Acid: The acidic medium is crucial for the reaction to proceed.
-
Trustworthiness: While effective, these methods often require a more involved work-up procedure to remove the resulting metal salts, which can sometimes complicate purification. The reactions are typically robust and high-yielding.
Method 2: The Direct Synthesis from 1,2,4-Triaminobenzene
A potentially more atom-economical approach involves the direct cyclocondensation of 1,2,4-triaminobenzene with a glyoxylic acid equivalent. This method consolidates the synthesis into a single step, avoiding the need for a separate nitration and reduction sequence.
Reaction Scheme:
Caption: Direct synthesis of this compound from 1,2,4-triaminobenzene.
Causality of Experimental Choices:
-
Starting Material: 1,2,4-Triaminobenzene, often used as its more stable dihydrochloride salt, provides the core aromatic diamine structure with the amino group already in the desired position.[2]
-
C2 Synthon: As with the two-step method, glyoxylic acid or its derivatives like ethyl glyoxalate can be used.
-
Reaction Conditions: The reaction is typically performed in an aqueous or alcoholic solvent, often with heating to drive the cyclocondensation.
Expertise & Experience:
-
Regioselectivity: A key consideration in this direct approach is the regioselectivity of the cyclocondensation. With an unsymmetrical diamine like 1,2,4-triaminobenzene, there is the potential for the formation of the isomeric 7-aminoquinoxalin-2(1H)-one. The reaction conditions must be carefully controlled to favor the desired 6-amino isomer.
-
Trustworthiness: While potentially more efficient in terms of step count, this method's practicality is highly dependent on the availability and stability of 1,2,4-triaminobenzene, which can be sensitive to oxidation.[1][3] The dihydrochloride salt is more stable and is the preferred starting material.[2]
Comparative Analysis
| Parameter | Method 1: Two-Step Synthesis | Method 2: Direct Synthesis |
| Starting Materials | Readily available and stable (4-nitro-1,2-phenylenediamine) | 1,2,4-Triaminobenzene can be less stable and more expensive. |
| Number of Steps | Two | One |
| Overall Yield | Generally good to high, but involves two steps. | Potentially higher overall yield in a single step, but can be variable. |
| Purification | Requires purification of the nitro intermediate and the final product. Work-up for chemical reduction can be extensive. | Potentially simpler work-up, but may require careful separation of regioisomers. |
| Green Chemistry | Generates waste from the reduction step (metal salts). Catalytic hydrogenation is greener. | More atom-economical in principle. |
| Scalability | Both steps are generally scalable. | May be limited by the availability and handling of 1,2,4-triaminobenzene. |
| Safety | Handling of nitroaromatics and reducing agents (flammable H₂ or corrosive acids). | 1,2,4-Triaminobenzene and its salts are irritants and should be handled with care.[1][2] |
Experimental Protocols
Method 1: Two-Step Synthesis
Step 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 6-nitroquinoxalin-2(1H)-one.
Step 2: Reduction to this compound (Catalytic Hydrogenation)
-
In a suitable pressure vessel, dissolve 6-nitroquinoxalin-2(1H)-one (1 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Direct Synthesis
-
In a round-bottom flask, dissolve 1,2,4-triaminobenzene dihydrochloride (1 equivalent) in a mixture of water and ethanol.
-
Add an aqueous solution of glyoxylic acid (1.1 equivalents).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate) until the product precipitates.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification may be necessary to separate any regioisomers.
Conclusion
Both the two-step synthesis via a nitro intermediate and the direct synthesis from 1,2,4-triaminobenzene offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
The two-step method is a robust and well-established procedure with readily available starting materials. While it involves an additional step, it offers reliable and generally high yields. The direct synthesis is more atom-economical and has the potential for a higher overall yield in a single operation. However, it may be more challenging due to the stability of the starting triamine and the potential for the formation of regioisomers.
For large-scale synthesis where cost and process robustness are paramount, the two-step approach may be preferred. For smaller-scale laboratory synthesis where step-economy is a primary concern, the direct synthesis is an attractive alternative, provided that the starting materials are accessible and the regioselectivity can be adequately controlled.
References
Sources
A Comparative Guide to the Fluorescence of 6-Aminoquinoxalin-2(1H)-one and Other Common Fluorophores
Abstract: Quinoxalin-2(1H)-ones are an emerging class of heterocyclic fluorophores that are gaining attention for their versatile photophysical properties and synthetic accessibility.[1] This guide provides a detailed comparison of a representative member, 6-Aminoquinoxalin-2(1H)-one, with established fluorophores such as Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). We present a comprehensive analysis of their key performance metrics, including quantum yield, molar extinction coefficient, and environmental sensitivity. Furthermore, this guide furnishes detailed, field-tested protocols for the experimental characterization of these fluorophores, enabling researchers to make informed decisions for their specific applications in cellular imaging, biosensing, and drug development.
Introduction to Fluorescent Probes
Fluorescence spectroscopy and microscopy are indispensable tools in modern life sciences and materials science. At the heart of these techniques are fluorophores—molecules that absorb light at a specific wavelength and re-emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for highly sensitive and specific detection of molecules and processes. The utility of a fluorophore is defined by a set of key photophysical parameters that dictate its performance in a given application. These include:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a given wavelength. A higher ε value is generally desirable for brighter signals.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[2] A value closer to 1 indicates higher efficiency and brightness.
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.
-
Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. Higher photostability is crucial for applications requiring long-term imaging.[3]
-
Environmental Sensitivity: The degree to which a fluorophore's properties are influenced by its local environment, such as pH and solvent polarity. While sometimes a drawback, this can also be exploited for sensing applications.[4]
The Quinoxalinone Scaffold: An Emerging Fluorophore Class
Quinoxalin-2(1H)-ones have historically been explored for their broad range of biological activities.[5][6] However, their potential as fluorescent probes has been comparatively underexplored, especially when compared to their oxygenated analogs, coumarins.[7] These nitrogen-containing heterocycles offer a versatile platform for the development of novel fluorophores with tunable optical properties.[8] The amino-substituted derivative, this compound, serves as an excellent model for this class, exhibiting interesting solvatochromic behavior and providing a foundation for the synthesis of more complex probes.[7]
Comparative Photophysical Analysis
To provide a clear performance benchmark, the photophysical properties of this compound are compared against three widely used fluorophores: Fluorescein (as its isothiocyanate derivative, FITC), Rhodamine B, and Cyanine 5 (Cy5). Each of these alternatives represents a different class of dyes with distinct spectral properties and application ranges.
| Parameter | This compound | Fluorescein (FITC) | Rhodamine B | Cyanine 5 (Cy5) |
| Excitation Max (λex) | ~366 nm (in DMSO)[9] | ~495 nm[10] | ~550 nm (in Ethanol)[11] | ~649 nm[12] |
| Emission Max (λem) | ~459 nm (in DMSO)[9] | ~519 nm[10] | ~570 nm (in Ethanol)[11] | ~666 nm[12] |
| Quantum Yield (ΦF) | Solvent Dependent | ~0.9 (in basic solution)[13] | ~0.31 (in water)[2], 0.49-0.97 (in ethanol)[14][15] | ~0.2[12] |
| Molar Extinction Coefficient (ε) | Not Widely Reported | ~75,000 M-1cm-1 | ~110,000 M-1cm-1 | ~250,000 M-1cm-1[12] |
| Key Features | Large Stokes Shift, Solvatochromic | High Quantum Yield, pH Sensitive[13] | High Photostability, Less pH Sensitive than Fluorescein | Far-Red Emission, High Molar Absorptivity |
| Common Applications | Biosensing, Chemosensors[8] | Immunofluorescence, Flow Cytometry[16] | Fluorescence Microscopy, Tracer Dye[15] | FRET, in vivo Imaging[17] |
Experimental Protocols for Fluorophore Characterization
Accurate and reproducible characterization of fluorophore performance is paramount. The following section provides standardized, step-by-step protocols for key experiments.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used approach that compares the fluorescence of a test sample to a well-characterized standard with a known quantum yield.[18][19]
Principle: If a standard and a sample absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[18]
Methodology:
-
Standard Selection: Choose a suitable quantum yield standard. For this compound, Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice. For visible dyes like Rhodamine B, Fluorescein can be used as a standard.[14]
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the test sample and the standard in the same spectroscopic grade solvent.[18]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[20]
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation[18]: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients of the intensity vs. absorbance plots.
-
ns and nr are the refractive indices of the sample and reference solvents, respectively.
-
-
Photostability Assessment
Photostability is assessed by measuring the decrease in fluorescence intensity over time during continuous illumination.
Principle: A solution of the fluorophore is exposed to a high-intensity light source, and the fluorescence intensity is monitored over time. The rate of intensity decay is an indicator of photostability.
Methodology:
-
Sample Preparation: Prepare solutions of each fluorophore to be tested at a concentration that gives an absorbance of ~0.1.
-
Instrumentation: Place the cuvette in a spectrofluorometer equipped with a time-scan mode.
-
Illumination: Expose the sample to continuous excitation at its λex with the emission monitored at its λem.
-
Data Acquisition: Record the fluorescence intensity at fixed time intervals for an extended period (e.g., 30-60 minutes).
-
Analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (the time it takes for the intensity to drop to 50% of its initial value) can be determined by fitting the data to an exponential decay curve.
pH Sensitivity Analysis
This experiment determines how the fluorescence intensity of a probe changes with the pH of the medium.
Principle: The protonation state of a fluorophore can significantly affect its electronic structure and, consequently, its fluorescence properties.[21] By measuring fluorescence across a range of pH values, the sensitivity of the fluorophore to proton concentration can be quantified.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10).
-
Sample Preparation: Add a small aliquot of a concentrated fluorophore stock solution to each buffer to achieve the same final concentration.
-
Measurement: Record the fluorescence emission spectrum of each sample, keeping the excitation wavelength and all instrument settings constant.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. This plot will reveal the pH range over which the fluorophore's fluorescence is stable or responsive.
Discussion and Application-Specific Recommendations
The choice of a fluorophore is fundamentally application-driven. The data presented highlight the distinct advantages and limitations of each compound.
-
This compound: This fluorophore is a promising candidate for applications requiring a large Stokes shift and sensitivity to the local environment. Its excitation in the near-UV range makes it suitable for use with common mercury-arc lamps. The solvatochromic properties, where the emission shifts to longer wavelengths in more polar solvents, can be exploited for developing probes that report on changes in their microenvironment.[7] However, researchers should be mindful of its environmental sensitivity, which may require careful buffering in quantitative applications.
-
Fluorescein (FITC): A workhorse fluorophore, FITC offers an excellent quantum yield, making it exceptionally bright.[16] Its excitation maximum is well-matched to the 488 nm laser line, a staple in flow cytometry and confocal microscopy.[13] The primary drawback of fluorescein is its pronounced pH sensitivity and lower photostability compared to other dyes like rhodamines.[10][13] Its fluorescence is significantly quenched at acidic pH.[13]
-
Rhodamine B: Known for its exceptional photostability and brightness, Rhodamine B is a preferred choice for demanding imaging applications.[15] It is less susceptible to pH changes than fluorescein in the physiological range, providing a more stable signal.[15] Its emission in the orange-red region of the spectrum is also beneficial for reducing background autofluorescence from biological samples.
-
Cyanine 5 (Cy5): As a far-red emitting dye, Cy5 is ideal for applications where minimizing autofluorescence is critical, such as in tissue imaging and single-molecule studies.[17][22] Its very high molar extinction coefficient contributes to its brightness, although its quantum yield is modest.[12] The primary limitation of Cy5 is its susceptibility to photobleaching, though formulations with enhanced photostability are available.[3]
Conclusion
This compound represents a valuable addition to the fluorescent probe toolkit, offering a unique combination of a large Stokes shift and environmental sensitivity. While established fluorophores like Fluorescein, Rhodamine B, and Cy5 remain the standards for many applications due to their exceptional brightness and well-characterized performance, the quinoxalinone scaffold provides a versatile platform for the design of novel, custom-tailored probes. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these and other fluorophores, empowering researchers to select the optimal tool for their scientific inquiries.
References
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem. [URL: https://www.benchchem.com/application-note/a-practical-guide-to-measuring-fluorescence-quantum-yield]
- FITC (Fluorescein isothiocyanate). TdB Labs. [URL: https://tdblabs.
- Determination of the Relative Quantum Yield of Rhodamine B. JASCO Inc. [URL: https://jascoinc.
- Fluorescein Isothiocyanate (FITC) (Biotin) - Data Sheet. United States Biological. [URL: https://www.usbio.
- Rhodamine B. Wikipedia. [URL: https://en.wikipedia.org/wiki/Rhodamine_B]
- Rhodamine B. OMLC. [URL: https://omlc.org/spectra/PhotochemCAD/html/101.html]
- Fluorescein isothiocyanate. Wikipedia. [URL: https://en.wikipedia.
- What is the quantum yield of rhodamine B?. AAT Bioquest. [URL: https://www.aatbio.
- 5(6)-FITC (Fluorescein 5(6)-isothiocyanate) | Fluorescent Dye. MedChemExpress. [URL: https://www.medchemexpress.com/5-6-fitc.html]
- Sarkis, G. Y., & Al-Azawe, S. (1972). Synthesis and Spectral Data For Quinoxaline Derivatives. Journal of Pharmaceutical Sciences, 61(12), 2013-2016. [URL: https://pubs.acs.org/doi/abs/10.1021/js00942a023]
- Cyanine 5, SE. Tocris Bioscience. [URL: https://www.tocris.com/products/cyanine-5-se_5436]
- Spectrum [FITC (Fluorescein-5-isothiocyanate)]. AAT Bioquest. [URL: https://www.aatbio.
- Widengren, J., Schwille, P., & Mets, Ü. (2000). Characterization of Photoinduced Isomerization and Back-Isomerization of the Cyanine Dye Cy5 by Fluorescence Correlation Spectroscopy. The Journal of Physical Chemistry A, 104(27), 6416-6428. [URL: https://pubs.acs.org/doi/10.1021/jp9943362]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [URL: https://www.
- Determination of the Relative Quantum Yield of Rhodamine B. JASCO Inc. (2024). [URL: https://jascoinc.
- Karlson, A. M. L., Wåhlén, E., & Drott, A. (2022). The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods, 14(11), 1125-1133. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ay/d1ay01702k]
- Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. [URL: https://www.researchgate.net/publication/334239850_Study_the_Effect_of_PH_on_Absorption_and_Fluorescence_Spectra_of_Eosin_Y_Dye_in_Ethanol]
- Heikal, A. A. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Scientific Reports, 11(1), 10842. [URL: https://www.
- What is the effect of the pH on the fluorescence?. Quora. [URL: https://www.quora.com/What-is-the-effect-of-the-pH-on-the-fluorescence]
- Fluorescence quantum yield measurement. JASCO Global. [URL: https://www.jasco-global.com/support/technotes/25/fp-0006.html]
- Cy5 Spectrum: Key Properties & Applications. baseclick GmbH. [URL: https://www.baseclick.
- Higham, S. M., & D'hooge, D. R. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159203. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159203]
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [URL: https://www.chem.uci.edu/~dpg/physical/fluor_measure/quantum_yield.pdf]
- Dave, R., Terry, D. S., & Blanchard, S. C. (2011). A high-throughput, single-molecule platform for monitoring real-time dynamics of biological macromolecules. Nature Methods, 8(12), 1051-1054. [URL: https://www.
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4046440/]
- Photophysical properties of the cyanine dyes Cy3, Cy5, and Cy7 in water. ResearchGate. [URL: https://www.researchgate.
- Sarkis, G. Y., & Al-Azawe, S. (1973). Synthesis and spectral data for quinoxaline derivatives. Journal of Chemical & Engineering Data, 18(1), 102-105. [URL: https://pubs.acs.org/doi/abs/10.1021/je60056a014]
- Jaung, J. Y. (2004). Synthesis and Spectral Properties of New Quinoxalines with Electron Donor Groups. Journal of Chemical Research, 2004(10), 687-688. [URL: https://journals.sagepub.com/doi/abs/10.3184/0308234042563721]
- Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature... ResearchGate. [URL: https://www.researchgate.
- Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(21), 13031-13038. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj02621a]
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4693208/]
- The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21446483/]
- Synthesis and Reactions of Quinoxaline Derivatives. Assiut University. [URL: https://www.aun.edu.eg/faculty_science/arabic/res_view.php?id=8379]
- Synthesis of some new quinoxaline derivatives. ResearchGate. [URL: https://www.researchgate.
- A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. Benchchem. [URL: https://www.benchchem.
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. [URL: https://www.researchgate.net/publication/346513904_Synthesis_and_fluorescent_properties_of_quinoxaline_derived_ionic_liquids]
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. ResearchGate. [URL: https://www.researchgate.net/publication/319407337_Photophysical_properties_of_quinoxalin-21H-ones_application_to_the_preparation_of_an_azide-based_fluorogenic_probe_for_the_detection_hydrogen_sulfide]
- Photostability Testing. Sampled. [URL: https://sampled.com/bio-storage-services/photostability-testing/]
- Photostability. RD Laboratories. [URL: https://rdlabs.com/wp-content/uploads/2018/10/Photostability.pdf]
- A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)-ones. Benchchem. [URL: https://www.benchchem.com/application-note/a-technical-guide-to-the-photophysical-properties-of-quinoxalin-2-1h-ones]
- Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. [URL: https://www.semanticscholar.org/paper/Quinoxalin-2(1H)-ones%3A-Chemical-Synthesis%2C-and-Renault-Sabot/0a2a2e8c2a8c3e8e9e7b3e8e8c2a2e8c2a8c3e8e]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5045]
- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [URL: https://nvlpubs.nist.gov/nistpubs/TechnicalNotes/NIST.TN.2191.pdf]
- FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific. [URL: https://caronproducts.com/wp-content/uploads/2017/08/Photostability-FAQ.pdf]
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00224]
Sources
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY01702K [pubs.rsc.org]
- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. omlc.org [omlc.org]
- 12. tocris.com [tocris.com]
- 13. usbio.net [usbio.net]
- 14. jascoinc.com [jascoinc.com]
- 15. Rhodamine B - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. chem.uci.edu [chem.uci.edu]
- 21. quora.com [quora.com]
- 22. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
The 6-Aminoquinoxalin-2(1H)-one Scaffold: A Privileged Motif for Kinase Inhibition
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the relentless pursuit of selective and potent kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets.[1] Dysregulation of their activity is a hallmark of numerous pathologies.[2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the quinoxalin-2(1H)-one core has emerged as a versatile and promising framework. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-aminoquinoxalin-2(1H)-one derivatives, a subset that has demonstrated significant potential. We will dissect the nuanced roles of various substituents, compare their performance against established inhibitors, and provide detailed experimental methodologies for their evaluation, offering a comprehensive resource for researchers in the field.
The Quinoxalin-2(1H)-one Core: A Foundation for Kinase Selectivity
The quinoxaline ring system, a fusion of benzene and pyrazine rings, presents a unique electronic and structural architecture that is amenable to interaction with the ATP-binding site of kinases.[1] The 2(1H)-one tautomer is a key feature, providing hydrogen bond donors and acceptors that can engage with the hinge region of the kinase domain, a critical interaction for potent inhibition. The broader quinoxalinone scaffold has been successfully exploited to develop inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), and Platelet-Derived Growth Factor Receptor-beta (PDGFβR).[3][4][5]
Deciphering the Structure-Activity Relationship of 6-Aminoquinoxalin-2(1H)-ones
The introduction of an amino group at the C6-position of the quinoxalin-2(1H)-one core provides a crucial vector for further chemical exploration and can significantly influence the compound's biological activity and pharmacokinetic properties. The SAR of this scaffold is a multifactorial interplay between substitutions at the N1, C3, and the 6-amino positions, as well as modifications on the phenyl ring of the quinoxaline core.
Substitutions on the 6-Amino Group: The Key to Potency and Selectivity
Recent studies have highlighted the profound impact of substitutions on the 6-amino group. In the context of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibition, a key enzyme in aerobic glycolysis often upregulated in cancer cells, N-aryl substitution of the 6-aminoquinoxaline scaffold has proven to be a successful strategy.[6]
Key SAR observations for PFKFB3 inhibitors:
-
Nature of the N-aryl ring: The presence of an N-aryl group at the 6-amino position is critical for potent PFKFB3 inhibition.
-
Substitution pattern on the N-aryl ring: The position and nature of substituents on this aryl ring dramatically modulate inhibitory activity. For instance, a methanesulfonyl group on a pyridin-3-yl ring was found to be highly favorable.
-
Docking studies: Molecular modeling suggests that the N-aryl substituent can occupy a hydrophobic pocket within the ATP-binding site of PFKFB3, explaining the observed SAR.[6]
The following diagram illustrates the general SAR findings for N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors.
Caption: Key SAR features of N-aryl 6-aminoquinoxalines for PFKFB3 inhibition.
The Role of Substituents at N1 and C3 Positions
While the 6-amino substitution is a key determinant of activity against specific targets like PFKFB3, modifications at other positions of the quinoxalin-2(1H)-one core are also crucial for tuning potency, selectivity, and drug-like properties.
-
N1 Position: Alkylation or arylation at the N1 position can influence the orientation of the molecule within the ATP-binding pocket and can be optimized to enhance interactions with the kinase.
-
C3 Position: The C3 position offers another avenue for introducing diversity. For example, in a series of aldose reductase inhibitors, a phenethyl side chain at C3 was identified as a potent modification.[5]
Comparative Performance Analysis: 6-Aminoquinoxalin-2(1H)-ones vs. Other Kinase Inhibitors
A critical aspect of drug development is benchmarking new chemical entities against existing therapies or other investigational compounds. Here, we compare the performance of quinoxalin-2(1H)-one derivatives, with a focus on VEGFR-2 inhibition, against the established multi-kinase inhibitor Sorafenib.
| Compound Class | Target Kinase | Representative IC50 | Reference |
| Quinoxalin-2(1H)-one Derivatives | VEGFR-2 | 0.75 µM (Compound 11g) | [7] |
| VEGFR-2 | 2.7 nM (Compound 17b) | [8][9] | |
| Sorafenib (Nexavar®) | VEGFR-2 | 1.29 µM | [7] |
| VEGFR-2 | 3.12 nM | [9][10] | |
| Doxorubicin | (Anticancer agent, not a specific VEGFR-2 inhibitor) | N/A for VEGFR-2 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that optimized quinoxalin-2(1H)-one derivatives can exhibit VEGFR-2 inhibitory potency comparable to or even exceeding that of the clinically approved drug Sorafenib.[7][8][9] This underscores the potential of this scaffold in developing next-generation kinase inhibitors.
Experimental Protocols for Evaluation
To ensure the scientific rigor of SAR studies, standardized and robust experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
The following diagram outlines the workflow for the in vitro kinase inhibition assay.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic introduction of substituents, particularly at the 6-amino position, allows for the fine-tuning of potency and selectivity against specific kinase targets. As demonstrated, derivatives of this scaffold can achieve inhibitory activities that are competitive with or superior to established drugs.
Future research in this area should focus on:
-
Expanding the SAR: Systematically exploring a wider range of substitutions at all positions of the quinoxalinone core to build a more comprehensive SAR map for various kinase families.
-
Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of these derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy and safety.
By leveraging the insights from SAR studies and employing rigorous experimental evaluation, the this compound scaffold can be further exploited to deliver the next generation of targeted therapies for a multitude of diseases.
References
-
Qin, X., Han, X., Hu, L., Li, Z., Geng, Z., Wang, Z., Zeng, C., & Xiao, X. (2015). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 15(2), 267–273. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Efforts of the Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., Al-Salahi, R., Al-Tamimi, A. M. S., Al-Qadasy, M., Al-Ghamdi, S., & Marzouk, M. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [Link]
-
Sabatino, M., et al. (2018). Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1). [Link]
-
Xu, Y., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787–9802. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Sha'er, M., Al-Salahi, R., Al-Tamimi, A. M. S., Al-Qadasy, M., Al-Ghamdi, S., & Marzouk, M. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [Link]
-
El-Gamal, M. I., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Medicinal Chemistry, 13(10), 1235–1248. [Link]
-
El-Gamal, M. I., et al. (2023). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 13(1), 226-242. [Link]
-
Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4437-4449. [Link]
-
El-Gamal, M. I., et al. (2023). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox. Semantic Scholar. [Link]
-
Al-Salahi, R., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([11][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]
-
Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. [Link]
-
Zhang, H., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383–392. [Link]
-
Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1334-1339. [Link]
-
Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling. (2008). Chemical & Pharmaceutical Bulletin, 56(5), 682–687. [Link]
Sources
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
A Comparative Guide to Purity Validation of 6-Aminoquinoxalin-2(1H)-one: The Definitive Role of Quantitative NMR
This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 6-Aminoquinoxalin-2(1H)-one, a critical building block in contemporary drug development. We will explore the foundational strengths of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method and contextualize its performance against essential orthogonal techniques like High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, analytical scientists, and quality control professionals with the rationale and practical framework for establishing a robust, compliant, and scientifically sound purity assessment program.
The Imperative for Purity: A Foundation of Pharmaceutical Science
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Uncharacterized impurities can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1][2] The ICH Q2(R1) guideline, in particular, requires analytical procedures to be validated to ensure they are suitable for their intended purpose, which includes the accurate quantification of purity.[3][4]
To achieve irrefutable confidence in a purity value, the industry relies on the principle of orthogonal methods .[5] This approach involves using multiple, independent analytical techniques that measure the same attribute based on different chemical or physical principles.[6] By doing so, the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single technique's limitations is significantly minimized.[7] This guide will demonstrate how qNMR, as a primary standard-free method, and HPLC, as a high-resolution separation technique, form a powerful orthogonal pair for the definitive purity assessment of this compound.
Section 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary ratio method.[8][9] The area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[10] This fundamental principle allows for the direct measurement of the molar ratio between a target analyte and a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself. This capability makes qNMR an invaluable tool for characterizing new chemical entities and reference materials.
Causality Behind the qNMR Protocol: Why Every Step Matters
The trustworthiness of a qNMR result is built upon a series of deliberate experimental choices designed to ensure accurate and precise quantification. Below is a detailed protocol, annotated with the scientific rationale for each critical parameter.
Experimental Protocol: qNMR Purity Assay for this compound
1. Selection of Internal Standard (IS):
-
Choice: Dimethyl sulfone (DMSO₂) (Purity ≥ 99.5%).
-
Rationale: An ideal IS must be highly pure, non-volatile, stable, and soluble in the chosen NMR solvent. Critically, its NMR signals must not overlap with any analyte signals.[11][12] DMSO₂ is an excellent choice for analysis in DMSO-d₆; it presents as a sharp singlet around 3.1 ppm, a region typically clear of signals from aromatic compounds like this compound. Maleic acid is another strong candidate for polar compounds.[8]
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability ±0.01 mg). Record the exact mass (m_analyte).
-
Accurately weigh approximately 5-8 mg of the chosen internal standard (e.g., Dimethyl Sulfone, Purity_IS = 99.8%) into the same vial. Record the exact mass (m_IS).
-
Add a precise volume (e.g., 750 µL) of a suitable deuterated solvent (DMSO-d₆) using a calibrated pipette. The solubility of related quinoxaline structures in DMSO makes it a suitable choice.[13] Complete dissolution is critical for a homogeneous sample and accurate results.[11]
-
Vortex the vial for at least 60 seconds to ensure complete dissolution. Visually inspect for any particulate matter.
3. NMR Acquisition Parameters (Critical for Quantitation):
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Pulse Angle: Set to a 90° pulse. This ensures maximum and uniform excitation across all signals for accurate integration.[11]
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS protons. A conservative D1 of 30-60 seconds is often required to ensure all protons have fully relaxed before the next pulse, preventing signal saturation and integration errors.[8][11] This is arguably the most critical parameter for qNMR accuracy.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[14]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure signal positions and solvent viscosity remain stable.[11]
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction meticulously across the entire spectrum.
-
Integrate a well-resolved, characteristic signal for this compound that is free from any impurity overlap. For example, a singlet corresponding to a unique aromatic proton.
-
Integrate the sharp singlet of the internal standard (DMSO₂).
-
Calculate the purity using the following formula:[14][15][16]
Purity_Analyte (% w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard signals.
-
N_Analyte, N_IS: Number of protons for the respective integrated signals.
-
MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_Analyte, m_IS: Masses of the analyte and internal standard.
-
Purity_IS: Certified purity of the internal standard.
-
Visualization: qNMR Experimental Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Section 2: Comparative Analysis with Orthogonal Methods
While qNMR provides an accurate measure of the main component's mass fraction, it may not detect impurities that lack protons or are present at very low levels. Orthogonal methods, particularly HPLC, are essential for a comprehensive purity profile.[5][7]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main component from process-related impurities and degradation products.[17]
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A UV detector measures the absorbance of compounds as they elute from the column, generating a chromatogram where peak area is proportional to concentration.
-
Strength: Unmatched sensitivity for detecting trace-level impurities (often down to 0.05% or lower), providing a detailed "fingerprint" of the sample's composition. It excels at separating structurally similar isomers that may be indistinguishable by NMR.
-
Limitation: It is a relative technique. Accurate quantification requires a well-characterized reference standard for the main compound and for each impurity. Without them, it typically provides purity as a percentage of the total peak area, which can be misleading if non-UV-active impurities are present.
Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Role: LC-MS is not primarily a quantitative tool for purity but is unparalleled for impurity identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides the molecular weight of unknown peaks in the chromatogram.[5] This information is crucial for understanding the degradation pathways or synthetic byproducts and is required by regulatory agencies for any impurity above the identification threshold.[2]
Section 3: Synthesizing the Data - A Holistic Purity Profile
A single analytical result is an estimate; a convergence of results from orthogonal methods is a validation. The final, reportable purity value for a batch of this compound should be a synthesis of all available data.
The mass balance approach provides the most complete picture:
Purity_Final = Purity_qNMR * [1 - (Water Content + Residual Solvents)] * (%Area_HPLC)
-
Purity_qNMR: Provides the absolute mass fraction of the organic molecule.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace Gas Chromatography (GC).
-
%Area_HPLC: Confirms the absence of significant organic, UV-active impurities. The area percent of the main peak should be very high (e.g., >99.5%).
Hypothetical Data Summary for a Batch of this compound
| Parameter | Method | Result | Interpretation |
| Purity (Organic) | ¹H qNMR | 99.1% w/w | High purity of the target molecule relative to an internal standard. |
| Purity (Area %) | HPLC-UV | 99.8% | Low levels of UV-active related substances detected. |
| Impurity A | HPLC-UV | 0.07% | Identified process impurity. |
| Impurity B | HPLC-UV | 0.04% | Identified degradation product. |
| Water Content | Karl Fischer | 0.4% | Low level of water present. |
| Residual Solvents | Headspace GC | 0.1% | Trace residual ethanol from synthesis. |
| Mass Balance Purity | Calculation | 98.6% | The final, comprehensive purity value after accounting for all components. |
Comparison of Key Analytical Techniques
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Molar ratio via nuclear spin | Differential partitioning | Separation by partitioning, detection by mass |
| Quantitation | Absolute (Primary) | Relative (requires standards) | Semi-quantitative at best |
| Strengths | Accurate, no analyte standard needed, structural info | High sensitivity, high resolution | Definitive impurity identification (MW) |
| Limitations | Lower sensitivity, requires soluble sample, complex mixtures are difficult | Requires reference standards, blind to non-UV active compounds | Not inherently quantitative, matrix effects |
| Primary Use | Purity assignment of reference standards & APIs | Impurity profiling, stability testing | Impurity structure elucidation |
Visualization: Logic of Orthogonal Method Integration
Caption: Integration of orthogonal methods for a final purity assignment.
Conclusion
For the definitive purity validation of this compound, a multi-faceted approach grounded in scientific rigor is not just recommended; it is essential. Quantitative NMR serves as the ideal primary method, providing a direct, absolute measure of the organic purity with high confidence and traceability. However, its full power is realized when it is used as the anchor in a broader analytical strategy.
By complementing qNMR with the high-sensitivity separation of HPLC for impurity profiling, the structural elucidation power of LC-MS, and specific assays for water and residual solvents, a complete and unassailable purity profile is achieved. This integrated, orthogonal approach ensures that the material meets the stringent quality and safety standards demanded in pharmaceutical development, ultimately safeguarding patient health and ensuring regulatory compliance.
References
-
Title: Orthogonal method in pharmaceutical product analysis. Source: Alphalyse. URL: [Link]
-
Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Source: Chromatography Today. URL: [Link]
-
Title: Quality Guidelines. Source: ICH (International Council for Harmonisation). URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
-
Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Source: ResearchGate. URL: [Link]
-
Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Source: Chromatography Online. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation. URL: [Link]
-
Title: Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Source: Agilent Technologies. URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Chapter 15: Validating Analytical Procedures. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Quinoxaline Derivatives Derived from D-Glucuronic Acid and D-Galacturonic Acid with o-Phenylenediamine. Source: J-STAGE. URL: [Link]
-
Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Purity by Absolute qNMR Instructions. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Source: ResolveMass Laboratories. URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). Source: ResolveMass Laboratories via YouTube. URL: [Link]
-
Title: Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Source: ResearchGate. URL: [Link]
-
Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Source: Bureau International des Poids et Mesures (BIPM). URL: [Link]
-
Title: 6-Aminoquinoxaline | CAS:6298-37-9. Source: BioCrick. URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Source: ResearchGate. URL: [Link]
-
Title: Quantitative NMR Spectroscopy. Source: University of Edinburgh. URL: [Link]
-
Title: Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Source: Research Journal of Pharmacy and Technology. URL: [Link]
-
Title: HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol. Source: ResearchGate. URL: [Link]
-
Title: Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Source: PubMed. URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Source: National Institutes of Health (NIH). URL: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. 6-Aminoquinoxaline | CAS:6298-37-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to the Comparative Anticancer Activity of Quinoxalin-2(1H)-one Derivatives
Welcome to a comprehensive evaluation of quinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its potent and varied anticancer activities. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of why these molecules are effective and how their activity can be reliably assessed. We will delve into their mechanisms of action, present a comparative analysis of their efficacy supported by experimental data, and provide the detailed methodologies required to validate these findings in your own research.
The Quinoxaline Scaffold: A Privileged Structure in Oncology
The quinoxalin-2(1H)-one core is considered a "privileged scaffold" in drug discovery. This designation is earned because its bicyclic structure, composed of a fused benzene and pyrazine ring, provides a versatile framework that can interact with a multitude of biological targets with high affinity.[1][2] The nitrogen atoms within the pyrazine ring are crucial, often acting as hydrogen bond acceptors, while the planar aromatic system allows for critical stacking interactions within the active sites of enzymes and receptors, particularly protein kinases.[2] This inherent versatility has enabled the development of a vast library of derivatives with a wide spectrum of pharmacological activities, most notably in the realm of oncology.[1]
Mechanisms of Action: Targeting Key Cancer Pathways
Quinoxalin-2(1H)-one derivatives primarily exert their anticancer effects by inhibiting key signaling pathways that are fundamental to tumor growth, proliferation, and survival. The two most prominent targets are the receptor tyrosine kinases (RTKs) VEGFR-2 and EGFR.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, supplying tumors with necessary oxygen and nutrients.[3][4] The VEGF/VEGFR-2 signaling pathway is a central regulator of this process.[3] Many quinoxalin-2(1H)-one derivatives are designed as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of intervention for quinoxalin-2(1H)-one inhibitors.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The EGFR pathway is another critical signaling network that, when dysregulated, drives the proliferation, survival, and metastasis of many cancer types.[7][8] Similar to their action on VEGFR-2, certain quinoxalinone derivatives can inhibit the EGFR tyrosine kinase. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which initiates downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][10] By blocking the kinase activity of EGFR, these compounds effectively shut down these pro-tumorigenic signals.[11]
The following diagram shows the EGFR signaling cascade and the inhibitory action of quinoxalin-2(1H)-one derivatives.
Caption: EGFR signaling pathway and point of inhibition.
Comparative Anticancer Activity: A Data-Driven Analysis
The true measure of a compound's potential lies in its quantitative performance. The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various quinoxalin-2(1H)-one derivatives against different human cancer cell lines. A lower IC₅₀ value indicates greater potency.
Table 1: VEGFR-2 Targeting Quinoxalin-2(1H)-one Derivatives
| Compound ID | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| Compound 15 | 5.30 | 2.20 | 5.50 | 1.09 | [12] |
| Compound 17b | >50 | >50 | >50 | 1.19 | [12] |
| Sorafenib | 3.51 | 4.52 | 2.94 | 1.27 | [12] |
| Doxorubicin | 4.50 | 5.60 | 4.80 | N/A | [12] |
Data sourced from El-Adl et al. (2021).[12]
Analysis: Compound 15 demonstrates potent broad-spectrum anticancer activity, with IC₅₀ values comparable or superior to the standard chemotherapeutic Doxorubicin across all tested cell lines.[12] Critically, its enzymatic inhibition of VEGFR-2 is more potent than the multi-kinase inhibitor Sorafenib, highlighting its potential as a selective and powerful anti-angiogenic agent.[12]
Table 2: EGFR and COX-2 Targeting Quinoxalin-2(1H)-one Derivatives
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | EGFR IC₅₀ (µM) | Reference |
| Compound 11 | 0.95 | 1.23 | 2.91 | 0.6 | [13] |
| Compound 13 | 0.81 | 1.52 | 2.13 | 0.4 | [13] |
| Compound 4a | 3.21 | 4.12 | 3.98 | 0.3 | [13] |
| Compound 5 | 3.98 | 3.65 | 4.54 | 0.9 | [13] |
| Doxorubicin | 4.85 | 5.62 | 6.54 | N/A | [13] |
Data sourced from Ahmed et al. (2022).[13]
Analysis: Compounds 11 and 13 show exceptionally strong anticancer activity, significantly outperforming Doxorubicin in all tested cell lines.[13] Their potent inhibition of EGFR, with IC₅₀ values in the sub-micromolar range, strongly suggests this is a primary mechanism of action.[13] The superior cytotoxicity of compound 13 against the MCF-7 cell line (IC₅₀ = 0.81 µM) correlates with its potent EGFR inhibition (IC₅₀ = 0.4 µM).[13]
Structure-Activity Relationship (SAR) Insights
The differences in potency observed in the data tables can be explained by Structure-Activity Relationships (SAR). The specific chemical groups attached to the quinoxaline core dictate the compound's affinity for its target.
-
Role of Linkers and Side Chains: Studies have shown that the nature of the linker at the second position of the quinoxaline nucleus is critical. An NH-CO (amide) linker tends to increase activity, whereas aliphatic linkers can decrease it.[1]
-
Impact of Substituents: The presence of electron-withdrawing groups, such as a chloro-substitution on an attached phenyl ring, can lead to excellent activity against cell lines like HCT-116 and MCF-7.[1] Conversely, replacing an electron-releasing group (e.g., OCH₃) with an electron-withdrawing group (e.g., Cl) can sometimes decrease activity, indicating that the electronic properties must be carefully tuned for a specific target.[1]
-
Heteroaromatic Groups: The incorporation of heteroaromatic rings, such as furanyl groups, at the 2 and 3 positions can enhance antiproliferative efficacy compared to simple phenyl substitutions.[14]
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for the key assays used to evaluate these compounds.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for anticancer evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
Causality: This assay is a fundamental first step to determine the overall cytotoxicity of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or growth inhibition.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known anticancer drug as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
Causality: If a compound reduces cell viability, it is crucial to determine the mode of cell death. This assay differentiates between apoptosis (programmed cell death), a desirable outcome for anticancer drugs, and necrosis. It relies on the principle that phosphatidylserine (PS) flips to the outer cell membrane during early apoptosis, which can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. This assay quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18][19] An accumulation of cells in a particular phase indicates cell cycle arrest.
-
Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[19]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to degrade RNA, ensuring the PI signal is specific to DNA.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry, collecting the fluorescence signal on a linear scale.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vitro VEGFR-2 Kinase Assay
Causality: To confirm that a compound's cytotoxic effect is directly due to the inhibition of a specific kinase, an in vitro enzymatic assay is essential. This cell-free assay isolates the enzyme and measures the inhibitor's ability to block its catalytic activity (the transfer of phosphate from ATP to a substrate).[21][22]
-
Master Mix Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).[21][22]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add 5 µL of serially diluted quinoxalinone derivative to the test wells. Add buffer with DMSO to the positive control (enzyme, no inhibitor) and blank (no enzyme) wells.
-
Enzyme Addition: Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[21]
-
Incubation: Mix gently and incubate at 30°C for 45 minutes.[22]
-
Detection: Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well; a high signal indicates low kinase activity (inhibition).
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence using a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the enzymatic IC₅₀ value.
Conclusion
The quinoxalin-2(1H)-one scaffold represents a highly promising platform for the development of novel anticancer therapeutics. Through targeted modifications, derivatives have been synthesized that potently inhibit key oncogenic pathways, particularly those driven by VEGFR-2 and EGFR. This guide has provided a comparative analysis of their efficacy, grounded in quantitative data and a clear understanding of their mechanisms of action. By employing the detailed, validated protocols provided, researchers can confidently evaluate new derivatives, further elucidating the structure-activity relationships that will drive the design of the next generation of quinoxalin-2(1H)-one-based cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Shanmugam, G. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Bio-protocol. Retrieved from [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Karakas, T., & Islam, M. A. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9), 819-835. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Retrieved from [Link]
-
Bio-protocol. (2013). Propidium Iodide Staining of Cells for FACS Analysis. Bio-protocol, 3(16), e872. Retrieved from [Link]
-
AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drives Tumor Growth and Becomes a Target for Precision Therapy. Retrieved from [Link]
-
protocols.io. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
Zafar, M. I., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. Retrieved from [Link]
-
Zhang, H., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 638371. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Ellis, L. M., & Hicklin, D. J. (2008). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Angiogenesis, 11(3), 213-218. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. Retrieved from [Link]
-
Al-Ostath, R., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. Retrieved from [Link]
-
B-R, M., et al. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. International Journal of Biological Sciences, 7(8), 1201-1211. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
Shahin, R., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(10), 1935. Retrieved from [Link]
-
Ahmed, E. A., Mohamed, M. F. A., & Omran, O. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26038-26055. Retrieved from [Link]
-
Al-Dhfyan, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. Retrieved from [Link]
-
El-Adl, K., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105105. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Overall structure-activity relationship analysis of the quinoxaline derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Aminoquinoxalin-2(1H)-one
This guide provides essential, field-proven procedures for the safe handling and disposal of 6-Aminoquinoxalin-2(1H)-one. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This document moves beyond a simple checklist to offer a framework grounded in chemical causality, ensuring that every step is understood and executed with precision. The protocols herein are synthesized from safety data for structurally analogous compounds, including quinoxalinones and aromatic amines, establishing a robust margin of safety in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a heterocyclic compound featuring both a quinoxalinone core and a primary aromatic amine group. This structure informs its hazard profile. Data from closely related analogs, such as 2(1H)-Quinoxalinone and various aminoquinolines, indicate that this compound should be handled as a hazardous substance.[1][2][3]
The primary anticipated hazards are:
-
Skin and Eye Irritation: Like its parent compound, 2(1H)-Quinoxalinone, it is expected to cause skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: In solid form, dust inhalation may lead to respiratory tract irritation.[1][4]
-
Toxicity of Aromatic Amines: Primary aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are readily absorbed through the skin.[5] Therefore, minimizing direct contact is critical.
-
Environmental Hazard: Aromatic amines can be toxic to aquatic life, and under no circumstances should this chemical or its waste be released into the environment or disposed of in standard laboratory drains.[5][6][7]
Hazardous decomposition during combustion is expected to produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[1][2][4][6]
The Core Directive: Professional Hazardous Waste Disposal
The single most critical principle for the disposal of this compound is that it must be managed as regulated hazardous waste. All waste streams containing this chemical must be collected, properly labeled, and transferred to a licensed and approved hazardous waste disposal facility.[1][4][6] The most common and appropriate final disposal method for such nitrogen-containing organic compounds is high-temperature incineration.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound in any form, including its waste products.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[8] | Protects against splashes of solutions and airborne dust, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected before use.[8] | Prevents skin contact and absorption, mitigating the risk of skin irritation and systemic toxicity.[5] |
| Body Protection | A lab coat, long pants, and closed-toe shoes must be worn. | Minimizes the area of exposed skin, providing a barrier against accidental spills and contamination.[6] |
| Respiratory | All handling of solid material and preparation for disposal should occur in a well-ventilated area, preferably a chemical fume hood.[1][6] | Prevents inhalation of dust, which may cause respiratory irritation.[1][4] |
Step-by-Step Disposal and Decontamination Protocols
Follow these procedural workflows to ensure safety and compliance.
Protocol 1: Waste Segregation and Collection
The principle of waste segregation is crucial to prevent unintended chemical reactions and to ensure proper disposal. Do not mix this waste with other streams unless compatibility is confirmed.[6]
For Solid Waste:
-
Identify: This stream includes unused this compound, and contaminated consumables like weigh boats, pipette tips, and gloves.
-
Collect: Place all solid waste into a dedicated, durable, and sealable hazardous waste container. This should be a wide-mouth solid waste container made of compatible plastic.
-
Seal: Keep the container sealed at all times except when adding waste.
For Liquid Waste:
-
Identify: This stream includes solutions containing this compound.
-
Collect: Pour liquid waste into a dedicated, sealed, and clearly labeled hazardous waste container (e.g., a high-density polyethylene carboy). Use a funnel to prevent spills.
-
Seal: Ensure the container cap is securely fastened after each addition.
Protocol 2: Spill Management and Decontamination
Accidents happen. A prepared response minimizes risk.
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don PPE: Wear the full PPE specified in the table above.
-
Contain: For a solid spill, gently cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.[8] DO NOT use dry paper towels to wipe up the dry powder.
-
Collect: Carefully sweep or scoop the material and absorbent into your designated solid hazardous waste container.[1][9] Avoid any actions that generate dust.[9]
-
Clean: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose: All materials used for cleanup (absorbent, wipes, etc.) must be placed in the solid hazardous waste container.
Protocol 3: Container Labeling and Storage
Proper labeling is a legal requirement and essential for safety.
-
Label Immediately: As soon as you designate a waste container, affix a hazardous waste label.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
Any other components in the waste stream (e.g., solvents).
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The date the waste was first added.
-
-
Store Safely: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[1][2][6]
Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Decision workflow for proper disposal of this compound.
Engaging a Professional Disposal Service
Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have established relationships with licensed chemical waste management companies.[10]
-
Contact EHS: Inform your EHS office that you have hazardous waste ready for pickup.
-
Provide Information: Be prepared to provide the details from your hazardous waste label.
-
Schedule Pickup: Arrange a time for the waste to be collected from your designated accumulation area.
-
Documentation: Ensure all required paperwork, such as a waste manifest, is completed accurately.
By adhering to these scientifically grounded procedures, you uphold your commitment to personal safety and environmental stewardship, reinforcing the trust placed in you as a research professional.
References
- BenchChem. (n.d.). Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide.
- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 2-Hydroxyquinoxaline.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: Quinoxalin-2(1H)-one.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 6-Aminoquinoline.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Quinoxaline.
- Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SKC Inc. (2024, January 9). SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution.
- SKC Inc. (2023, December 22). SAFETY DATA SHEET: Aromatic Amine DECONtamination Solution.
- PubChem. (n.d.). 2(1H)-Quinoxalinone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. skcinc.com [skcinc.com]
- 8. international.skcinc.com [international.skcinc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminoquinoxalin-2(1H)-one
Greetings to my fellow researchers and drug development professionals. This guide provides essential safety and handling protocols for 6-Aminoquinoxalin-2(1H)-one (CAS No. 69904-06-9). As a novel heterocyclic compound, its toxicological properties have not been exhaustively studied. Therefore, this document is built upon a conservative assessment of structurally related compounds, ensuring a high margin of safety in all laboratory operations. Our primary goal is to empower you with the knowledge to work safely and effectively, transforming procedural steps into a self-validating system of laboratory safety.
Hazard Assessment: An Expert's Perspective
The core hazards are identified as:
-
Skin Irritation (Anticipated H315): Many quinoxaline derivatives are known to cause skin irritation.[1][2][3]
-
Serious Eye Irritation (Anticipated H319): This is a common hazard for this class of chemicals, necessitating robust eye protection.[1][2][3]
-
Respiratory Irritation (Anticipated H335): As a fine powder, the compound can likely cause respiratory tract irritation if inhaled.[1][3]
Given these anticipated risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Core Personal Protective Equipment (PPE) Protocol
The foundation of safe handling is the consistent and correct use of PPE. This is your final and most critical barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory whenever handling the solid or its solutions.[4] An additional face shield is required when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[5] Standard safety glasses with side shields do not provide adequate protection.[5]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves are essential.[4] Nitrile gloves are a suitable initial choice due to their broad resistance.[6] Given the lack of specific permeation data, the principle of "double gloving" is strongly advised, especially during procedures with a higher risk of contact. Gloves must be inspected for integrity before each use and removed promptly without touching the outer surface with bare skin.[4] It is best practice to change gloves every 30-60 minutes or immediately if contamination is known or suspected.[5]
-
Lab Coat/Gown: A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant gown that covers the wrists and forearms is necessary.[5]
-
-
Respiratory Protection: All handling of the solid powder, especially weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[1][4] If engineering controls are not feasible or during a large spill clean-up, a government-approved respirator (such as an N95 or higher) is required.[4][7]
PPE Selection Summary
For quick reference, the following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Conducting Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Spill Cleanup | Face Shield & Goggles | Heavy-duty Nitrile Gloves | Chemical-resistant Gown | Approved Respirator (if needed) |
Step-by-Step Guide to Safe Handling
Adherence to a strict protocol is key to ensuring safety and experimental integrity.
Preparation & Weighing:
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.
-
Don PPE: Before handling, don the appropriate PPE as outlined in the table above (goggles, double gloves, lab coat).
-
Weighing: Tare a suitable container on the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.[8]
-
Closure: Securely close the primary container immediately after weighing.
Dissolution & Use:
-
Solvent Addition: Add the solvent to the container with the weighed solid slowly to avoid splashing.
-
Mixing: If necessary, mix using a vortex or magnetic stirrer within the fume hood.
-
Transfer: Use a pipette or syringe for liquid transfers.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate harm.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][10] If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician immediately.[4][9]
Spill Response Workflow: The following workflow outlines the critical steps for responding to a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Operational and Disposal Plans
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[8][11][12]
Disposal: All waste material, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[1]
-
Dispose of the container through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[1]
This guide is intended to build a culture of safety that extends beyond the product itself. By understanding the causality behind each safety measure, you are better equipped to handle not just this compound, but any chemical challenge that comes your way.
References
- Enamine. (n.d.). Safety Data Sheet.
- Lab-Chemicals.Com. (n.d.). This compound, 95%.
- National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem Compound Database.
- Sigma-Aldrich. (2024). Safety Data Sheet - Quinoxalin-2(1H)-one.
- National Center for Biotechnology Information. (n.d.). 6-Quinoxalinamine. PubChem Compound Database.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
- Apollo Scientific. (2023). Safety Data Sheet - 6-Aminoquinoxaline.
- National Center for Biotechnology Information. (n.d.). 2(1H)-Quinoxalinone. PubChem Compound Database.
- Fisher Scientific. (2024). Safety Data Sheet - 6-Aminoquinoline.
- Sigma-Aldrich. (2024). Safety Data Sheet - 4'-Amino-2',5'-diethoxybenzanilide.
- Echemi. (n.d.). 7-aminoquinoxalin-2(1h)-one.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Hydroxyquinoxaline.
- Fisher Scientific. (2025). Safety Data Sheet - Quinoxaline.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6-Quinoxalinamine | C8H7N3 | CID 237859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pppmag.com [pppmag.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





